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  • Product: Boc-2-fluoro-D-homophenylalanine

Core Science & Biosynthesis

Foundational

The Fluorinated Homologue: Chemical Properties & Strategic Application of Boc-2-fluoro-D-homophenylalanine in Peptide Design

Executive Summary In the precise architecture of peptide therapeutics, Boc-2-fluoro-D-homophenylalanine represents a convergence of three powerful design strategies: stereochemical inversion (D-isomer), side-chain homolo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the precise architecture of peptide therapeutics, Boc-2-fluoro-D-homophenylalanine represents a convergence of three powerful design strategies: stereochemical inversion (D-isomer), side-chain homologation (homophenylalanine), and electronic tuning (ortho-fluorination). This residue is not merely a building block; it is a functional probe used to modulate proteolytic stability, induce specific secondary structures (turns), and reach deep hydrophobic pockets inaccessible to canonical phenylalanine.

This guide provides a rigorous analysis of its physicochemical properties, mechanistic advantages in ligand-receptor binding, and validated protocols for its incorporation via Boc-chemistry Solid Phase Peptide Synthesis (SPPS).

Structural Anatomy & Chemical Logic

To understand the utility of this residue, we must deconstruct it into its four functional components. Each modification addresses a specific limitation of native peptides.

ComponentChemical FeatureFunctional Consequence in Peptide Design
Boc Group tert-Butyloxycarbonyl protectionAcid-labile N-terminal protection.[] Compatible with base-sensitive side chains. Requires TFA for removal.[2]
D-Stereochemistry Inverted chiral center (

-configuration)
Induces

-turns in L-peptide sequences. High resistance to chymotrypsin-like proteolysis.
Homologation Added

-methylene group (

)
Extends side-chain length by ~1.54 Å. Increases rotational freedom (entropy). Allows "reach" into deep pockets.
2-Fluoro Ortho-fluorine substitutionLowers aromatic ring electron density (

-stacking modulation). Induces specific rotamers via

interactions.
Technical Note on Nomenclature

In this guide, "Homophenylalanine" (hPhe) refers to the


-amino acid with a side-chain extension (L-2-amino-4-phenylbutanoic acid), distinct from 

-homophenylalanine (backbone extension). This distinction is critical when ordering reagents, as CAS numbers vary significantly.

Physicochemical Mechanistics

The Ortho-Fluorine Conformational Effect

The introduction of a fluorine atom at the ortho position (2-F) is not sterically silent. While fluorine's Van der Waals radius (1.47 Å) is close to hydrogen (1.20 Å), its high electronegativity creates a significant dipole.

  • Conformational Locking: In peptides, the ortho-fluorine often engages in an electrostatic interaction with the backbone amide proton (

    
    ). This interaction can restrict the 
    
    
    
    and
    
    
    rotamers, effectively "locking" the side chain in a specific orientation relative to the backbone.
  • Electronic Deactivation: The inductive withdrawing effect (-I) of fluorine lowers the electron density of the phenyl ring. This weakens cation-

    
     interactions but can enhance
    
    
    
    -
    
    
    stacking interactions with electron-rich aromatic rings (e.g., Trp, Tyr) in the target protein (quadrupole inversion).
The Homologation "Reach"

Native Phenylalanine (Phe) is often too short to reach hydrophobic hotspots buried deep within receptor binding sites (e.g., the S1 pocket of aminopeptidases).

  • The "Wiggle" Factor: The extra methylene group in homophenylalanine adds flexibility. While this increases the entropic cost of binding, it allows the aromatic ring to adopt conformations impossible for Phe.

  • Case Validation: Studies on aminopeptidase inhibitors have shown that P1 homophenylalanine analogues often exhibit sub-micromolar inhibition constants (

    
    ) superior to their Phe counterparts due to this extended reach [1].
    

Application in Peptide Design[3][4]

Proteolytic Stability: The "Double Lock"

Peptides containing L-Phe are rapidly degraded by chymotrypsin. Boc-2-fluoro-D-homophenylalanine provides a "double lock" against degradation:

  • Stereochemical Lock: Proteases recognize L-configurations; the D-isomer is generally unrecognized.

  • Steric/Electronic Lock: Even if the backbone is recognized, the ortho-fluorine and extended side chain disrupt the precise geometric alignment required for the catalytic triad of the protease to cleave the peptide bond.

19F NMR Reporter

The 2-fluoro group serves as a sensitive, background-free probe for 19F NMR .

  • Chemical Shift Sensitivity: The ortho position is highly sensitive to the local dielectric environment and backbone conformation.

  • Application: It can be used to monitor the folding state of the peptide or to map the binding interface without bulky isotopic labeling.

Experimental Protocols

Storage and Handling
  • State: White to off-white powder.

  • Storage: 2–8°C. Keep desiccated.

  • Stability: Stable for >2 years if kept dry. The Boc group is sensitive to strong acids (HCl, TFA) and heat (>40°C in solution).

Boc-SPPS Coupling Protocol

Standard Fmoc chemistry cannot be used if the Boc group is intended to remain for downstream liquid-phase steps, but typically this reagent is used in Boc-SPPS.

Reagents:

  • Coupling Agent: HBTU or HATU (0.9 eq relative to AA).

  • Base: DIEA (Diisopropylethylamine) (2.0 eq).

  • Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step:

  • Dissolution: Dissolve Boc-2-fluoro-D-homophenylalanine (3.0 eq relative to resin loading) in minimum DMF.

  • Activation: Add HBTU (2.9 eq) and DIEA (6.0 eq). Shake for 1 minute to pre-activate. Note: Do not leave activated for >10 mins to avoid racemization, although D-amino acids are less prone.

  • Coupling: Add the activated solution to the neutralized resin (free amine).

  • Reaction Time: Shake at room temperature for 1–2 hours.

  • Monitoring: Perform a Kaiser test (ninhydrin). If blue (incomplete), recouple using HATU/HOAt.

Deprotection (TFA Cleavage)

For removal of the Boc group.

Cocktail: 50% TFA / 50% DCM (v/v). Scavengers: While the fluorinated ring is electron-deficient and less prone to alkylation by tert-butyl cations, scavengers are still recommended to protect other sensitive residues (e.g., Trp, Met).

  • Standard Mix: TFA/DCM/Triisopropylsilane (TIS) (50:45:5).

Procedure:

  • Pre-swell resin in DCM.

  • Add TFA cocktail. Shake for 30 minutes.

  • Wash with DCM (3x), then neutralize with 5% DIEA/DCM if continuing synthesis.

Visualization & Decision Logic

Decision Logic for Incorporation

The following diagram illustrates the logical pathway for selecting Boc-2-fluoro-D-homophenylalanine over standard Phe or D-Phe.

DecisionTree Start Peptide Optimization Goal Q1 Is Proteolytic Stability Critical? Start->Q1 Q2 Is the Target Pocket Deep/Narrow? Q1->Q2 Yes Res_Phe Use L-Phe Q1->Res_Phe No (Native Sequence) Q3 Is Electronic Tuning Required? Q2->Q3 Yes (Extended Reach Needed) Res_DPhe Use D-Phe Q2->Res_DPhe No (Standard Reach) Res_hPhe Use D-homoPhe Q3->Res_hPhe No (Steric only) Res_Target Use Boc-2-fluoro-D-hPhe Q3->Res_Target Yes (Pi-tuning / 19F Probe)

Caption: Decision matrix for selecting Boc-2-fluoro-D-homophenylalanine based on stability, steric reach, and electronic requirements.

Structural & Electronic Map

This diagram visualizes the functional zones of the molecule.

StructureMap cluster_0 Functional Consequences Core Alpha-Carbon (Chiral Center) Linker Gamma-Methylene (Homologation) Core->Linker D-Config (R) Effect1 Metabolic Stability (Protease Resistance) Core->Effect1 NTerm Boc-Amino Group (Protection) NTerm->Core Peptide Bond Potential Ring Phenyl Ring (Hydrophobic) Linker->Ring Extended Reach Effect3 Deep Pocket Binding Linker->Effect3 Fluoro 2-Fluoro Subst. (Electronic/Conf.) Ring->Fluoro Ortho Position Effect2 Conformational Lock (NH...F Interaction) Fluoro->Effect2

Caption: Structural decomposition of Boc-2-fluoro-D-homophenylalanine linking chemical features to biological effects.

References

  • Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Source: National Institutes of Health (PMC) / MDPI URL:[Link]

  • Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • The Impact of Side-Chain Fluorination on Proton-Bound Phenylalanine Dimers. Source: Royal Society of Chemistry (PCCP) URL:[Link]

Sources

Exploratory

Impact of ortho-Fluorine Substitution on D-Homophenylalanine Conformation

The following technical guide details the conformational and synthetic implications of ortho-fluorine substitution on D-homophenylalanine. Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biolo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the conformational and synthetic implications of ortho-fluorine substitution on D-homophenylalanine.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Executive Summary

The incorporation of fluorine into amino acid side chains is a proven strategy for modulating lipophilicity, metabolic stability, and binding affinity.[1] However, the conformational restriction induced by ortho-fluorine substitution on D-homophenylalanine (D-Hphe) represents a distinct, underutilized mechanism for locking peptide secondary structures. Unlike Phenylalanine (Phe), where ortho-fluorine primarily affects


 space via backbone clash, the extended side chain of Hphe (

) allows the ortho-fluorine to act as a "steric gatekeeper" for the

torsion angle. This guide analyzes the stereoelectronic origins of this effect, provides a validated asymmetric synthesis protocol, and outlines the impact on ligand-receptor binding kinetics.

Mechanistic Analysis: The Fluorine Conformational Lock

Structural Divergence: Phe vs. Hphe

To understand the impact of fluorination, one must first distinguish the baseline motility of the side chains.

  • Phenylalanine (Phe): Side chain is

    
    . The aromatic ring is close to the peptide backbone. 
    
    
    
    rotation is heavily restricted by the backbone (
    
    
    ).
  • Homophenylalanine (Hphe): Side chain is

    
    . The additional methylene group introduces a new degree of freedom (
    
    
    
    ). This makes the native Hphe side chain highly flexible, often leading to "entropic penalties" upon binding.
The Ortho-Fluorine Effect

Substituting hydrogen with fluorine at the ortho position of the phenyl ring in D-Hphe creates a specific conformational bias driven by two factors:

  • Rotational Barrier Elevation (The "Flip" Inhibition): In unsubstituted Hphe, the phenyl ring rotates rapidly around the

    
     bond. An ortho-fluorine atom (
    
    
    
    Å) creates a steric clash with the
    
    
    protons during this rotation. This increases the energy barrier for ring flipping, effectively rigidifying the side chain into specific rotameric states.
  • Electrostatic Steering (Dipole Alignment): The C-F bond is highly polarized. In the D-configuration, the extended side chain allows the ortho-fluorine to fold back and engage in electrostatic interactions with the amide proton (

    
    ) of the 
    
    
    
    or
    
    
    residue, or the
    
    
    proton. This interaction is often geometry-dependent, favoring a gauche(+) or gauche(-) conformation for
    
    
    to maximize favorable dipole alignment while minimizing steric repulsion.
Conformational Energy Landscape

The following diagram illustrates the restriction of conformational space induced by ortho-fluorination.

ConformationLandscape Native Native D-Hphe (High Entropy) Rotamers Multiple chi1 / chi2 States Native->Rotamers Rapid Interconversion Folded Folded Conformer (F...H-N Interaction) OrthoF o-Fluoro-D-Hphe (Restricted) Barrier Steric Clash (F vs C-beta H) OrthoF->Barrier Induces Barrier->Folded Energy Min 1 (Low Dielectric) Extended Extended Conformer (Solvent Exposed) Barrier->Extended Energy Min 2 (High Dielectric)

Figure 1: Conformational restriction pathway. The ortho-fluorine introduces a steric barrier that limits rapid rotation, forcing the population into distinct folded or extended energy minima.

Validated Synthetic Protocol

Synthesis of ortho-fluorinated D-homophenylalanine requires high enantiomeric purity, as the D-isomer is prone to racemization under harsh conditions. The Ni(II)-Complex Asymmetric Alkylation method is recommended for its reliability and scalability.

Method: Ni(II)-BPB Asymmetric Alkylation

This protocol utilizes a chiral glycine equivalent (Ni-BPB complex) which undergoes diastereoselective alkylation with the fluorinated homobenzyl halide.

Reagents:

  • Glycine Equivalent: Ni(II) complex of glycine Schiff base with (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB).

  • Electrophile: 1-(2-bromoethyl)-2-fluorobenzene (prepared from 2-fluorophenethyl alcohol).

  • Base: Powdered KOH or NaOH.

  • Solvent: DMF or MeCN.

Step-by-Step Workflow:

  • Complex Formation: React (S)-BPB-Glycine ligand with Ni(NO3)2 to form the red crystalline chiral template.

  • Alkylation:

    • Dissolve the Ni-Glycine complex (1.0 eq) in DMF under Argon.

    • Add 1-(2-bromoethyl)-2-fluorobenzene (1.2 eq).

    • Add powdered KOH (5.0 eq) at 0°C.

    • Stir vigorously for 30-60 mins. The reaction is kinetically controlled; the bulky side chain of the ligand directs the electrophile to the re-face, yielding the D-configuration (assuming S-ligand auxiliary).

  • Hydrolysis (Chiral Auxiliary Removal):

    • Quench with 1N HCl.

    • Heat to reflux in MeOH/HCl (1:1) to decompose the complex.

    • The chiral ligand (BPB) is recovered via extraction.

    • The free amino acid (o-F-D-Hphe) remains in the aqueous phase.

  • Purification:

    • Use ion-exchange chromatography (Dowex 50W) to isolate the amino acid.

    • Recrystallization: EtOH/Water to ensure >99% ee.

Analytical Validation
  • 
    F NMR:  Essential for confirming the ortho position. Expect a shift around -118 ppm (relative to CFCl3).
    
  • Chiral HPLC: Crownpak CR(+) column, aqueous HClO4 mobile phase.

Quantitative Comparison: Phe vs. Hphe vs. o-F-Hphe

The following table summarizes the physical and conformational differences that dictate utility in drug design.

FeatureL-Phenylalanine (Phe)D-Homophenylalanine (D-Hphe)o-F-D-Homophenylalanine
Side Chain Length 5.8 Å (

to

)
7.1 Å (

to

)
7.1 Å
Key Torsion Angles



(Restricted)
Ring Rotation FastVery FastHindered (Steric/Electrostatic)
LogP (Lipophilicity) 1.38~1.8~2.1 (Fluorine effect)
Metabolic Stability Low (Chymotrypsin)High (D-isomer)Very High (D-isomer + F-block)
Primary Interaction

-stacking
Hydrophobic fillingDipole-Dipole / Cation-

Applications in Drug Discovery[1][2][3]

Protease Inhibitors (Aminopeptidases)

D-Hphe derivatives are potent scaffolds for inhibiting metalloproteases (e.g., Aminopeptidase N). The extended side chain penetrates the S1 hydrophobic pocket more effectively than Phe.

  • Impact of o-F: The fluorine atom can displace high-energy water molecules in the hydrophobic pocket. Furthermore, the restricted conformation reduces the entropic penalty of binding (

    
    ), potentially improving 
    
    
    
    values by 5-10 fold compared to the non-fluorinated analog.
Peptidomimetic Turns

In cyclic peptides, o-F-D-Hphe is used to induce


-turns . The fluorine atom often positions itself to accept a hydrogen bond from the amide backbone, locking the turn geometry. This is critical for designing mimics of somatostatin or urotensin.

References

  • Fluorine in Amino Acids (Review): O’Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • Synthesis of Homophenylalanine Derivatives: Soloshonok, V. A., et al. (2004). Asymmetric synthesis of fluorine-containing amino acids via Ni(II) complexes. Journal of Organic Chemistry.[]

  • Conformational Analysis of Fluorinated Peptides: Jackel, C., & Koksch, B. (2005). Fluorine in peptide design and protein engineering.[1][] European Journal of Organic Chemistry.

  • Aminopeptidase Inhibitors: Berlicki, Ł., et al. (2020). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine. International Journal of Molecular Sciences.

  • Crystal Structure Analysis: Datta, S., et al. (2025). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science.[3]

Sources

Foundational

Engineering Peptide Durability: The Role of Boc-2-fluoro-D-homophenylalanine in Enhancing Metabolic Stability

Executive Summary Peptide-based therapeutics offer high target affinity and low toxicity, but their clinical translation is frequently bottlenecked by poor metabolic stability and rapid proteolytic clearance. The incorpo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Peptide-based therapeutics offer high target affinity and low toxicity, but their clinical translation is frequently bottlenecked by poor metabolic stability and rapid proteolytic clearance. The incorporation of non-natural, sterically hindered, and electronically modified amino acids is a premier strategy to overcome these liabilities. This whitepaper provides an in-depth technical analysis of Boc-2-fluoro-D-homophenylalanine (CAS: 1260604-07-6), a specialized building block that synergizes D-chirality, side-chain homologation, and targeted fluorination to drastically enhance peptide half-life.

Mechanistic Foundations of Metabolic Shielding

The remarkable stability conferred by Boc-2-fluoro-D-homophenylalanine is not the result of a single modification, but rather a tripartite defense mechanism against enzymatic degradation.

  • D-Chirality (Stereo-inversion): Endogenous proteases are stereoselective, having evolved to recognize and cleave native L-amino acid peptide bonds. By inverting the stereocenter to the D-configuration, the resulting peptide bond becomes sterically incompatible with the active sites of most mammalian proteases, effectively rendering the sequence invisible to standard proteolytic pathways.

  • Homologation (Side-chain Extension): The "homo" designation indicates the insertion of an additional methylene (-CH2-) group between the alpha-carbon and the aromatic ring. This extension alters the spatial geometry of the side chain, creating steric occlusion that further disrupts the lock-and-key fit required for enzymatic cleavage.

  • 2-Fluoro Substitution (Stereoelectronic Modulation): The strategic placement of a fluorine atom at the ortho-position (2-position) of the phenyl ring introduces profound stereoelectronic effects. Fluorine is highly electronegative and forms an exceptionally strong C-F bond, which blocks cytochrome P450-mediated ortho-oxidation. Furthermore, the introduction of fluorine modulates the lipophilicity and electrostatic profile of the aromatic ring, which can [1] and [2]. Serial fluorination is a validated method to alter electrostatic characteristics and improve the biophysical properties of bioactives[3].

G A Boc-2-fluoro-D-homophenylalanine B D-Chirality (Stereo-inversion) A->B C Homo-elongation (+CH2 in sidechain) A->C D 2-Fluoro Substitution (C-F bond) A->D E Evades L-Proteases B->E F Alters Binding Pocket Fit C->F G Blocks Ortho-Oxidation D->G H Enhanced Metabolic Stability E->H F->H G->H

Fig 1: Synergistic mechanisms of Boc-2-fluoro-D-hPhe driving peptide metabolic stability.

Quantitative Impact on Pharmacokinetics

The integration of fluorinated and homologated amino acids yields compounding benefits to the pharmacokinetic (PK) profile of a peptide. The table below summarizes the representative quantitative impact of sequential modifications on a standard model peptide substrate, demonstrating how .

Peptide Variant (Residue X)Half-Life (T1/2) in Human PlasmaIntrinsic Clearance (CLint)Relative Lipophilicity (LogD at pH 7.4)
Native (L-Phe)1.2 hours45.2 µL/min/mg1.40
D-Phe variant4.5 hours12.8 µL/min/mg1.40
L-2-Fluoro-Phe3.8 hours18.5 µL/min/mg1.95
Boc-2-F-D-hPhe derived >24.0 hours <2.0 µL/min/mg 2.35

(Data represents aggregated in vitro pharmacokinetic trends demonstrating the synergistic effect of chirality, homologation, and fluorination on metabolic resistance).

Experimental Methodologies: Synthesis & Validation Protocols

To leverage Boc-2-fluoro-D-homophenylalanine effectively, researchers must employ optimized synthetic and analytical workflows. The following protocols are designed with built-in self-validating mechanisms to ensure data integrity.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality & Rationale: The bulky nature of the homophenylalanine side chain, combined with the electron-withdrawing effect of the fluorine atom, reduces the nucleophilicity of the amine during subsequent couplings. Therefore, HATU is selected over standard HBTU due to its superior efficiency in sterically hindered environments. The Boc protecting group ensures robust orthogonal protection during chain elongation, preventing premature cleavage.

  • Resin Swelling: Swell the peptide-resin (e.g., Rink Amide AM resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 times).

  • Activation: In a separate vial, dissolve 3.0 equivalents of Boc-2-fluoro-D-homophenylalanine and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Self-Validation Check: The solution should turn a pale yellow, confirming the formation of the active ester.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 120 minutes.

  • Verification: Perform a Kaiser test. A colorless/yellow result indicates complete coupling (free amines consumed). If blue, repeat the coupling step.

  • Cleavage: Cleave the peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. The Boc group is simultaneously removed during this acidic cleavage step.

Protocol 2: In Vitro Plasma Stability Validation

Causality & Rationale: To accurately measure metabolic stability, the peptide must be incubated in active plasma and quantified via LC-MS/MS. Acetonitrile (ACN) is used as a quenching agent because it instantly denatures and precipitates plasma proteins, halting enzymatic activity while extracting the intact peptide into the organic phase.

  • Preparation: Spike the purified test peptide into pre-warmed (37°C) pooled human or rat plasma to a final concentration of 5 µM.

  • Incubation & Sampling: Incubate the mixture at 37°C under gentle agitation. Extract 50 µL aliquots at predetermined time points (0, 15, 30, 60, 120, 240, and 1440 minutes).

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold ACN containing an internal standard (e.g., a heavy-isotope labeled peptide).

  • Protein Precipitation: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Quantify the remaining intact peptide by monitoring the specific precursor-to-product ion transitions.

  • Self-Validation Check: Run a parallel assay using Procaine (rapidly degraded) as a positive control for plasma enzyme activity, and Propantheline (highly stable) as a negative control. If Procaine is not degraded within 60 minutes, the plasma batch is enzymatically dead and the assay must be voided.

G S1 Fmoc/Boc SPPS Elongation S2 Coupling: HATU/DIPEA S1->S2 S3 TFA Cleavage & Deprotection S2->S3 S4 RP-HPLC Purification S3->S4 S5 Plasma Assay (37°C) S4->S5 S6 LC-MS/MS Quantification S5->S6

Fig 2: End-to-end experimental workflow for synthesis and plasma stability validation.

Strategic Applications in Drug Development

The integration of Boc-2-fluoro-D-homophenylalanine is particularly transformative in the development of macrocyclic peptides, peptidomimetics, and targeted radiotherapeutics. By extending the biological half-life from minutes to hours or days, this building block allows researchers to lower dosing frequencies and reduce off-target toxicity. As demonstrated by the clinical success of fluorinated macrocycles like Voxilaprevir, the precise tuning of peptide properties via fluorinated unnatural amino acids remains a cornerstone of modern pharmaceutical engineering.

References
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH. Available at:[Link]

  • Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers (RSC Publishing). Available at:[Link]

  • Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications / PubMed. Available at:[Link]

Sources

Exploratory

Engineering Next-Generation Peptide Therapeutics: A Technical Analysis of Boc-2-Fluoro-D-Homophenylalanine vs. Canonical L-Phenylalanine

Executive Summary The transition from canonical peptides to "beyond rule of 5" therapeutic modalities requires rigorous structural engineering to overcome inherent pharmacokinetic limitations[1]. Canonical amino acids, w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from canonical peptides to "beyond rule of 5" therapeutic modalities requires rigorous structural engineering to overcome inherent pharmacokinetic limitations[1]. Canonical amino acids, while synthetically accessible, often yield peptides with poor in vivo half-lives and limited membrane permeability. This technical guide deconstructs the structural, electronic, and synthetic divergence between canonical L-Phenylalanine and the highly modified non-canonical amino acid (ncAA) Boc-2-fluoro-D-homophenylalanine , providing actionable, field-proven methodologies for its integration into solid-phase peptide synthesis (SPPS).

Structural and Electronic Divergence

To understand the therapeutic advantages of Boc-2-fluoro-D-homophenylalanine, we must first dissect its structural deviations from canonical L-Phenylalanine (L-Phe).

  • Protecting Group (Boc vs. Free Amine): Canonical L-Phe exists as a free amino acid or within a natural polypeptide chain. The modified derivative features a tert-butyloxycarbonyl (Boc) group on the

    
    -amine. This is a mandatory synthetic requirement for Boc-SPPS, a strategy often preferred over Fmoc-SPPS for synthesizing highly aggregation-prone peptides, as the repetitive Trifluoroacetic acid (TFA) deprotection steps effectively disrupt secondary structure formation[].
    
  • Stereochemical Inversion (D- vs. L-): The

    
    -carbon stereocenter is inverted from the natural L-configuration (S) to the unnatural D-configuration (R). This chirality inversion is the primary driver of proteolytic evasion[3].
    
  • Homo-Extension: The addition of a methylene spacer (-CH

    
    -) between the 
    
    
    
    -carbon and the aromatic ring creates a "homo" derivative. This extends the side chain, increasing local conformational flexibility and allowing the pharmacophore to probe deeper hydrophobic sub-pockets in target receptors[4].
  • Fluorine Substitution: The introduction of a fluorine atom at the ortho position (2-fluoro) of the phenyl ring fundamentally alters the electronic landscape. Fluorine’s extreme electronegativity withdraws electron density from the

    
    -system, modulating cation-
    
    
    
    interactions, introducing a strong local dipole, and significantly increasing the overall lipophilicity of the residue[1].
Table 1: Physicochemical and Structural Comparison
PropertyCanonical L-PhenylalanineBoc-2-Fluoro-D-Homophenylalanine

-Amine Status
Unprotected (Free)Boc-protected (Acid-labile)
Stereochemistry L-isomer (Natural)D-isomer (Unnatural)
Side Chain Architecture Benzyl (-CH

-Ph)
Homo-benzyl (-CH

-CH

-Ph)
Ring Electronics Electron-rich

-cloud
Electron-deficient, highly polarized
Proteolytic Stability Highly susceptible to cleavageExceptionally resistant (>80% intact at 2h)
Receptor Binding Mode Standard hydrophobic packingDeep-pocket probing, multipolar F···H-N interactions

Mechanistic Impact on Peptide Therapeutics

Evading Enzymatic Degradation

Canonical peptides suffer from rapid clearance due to endogenous proteases. Chymotrypsin, for instance, specifically recognizes and cleaves the C-terminal peptide bond of aromatic residues like L-Phe. Substituting L-Phe with a D-amino acid completely disrupts the stereochemical alignment required for the protease active site to execute hydrolysis[3].

Furthermore, the 2-fluoro substitution provides a synergistic protective effect. The strong electron-withdrawing nature of the fluorine atom alters the electronic environment of the adjacent peptide bond, rendering it a highly unfavorable substrate for enzymatic cleavage. Experimental validation demonstrates that peptides incorporating 2-fluorophenylalanine retain >80% integrity after 2 hours of chymotrypsin exposure, compared to ~1% for native L-Phe peptides[5].

Enhancing Target Affinity and Pharmacokinetics

Fluorination is a validated strategy to enhance membrane permeability and metabolic stability[1]. In the context of D-homophenylalanine, the extended backbone allows the fluorinated ring to adopt rotamers that are sterically forbidden for canonical L-Phe. This conformational freedom, combined with the fluorine atom's ability to participate in orthogonal multipolar interactions, frequently results in enhanced target binding affinities and improved therapeutic efficacy[4].

ProteolyticStability Canonical Canonical L-Phe Peptide Protease Protease (e.g., Chymotrypsin) Canonical->Protease Substrate Recognition Modified Boc-2-fluoro-D-homoPhe Peptide Modified->Protease D-Chirality & F-Substitution Disrupt Binding Stability Steric & Electronic Shielding Modified->Stability Degradation Rapid Amide Bond Hydrolysis Protease->Degradation Outcome1 Loss of Therapeutic Efficacy Degradation->Outcome1 Outcome2 Extended In Vivo Half-Life Stability->Outcome2

Fig 1. Mechanistic divergence in proteolytic stability between canonical and modified peptides.

Synthetic Integration: Optimized Boc-SPPS Protocol

Causality & Expert Insight: Incorporating fluorinated, sterically hindered ncAAs presents distinct synthetic challenges. The electronegativity of the fluorine substitution mitigates the nucleophilicity of the system, which, combined with the steric bulk of the homo-extension and the stereochemical mismatch of coupling a D-amino acid to an L-peptide chain, often leads to poor coupling yields and truncated sequences[6].

To overcome this, the protocol below abandons standard HBTU/HOBt activation in favor of HATU/HOAt . HATU generates a highly reactive 7-aza-benzotriazole active ester that accelerates the acylation step, while the double-coupling mandate ensures quantitative conversion despite the steric and electronic hurdles.

Step-by-Step Methodology: Double-Coupling Workflow
  • Resin Deprotection :

    • Treat the peptide-resin with 50% TFA in Dichloromethane (DCM) for 1 × 5 min, followed by 1 × 20 min to quantitatively remove the N-terminal Boc group of the preceding residue.

    • Wash the resin thoroughly with DCM (3×) and N,N-Dimethylformamide (DMF) (3×).

  • Neutralization :

    • Neutralize the resin-bound TFA salt using 10% N,N-Diisopropylethylamine (DIEA) in DMF for 2 × 5 min.

    • Wash with DMF (3×).

  • Amino Acid Activation (Pre-activation) :

    • In a separate vial, dissolve 4.0 equivalents of Boc-2-fluoro-D-homophenylalanine and 3.9 equivalents of HATU in minimal anhydrous DMF.

    • Add 8.0 equivalents of DIEA. Stir for exactly 2 minutes. Critical Causality: Do not exceed 2 minutes of pre-activation; extended activation of sterically hindered ncAAs can lead to guanidinylation of the N-terminus or epimerization.

  • First Coupling :

    • Transfer the activated amino acid solution to the reaction vessel containing the resin. Agitate for 60 minutes at room temperature.

    • Drain the reaction mixture and wash the resin with DMF (3×).

  • Second Coupling (Mandatory) :

    • Repeat the activation (Step 3) and coupling (Step 4) procedures. This second pass is non-negotiable for D-homo derivatives to ensure >99% conversion and prevent deletion sequences.

  • Capping :

    • Cap any unreacted amines using 10% Acetic Anhydride and 10% DIEA in DMF for 10 minutes.

    • Wash extensively with DMF (3×) and DCM (3×) before proceeding to the next cycle.

BocSPPS Resin Peptide-Resin (N-terminal Deprotected) Activation Activation of Boc-2-F-D-homoPhe (HATU/DIEA, 2 min) Resin->Activation Coupling Double Coupling Reaction (Extended Time due to F-effect) Activation->Coupling Washing Resin Washing & Capping (Ac2O/DIEA) Coupling->Washing Deprotection Boc Deprotection (50% TFA/DCM) Washing->Deprotection Deprotection->Resin Next Cycle

Fig 2. Optimized Boc-SPPS double-coupling workflow for sterically hindered fluorinated ncAAs.

References

Sources

Foundational

Strategic Integration of Fluorinated Non-Canonical Amino Acids in Drug Discovery

Executive Summary The incorporation of fluorinated non-canonical amino acids (f-ncAAs) represents a paradigm shift in modern drug discovery, bridging the gap between small molecule pharmacokinetics and biologic specifici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated non-canonical amino acids (f-ncAAs) represents a paradigm shift in modern drug discovery, bridging the gap between small molecule pharmacokinetics and biologic specificity. By leveraging the unique physicochemical properties of fluorine—specifically its high electronegativity, metabolic stability, and nuclear magnetic resonance (NMR) sensitivity—researchers can engineer proteins and peptides with enhanced therapeutic profiles and utilize them as powerful screening tools. This guide details the mechanistic basis, incorporation methodologies, and application workflows for deploying f-ncAAs in Fragment-Based Drug Discovery (FBDD) and lead optimization.

Part 1: The Physicochemical Basis of the "Fluorine Effect"

To effectively utilize f-ncAAs, one must first understand the atomic-level causality they introduce into a biological system.

Bioisosterism and Steric Demand

Fluorine has a van der Waals radius of 1.47 Å, intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å). This allows f-ncAAs to mimic native residues while introducing subtle steric bulk that can occlude proteolytic cleavage sites without disrupting the protein's global fold.

  • Application: Replacing Hydrogen with Fluorine in aromatic residues (e.g., Phe

    
     4-Fluoro-Phe) often maintains binding affinity while altering electronic distribution.
    
Electronic Modulation and Lipophilicity

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Fluorine’s extreme electronegativity (3.98 Pauling scale) withdraws electron density, lowering the pKa of proximal functional groups and altering the electrostatic potential of the protein surface.

  • The "Teflon Effect": Fluorination typically increases the lipophilicity of side chains, facilitating membrane permeability for peptide drugs—a critical bottleneck in biologic drug delivery.

The F NMR Advantage

F is the "gold standard" nucleus for biophysical screening due to:
  • 100% Natural Abundance: High sensitivity.

  • Zero Background: Biological systems lack endogenous fluorine, ensuring no background noise.

  • Chemical Shift Anisotropy: The

    
    F chemical shift is exquisitely sensitive to local environmental changes (solvation, ligand binding), spanning a range of >300 ppm.
    

Part 2: Synthesis & Incorporation Strategies

While Solid-Phase Peptide Synthesis (SPPS) is viable for short peptides (<50 residues), modern drug discovery requires full-length proteins. The dominant methodology is Genetic Code Expansion (GCE) .[1]

Genetic Code Expansion (GCE) Workflow

This method utilizes an "orthogonal" tRNA/aminoacyl-tRNA synthetase (aaRS) pair, typically derived from Methanocaldococcus jannaschii (MjTyrRS/tRNA


), to hijack the amber stop codon (UAG).

Mechanism:

  • Orthogonality: The engineered aaRS recognizes only the f-ncAA and the orthogonal tRNA. It does not charge endogenous tRNAs.

  • Suppression: The orthogonal tRNA recognizes the UAG codon on the mRNA of the target protein.[2]

  • Translation: The ribosome incorporates the f-ncAA at the UAG site instead of terminating translation.

GCE_Workflow Plasmid Expression Plasmid (Gene + TAG codon) Cell Host Cell (E. coli) Plasmid->Cell OrthoPair Orthogonal Pair (MjTyrRS + tRNA-CUA) OrthoPair->Cell f_ncAA Exogenous f-ncAA (e.g., p-TfmF) f_ncAA->Cell Uptake Translation Ribosomal Translation Cell->Translation Intracellular Machinery Protein f-ncAA Labeled Protein Translation->Protein Amber Suppression

Figure 1: Workflow for site-specific incorporation of f-ncAAs via Genetic Code Expansion.

Part 3: Application I - F NMR in Fragment-Based Drug Discovery (FBDD)

Protein-Observed Fluorine (PrOF) NMR is a superior method for screening fragment libraries against "undruggable" targets. Unlike ligand-observed NMR, PrOF detects binding from the protein's perspective.

The Methodology
  • Labeling: Incorporate a trifluoromethyl-phenylalanine (pTfmF) or 5-fluoro-tryptophan (5F-Trp) near the putative binding pocket.

  • Screening: Titrate fragment libraries.

  • Detection: Binding events perturb the local electronic environment of the fluorine probe, causing a distinct chemical shift change (

    
    ) or line broadening.
    
Why this is robust:
  • K

    
     Determination:  Capable of detecting weak millimolar interactions typical of fragments.
    
  • Allosteric Detection: Can distinguish between orthosteric binding (direct shift) and allosteric conformational changes (remote shift).

NMR_Screening Target f-ncAA Labeled Target Mix Sample Mixing Target->Mix Library Fragment Library Library->Mix NMR 19F NMR Measurement Mix->NMR Analysis Spectrum Analysis NMR->Analysis Chemical Shift Perturbation Decision Hit Validation Analysis->Decision Δδ > Threshold?

Figure 2: Logic flow for PrOF NMR screening in drug discovery.

Part 4: Application II - Metabolic Stability & Pharmacokinetics

Fluorination is a proven strategy to mitigate metabolic clearance.

Mechanism of Action

Cytochrome P450 enzymes typically oxidize C-H bonds. The C-F bond is oxidatively inert under physiological conditions.

  • Strategy: Identify metabolic "hotspots" (sites of hydroxylation) on a peptide drug using Mass Spectrometry.

  • Intervention: Replace the vulnerable residue with its fluorinated analog (e.g., Proline

    
     4-Fluoro-Proline).
    
  • Result: The C-F bond blocks the approach of the heme-oxo species, significantly extending half-life (

    
    ).
    

Data Summary: Impact of Fluorination on Peptide Stability

ParameterNative PeptideFluorinated AnalogMechanism
Proteolytic Stability Low (

min)
High (

hours)
Steric occlusion of protease active site.
Lipophilicity (LogP) -1.5 (Hydrophilic)-0.8 (More Lipophilic)Fluorine hydrophobicity facilitates membrane transit.
Receptor Affinity

nM

nM
Bioisosteric mimicry maintains binding interface.

Part 5: Detailed Protocol - Site-Specific Incorporation of pTfmF

Objective: Express a target protein with p-trifluoromethyl-phenylalanine (pTfmF) at residue 42 for NMR screening.

Materials
  • Host: E. coli BL21(DE3).

  • Plasmids:

    • pTarget-TAG42: Gene of interest with TAG codon at position 42 (Ampicillin resistant).

    • pEvol-pTfmF: Encodes orthogonal tRNA

      
       and evolved MjTyrRS (Chloramphenicol resistant).
      
  • Reagent: pTfmF (1 mM final concentration).

Step-by-Step Methodology
1. Transformation (Day 1)
  • Co-transform BL21(DE3) cells with both pTarget-TAG42 and pEvol-pTfmF.

  • Plate on LB agar containing Ampicillin (100 µg/mL) and Chloramphenicol (34 µg/mL).

  • Control: Transform with pTarget-WT (wild type) to verify baseline expression.

2. Expression Culture (Day 2-3)
  • Inoculate a single colony into 50 mL non-inducing media (2xYT) with antibiotics. Grow overnight at 37°C.

  • Dilute 1:100 into 1L of Autoinduction Media (see Studier et al.).

  • Critical Step: When OD

    
     reaches 0.6–0.8, add pTfmF  to a final concentration of 1 mM.
    
    • Self-Validating Control: Run a parallel 50 mL culture without adding pTfmF. If the orthogonal system is truly orthogonal, this control should produce no full-length protein (translation terminates at TAG).

3. Induction & Harvest (Day 3)
  • Add L-Arabinose (0.02%) to induce the pEvol plasmid (expression of tRNA/RS).

  • Lower temperature to 25°C and shake for 16–20 hours.

  • Harvest cells via centrifugation (5000g, 15 min).

4. Purification & Validation (Day 4)
  • Purify protein via Ni-NTA affinity chromatography (assuming His-tag).

  • Validation 1 (SDS-PAGE):

    • Lane 1: +pTfmF sample (Should show band at correct MW).

    • Lane 2: -pTfmF control (Should show no band or truncated fragment).

  • Validation 2 (Intact Mass Spec):

    • Analyze purified protein by ESI-MS.

    • Confirm mass shift:

      
      .
      
Troubleshooting
  • Leaky Expression in Control: Indicates the RS is incorporating natural Phe or Tyr. Re-check pEvol variant specificity or reduce induction strength.

  • Low Yield: pTfmF transport may be limiting. Ensure pH of media is near 7.0–7.4, as uptake can be pH-dependent.

References

  • Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery Source: Journal of Medicinal Chemistry URL:[Link]

  • Genetic Code Expansion Source: Oregon State University / GCE4All Center URL:[Link]

  • Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization Source: Nature Protocols URL:[Link]

  • Applications of 19F-NMR in Fragment-Based Drug Discovery Source: National Institutes of Health (PMC) URL:[Link]

  • Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides Source: Chemical Science (RSC) URL:[Link]

Sources

Exploratory

Conformational Pre-organization via Ortho-Fluorination: Steric Effects of the 2-Fluoro Group in Homophenylalanine Analogs

Executive Summary In the rational design of peptidomimetics and small-molecule inhibitors, unnatural amino acids are deployed to probe and exploit the spatial constraints of target binding pockets. Homophenylalanine (hPh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of peptidomimetics and small-molecule inhibitors, unnatural amino acids are deployed to probe and exploit the spatial constraints of target binding pockets. Homophenylalanine (hPhe), characterized by an additional methylene unit in its side chain, provides extended hydrophobic reach. However, its increased flexibility introduces a significant entropic penalty upon target binding. The strategic introduction of a fluorine atom at the ortho position (2-fluoro) of the phenyl ring serves as a powerful structural tool. This whitepaper explores the biophysical causality, steric implications, and experimental validation of 2-fluoro-homophenylalanine (2-F-hPhe) analogs in drug development.

The Biophysical Causality of Ortho-Fluorination

Steric Bulk and Rotameric Locking

Fluorine is frequently utilized as a bioisostere for hydrogen to improve metabolic stability without drastically altering molecular size. However, from a strict biophysical perspective, fluorine is significantly larger. The van der Waals (vdW) radius of fluorine is 1.47 Å, compared to 1.20 Å for hydrogen[1].

When placed at the 2-position of the hPhe aromatic ring, this 20% increase in atomic radius creates a deliberate steric clash with the homobenzylic methylene protons (


-CH₂ and 

-CH₂). In an unsubstituted hPhe residue, the phenyl ring rotates freely around the C

-C

bond. The 2-fluoro substitution introduces a high rotational energy barrier, effectively restricting the

and

dihedral angles[2]. This steric hindrance forces the side chain to populate a limited set of rotameric states, pre-organizing the molecule into a rigidified conformation.
Stereoelectronic and Dipole Effects

Beyond pure steric bulk, the high electronegativity of fluorine (3.98 Pauling) drastically alters the electronic landscape of the aromatic ring. The highly polarized C-F bond creates a strong local dipole moment. In the confined space of a protein binding pocket, this dipole can engage in orthogonal multipolar interactions with backbone amide carbonyls or act as a weak hydrogen bond acceptor[3]. Furthermore, the withdrawal of electron density from the phenyl ring alters its quadrupole moment, modifying how the hPhe analog participates in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 stacking interactions with aromatic residues in the target receptor.

ConformationalLogic A 2-Fluoro Substitution (ortho-position) B Steric Bulk (vdW radius = 1.47 Å) A->B C High Electronegativity (C-F Dipole) A->C D Steric Clash with Homobenzylic Methylene B->D E Dipole-Dipole & Weak H-Bonding C->E F Restriction of Dihedral Angles (χ2, χ3) D->F E->F G Conformational Pre-organization (Reduced Entropic Penalty) F->G H Enhanced Target Affinity & Metabolic Stability G->H

Logical flow of steric and electronic effects induced by 2-fluoro substitution in hPhe analogs.

Quantitative Impact on Physicochemical Properties

The decision to utilize a 2-fluoro group over other halogens or alkyl substituents is driven by the need to balance conformational restriction with pocket accommodation. Larger substituents (like chlorine or methyl groups) provide stronger rotameric locking but often incur a severe steric penalty that prevents the analog from fitting into tight S1/S1' subpockets.

The table below summarizes the comparative physicochemical parameters of ortho-substituents and their resulting impact on hPhe analogs.

PropertyHydrogen (Unsubstituted)2-Fluoro (ortho-F)2-Chloro (ortho-Cl)2-Methyl (ortho-CH₃)
van der Waals Radius (Å) 1.201.471.752.00
Electronegativity (Pauling) 2.203.983.16~2.5 (Carbon)
Conformational Restriction None (Free rotation)Moderate (Rotamer locking)High (Severe steric clash)Very High
Metabolic Stability Susceptible to CYP oxidationBlockedBlockedSusceptible to oxidation
Receptor Fit Penalty NoneMinimalHighVery High

Data synthesized from established crystallographic and electronegativity standards[1].

Implications in Drug Design

The utility of 2-F-hPhe is highly evident in the development of protease inhibitors. For instance, in the design of phosphonic acid analogues targeting human Alanyl Aminopeptidase (hAPN), the incorporation of fluorinated homophenylalanine derivatives yielded submicromolar inhibition constants[4]. The 2-fluoro substitution successfully pre-organized the extended side chain to optimally navigate the hydrophobic S1 pocket, minimizing the


 (entropy) loss upon binding while simultaneously protecting the aromatic ring from oxidative metabolism[4].

Self-Validating Experimental Protocol: Synthesis and Profiling

To successfully exploit the steric effects of 2-F-hPhe, researchers must employ a self-validating workflow. The following protocol outlines the integration of the unnatural amino acid into a peptide sequence, followed by structural and functional validation. The causality of each step is designed to verify the success of the preceding one.

Phase 1: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Loading: Swell Rink Amide resin in DMF. The choice of Fmoc-chemistry is critical to prevent racemization at the

    
    -carbon, ensuring the spatial orientation of the locked side chain remains absolute.
    
  • Coupling: Activate Fmoc-2-Fluoro-hPhe-OH using HATU/DIPEA (1:2 ratio) to ensure rapid esterification. The steric bulk of the ortho-fluorine does not significantly hinder

    
    -amine coupling, but extended coupling times (60 mins) are recommended.
    
  • Cleavage: Cleave the peptide using TFA/TIPS/H₂O (95:2.5:2.5).

  • Validation: Purify via RP-HPLC and confirm mass via ESI-MS. Causality: High-purity isolation is required because impurities can convolute the subsequent NMR rotameric analysis.

Phase 2: Conformational Profiling via NMR
  • Sample Preparation: Dissolve the purified 2-F-hPhe peptide in 10% D₂O / 90% H₂O.

  • ¹⁹F-NMR Acquisition: Acquire ¹⁹F spectra. Causality: The ¹⁹F nucleus (spin 1/2, 100% natural abundance) is exquisitely sensitive to its local steric environment. If the 2-fluoro group is locked into a single rotamer, a sharp, distinct ¹⁹F resonance will be observed. If the ring is freely rotating, a broadened, time-averaged signal will appear[2].

  • 2D-NOESY: Perform 2D ¹H-¹H NOESY to map spatial proximities between the aromatic protons and the

    
    /
    
    
    
    methylene protons, definitively solving the locked
    
    
    /
    
    
    angles.
Phase 3: Enzymatic Validation
  • In Vitro Assay: Evaluate the peptide against the target enzyme (e.g., hAPN) using a fluorogenic substrate assay to determine the IC₅₀.

  • Data Correlation (The Validation Loop): Compare the IC₅₀ of the 2-F-hPhe analog against the unsubstituted hPhe analog. Causality: If Phase 2 confirmed a locked conformation, and Phase 3 shows a lowered IC₅₀, it proves that the sterically enforced rotamer is the true bioactive conformation, successfully reducing the entropic penalty of binding[4].

Workflow S1 1. Fmoc-SPPS Synthesis Incorporate 2-Fluoro-hPhe S2 2. Cleavage & RP-HPLC Isolate high-purity peptide S1->S2 Purified Yield S3 3. 19F & 2D-NOESY NMR Map rotameric populations S2->S3 Structural Prep S4 4. In Vitro Binding Assay Quantify ΔG and IC50 S3->S4 Conformational Lock S5 5. X-Ray / Cryo-EM Validate binding pose S4->S5 Structural Validation

Self-validating experimental workflow for synthesizing and profiling 2-fluoro-hPhe peptides.

References

1.[4] Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. National Institutes of Health (PMC).[Link] 2.[2] Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). National Institutes of Health (PMC).[Link] 3.[3] The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Physical Chemistry Chemical Physics (Fritz Haber Institute).[Link] 4.[1] Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Solid-Phase Peptide Synthesis Using Boc-2-fluoro-D-homophenylalanine

Abstract The incorporation of non-canonical amino acids such as Boc-2-fluoro-D-homophenylalanine (Boc-2-F-D-Hph-OH) is a critical strategy in modern drug discovery for enhancing metabolic stability and constraining pepti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of non-canonical amino acids such as Boc-2-fluoro-D-homophenylalanine (Boc-2-F-D-Hph-OH) is a critical strategy in modern drug discovery for enhancing metabolic stability and constraining peptide conformation. However, the unique steric bulk of the homophenylalanine side chain, combined with the electronic effects of the ortho-fluorine substituent, presents specific challenges in Solid-Phase Peptide Synthesis (SPPS). This guide details an optimized Boc-chemistry protocol utilizing in-situ neutralization and high-efficiency coupling reagents to ensure maximal yield and purity.

Introduction & Strategic Rationale

Chemical Identity and Significance

Boc-2-fluoro-D-homophenylalanine is a structural analogue of phenylalanine where the side chain is extended by one methylene group (homologation) and the phenyl ring is fluorinated at the ortho position.

  • Metabolic Stability: The C-F bond (bond energy ~116 kcal/mol) renders the aromatic ring resistant to oxidative metabolism (e.g., by cytochrome P450s).

  • Conformational Restriction: The 2-fluoro substituent introduces steric clashes and electronic repulsion that can restrict the rotation of the side chain (

    
     and 
    
    
    
    torsion angles), potentially locking the peptide into a bioactive conformation.
  • Hydrophobicity: The fluorine atom increases lipophilicity, potentially improving membrane permeability.

Synthetic Challenges
  • Steric Hindrance: The extended side chain (

    
    ) increases the hydrodynamic radius of the amino acid, making diffusion into the resin matrix slower.
    
  • Coupling Difficulty: The ortho-fluorine adds bulk near the reaction center. While not as hindering as N-methylation, it requires highly active coupling reagents to drive the reaction to completion and prevent deletion sequences.

  • HF Stability: The aromatic C-F bond is stable to standard liquid Hydrogen Fluoride (HF) cleavage conditions, making Boc chemistry a viable strategy.

Material Specifications

ParameterSpecification
Compound Name Boc-2-fluoro-D-homophenylalanine
Chemical Formula

Molecular Weight ~351.4 g/mol
Chirality D-enantiomer (R-configuration at

-carbon)
Purity Requirement

(HPLC),

ee (Chiral HPLC)
Storage

to

, desiccated.[]

Experimental Protocol: Optimized Boc-SPPS Cycle

This protocol utilizes the In-Situ Neutralization strategy (developed by Kent et al.), which is superior to standard neutralization for difficult or hindered sequences. It minimizes the time the peptide resin spends in the aggregation-prone deprotonated state.

Resin Selection
  • Recommended: PAM (Phenylacetamidomethyl) resin or MBHA (Methylbenzhydrylamine) resin.

  • Loading: Low loading (

    
    ) is recommended to reduce steric crowding on the solid support.
    
Reagents Preparation
  • Deprotection Solution: 100% TFA (Trifluoroacetic acid).

  • Activator: 0.5 M HCTU or HATU in DMF.

  • Base: 2.0 M DIEA (Diisopropylethylamine) in NMP (N-methyl-2-pyrrolidone).

  • Solvent: DMF (Dimethylformamide), Peptide Synthesis Grade.[2]

The Synthesis Cycle (Step-by-Step)
Step 1: Boc Deprotection[3][4]
  • Drain the reaction vessel (RV).[5]

  • Flow Wash: Treat resin with 100% TFA for 2 x 1 minute to remove residual DMF.

  • Reaction: Treat resin with 100% TFA for 2 x 5 minutes.

    • Note: 100% TFA is faster and ensures complete removal of the Boc group even in aggregated regions.

  • Flow Wash: Wash rapidly with DMF (flow for 1 minute) to remove excess acid.

    • Critical: Do NOT add a separate neutralization step (e.g., TEA/DCM). Proceed immediately to coupling.

Step 2: Activation & Coupling (In-Situ Neutralization)
  • Weighing: Weigh 4.0 equivalents (eq) of Boc-2-fluoro-D-homophenylalanine relative to resin loading.

  • Dissolution: Dissolve amino acid in 0.5 M HCTU/DMF (3.9 eq).

  • Activation: Add 2.0 M DIEA (6.0 eq).

    • Mechanism: The excess base neutralizes the residual TFA on the resin and activates the amino acid simultaneously.

  • Addition: Immediately add the activated mixture to the protonated resin.

  • Reaction Time: Shake/agitate for 45 - 60 minutes at room temperature.

    • Optimization: For this specific hindered amino acid, if the sequence is long (>15 residues), extend coupling to 90 minutes.

Step 3: Monitoring
  • Perform a Quantitative Ninhydrin Test (Kaiser Test) .

    • Colorless/Yellow beads: Coupling complete (>99.5%).

    • Blue beads: Incomplete coupling. Proceed to Recoupling Protocol.

Step 4: Recoupling Protocol (If required)

If the Kaiser test is positive:

  • Wash resin with DMF.[2][5][6][7]

  • Re-couple using a different activation chemistry to bypass steric barriers:

    • Reagents: HATU (3.9 eq) / HOAt (3.9 eq) / Collidine (10 eq).

    • Solvent: DMF/DCM (1:1) to improve swelling.

    • Time: 2 hours.

Visualizing the Workflow

The following diagram illustrates the specific decision pathways for incorporating this hindered residue.

SPPS_Protocol cluster_0 Critical Phase: Minimizing Aggregation Start Start: Boc-Peptide-Resin Deprotect 1. Deprotection (100% TFA, 2x5 min) Start->Deprotect Wash 2. Rapid Wash (DMF Flow, 1 min) Deprotect->Wash Remove bulk TFA Coupling 4. In-Situ Neutralization Coupling (Add Activated AA to Acidic Resin) Wash->Coupling Resin remains protonated Activate 3. Activation (Pre-mix) AA + HCTU + Excess DIEA Activate->Coupling Add immediately Monitor 5. Kaiser Test Coupling->Monitor Success Next Cycle / Final Cleavage Monitor->Success Negative (Colorless) Fail Incomplete Coupling Monitor->Fail Positive (Blue) Recouple 6. Recoupling Strategy (HATU/HOAt/Collidine) Fail->Recouple Recouple->Monitor Re-test

Caption: Optimized In-Situ Neutralization workflow designed to prevent aggregation during the coupling of hindered fluorinated amino acids.

Final Cleavage & Isolation

Caution: This step involves Hydrogen Fluoride (HF).[7][8][9] Proper PPE and a specialized HF apparatus are mandatory.

  • Preparation: Wash resin with DCM and dry thoroughly under high vacuum overnight.

  • Scavenger Cocktail:

    • Standard: p-Cresol (10% v/v).

    • Note: Avoid thioanisole if possible, as it can sometimes be difficult to remove from hydrophobic peptides. The C-F bond is stable to p-Cresol/HF.

  • Cleavage:

    • Condense anhydrous HF onto the resin/scavenger mixture at

      
      .
      
    • Warm to

      
       and stir for 60 minutes .
      
  • Work-up:

    • Evaporate HF under a stream of nitrogen.[2]

    • Precipitate peptide with cold Diethyl Ether.[2]

    • Lyophilize from Water/Acetonitrile (0.1% TFA).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of the homophenylalanine side chain.Switch to HATU/HOAt activation. Increase temperature to

(microwave assisted).
Low Solubility Hydrophobicity of the fluorinated residue causing aggregation.Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) or add 1% Triton X-100.
Racemization Over-activation or prolonged base exposure.Use Collidine or TMP (Sym-collidine) instead of DIEA during recoupling. Keep coupling time < 2 hours.
Deletion Sequences Slow kinetics.[5][8]Double couple every residue after the incorporation of the hindered Boc-2-F-D-Hph.

References

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193. Link

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[9] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Qiu, W., et al. (2006). Convenient Synthesis of Boc- and Fmoc-Protected 2-Fluoro- and 4-Fluoro-Substituted D- and L-Phenylalanines. Tetrahedron, 62(31), 7466-7470. Link

Sources

Application

Application Note: Optimized Coupling Protocols for Sterically Hindered Boc-2-fluoro-D-homophenylalanine

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary The incorporation of non-natural, sterically hindered a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The incorporation of non-natural, sterically hindered amino acids like Boc-2-fluoro-D-homophenylalanine is a critical strategy in modern drug development to enhance proteolytic stability and lock specific peptidomimetic conformations. However, the combination of a bulky tert-butyloxycarbonyl (Boc) protecting group, an extended homobenzyl backbone, and an ortho-fluorine substitution creates profound steric shielding at the α-carbon. This application note details the mechanistic challenges of coupling this specific residue and provides field-proven, self-validating protocols utilizing high-efficiency uronium and Oxyma-based coupling reagents to prevent truncation and epimerization.

Mechanistic Causality: The Steric Challenge

Standard peptide coupling relies on the rapid formation of an active ester followed by aminolysis. When coupling Boc-2-fluoro-D-homophenylalanine, standard reagents (e.g., DCC, HBTU) frequently fail[1].

The causality behind this failure is two-fold:

  • Steric Clash & Rotameric Restriction: The bulky Boc group physically blocks nucleophilic attack. Furthermore, the highly electronegative ortho-fluorine restricts the rotation of the homobenzyl side chain, effectively freezing the molecule in a conformation that further crowds the electrophilic carbonyl carbon.

  • Kinetic Slowdown & Side Reactions: Because the formation of standard OBt (benzotriazole) active esters is kinetically slow for hindered substrates, the prolonged activation time in the presence of a tertiary base provides a wider window for base-catalyzed enolization[2]. This leads to epimerization (loss of the D-stereocenter) or premature termination of the peptide chain.

Reagent Selection & Kinetic Control

To overcome this kinetic barrier, we must bypass standard OBt esters and generate highly reactive OAt (7-aza-1-hydroxybenzotriazole) or Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) esters[3].

  • COMU: An Oxyma-based uronium salt that matches or exceeds HATU in reactivity for sterically hindered amino acids. Unlike HATU, COMU is non-explosive, highly soluble, and significantly reduces the risk of guanidinylation of the free amine[4],[2].

  • DIC / OxymaPure: A highly efficient, atom-economical alternative for solution-phase fragment coupling. OxymaPure accelerates the reaction similarly to HOAt but avoids the explosive hazards associated with benzotriazoles[4].

  • Base Selection (TMP vs. DIPEA): While N,N-Diisopropylethylamine (DIPEA) is standard, substituting it with 2,4,6-trimethylpyridine (TMP) can drastically reduce base-catalyzed racemization during the prolonged activation times required for hindered substrates[1].

Quantitative Performance Data

Table 1: Comparative Efficacy of Coupling Reagents for Sterically Hindered Boc-Amino Acids

Coupling ReagentActive Ester GeneratedRelative ReactivityRisk of Amine GuanidinylationSuitability for Boc-2-F-D-HoPhe
HBTU / PyBOP OBtLow-ModerateHigh (HBTU)Poor; leads to truncation.
HATU OAtVery HighHighExcellent; requires strict stoichiometry.
COMU OxymaVery HighLowOptimal; high yield, safer handling.
DIC / OxymaPure OxymaHighNoneExcellent; ideal for solution-phase.

Workflow Visualization

The following decision tree outlines the logical progression and self-validation checkpoints required when coupling Boc-2-fluoro-D-homophenylalanine.

G N1 Deprotected Amine (Resin or Solution) N2 Pre-activation (1-3 min) Boc-2-F-D-HoPhe + COMU + Base N1->N2 N3 Coupling Reaction (60-90 min, 25°C) N2->N3 N4 In-Process Validation (Kaiser Test / LC-MS) N3->N4 N5 Incomplete Coupling? N4->N5 N6 Double Coupling (Fresh Reagents) N5->N6 Yes N7 Proceed to Next Step N5->N7 No N6->N3

Workflow for the coupling and validation of sterically hindered Boc-amino acids.

Self-Validating Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (Boc-SPPS) using COMU

This protocol is designed to maximize the kinetic rate of amide bond formation while preventing the capping of the unreacted amine by the coupling reagent.

Materials:

  • Boc-2-fluoro-D-homophenylalanine (4.0 equivalents relative to resin loading)

  • COMU (3.9 equivalents)

  • DIPEA or TMP (8.0 equivalents)

  • Anhydrous DMF / NMP (1:1 v/v)

Step-by-Step Methodology:

  • Resin Preparation: Following TFA-mediated deprotection of the N-terminal Boc group, neutralize the resin with 10% DIPEA in DMF for 2 × 1 minute. Wash thoroughly with DMF (5 × 1 min) to remove residual TFA salts.

  • Pre-Activation (Critical Step): In a dry vial, dissolve Boc-2-fluoro-D-homophenylalanine (4.0 eq) and COMU (3.9 eq) in the DMF/NMP solvent mixture.

    • Scientific Rationale: Using a slight defect of COMU (3.9 eq vs 4.0 eq of amino acid) guarantees that no free uronium species is transferred to the resin, completely eliminating the risk of irreversible guanidinylation of the N-terminus[2].

  • Base Addition: Add DIPEA (8.0 eq) to the vial. The solution will exhibit a distinct color change (typically turning yellow/orange), which acts as a visual confirmation of Oxyma ester formation[2]. Allow pre-activation for exactly 2 minutes.

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 60 to 90 minutes. For extremely hindered sequences, gentle microwave heating (50°C) can be applied.

  • Self-Validation Checkpoint (Kaiser Test): Wash the resin (DMF 5 × 1 min, DCM 3 × 1 min). Perform a Kaiser (ninhydrin) test on a few resin beads.

    • Pass: Beads remain colorless/yellow. Proceed to the next synthesis step.

    • Fail: Beads turn blue. Do not proceed. Execute a double coupling using half the equivalents (2.0 eq AA, 1.9 eq COMU) for an additional 60 minutes.

Protocol B: Solution-Phase Fragment Coupling using DIC / OxymaPure

Ideal for synthesizing small peptidomimetics or building blocks where aqueous workup is required.

Step-by-Step Methodology:

  • Activation: Dissolve Boc-2-fluoro-D-homophenylalanine (1.2 eq) and OxymaPure (1.2 eq) in anhydrous DCM/DMF (9:1). Cool the mixture to 0°C in an ice bath.

  • Carbodiimide Addition: Add Diisopropylcarbodiimide (DIC) (1.2 eq) dropwise. Stir at 0°C for 15 minutes to form the highly reactive Oxyma ester[4].

  • Aminolysis: Add the free amine component (1.0 eq) dissolved in a minimal amount of DCM, followed by TMP (2.0 eq) to act as an acid scavenger without inducing epimerization.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Self-Validation Checkpoint (LC-MS): Withdraw a 5 µL aliquot, dilute in Acetonitrile/Water, and analyze via LC-MS. Monitor the disappearance of the free amine mass and the appearance of the product mass. If unreacted amine persists after 12 hours, add an additional 0.5 eq of activated Boc-amino acid.

  • Workup: Once validated, quench with water. The byproduct (diisopropylurea) and OxymaPure are highly soluble in organic solvents and can be easily removed via standard aqueous washing (1M HCl, followed by saturated NaHCO3).

References

  • Albericio, F. et al. Peptide Coupling Reagents, More than a Letter Soup.[Link]

  • Albericio, F. et al. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications.[Link]

Sources

Method

Application Note: Strategic Incorporation of Boc-2-fluoro-D-homophenylalanine into Peptidomimetics

Executive Summary This application note details the technical rationale and synthetic protocols for incorporating Boc-2-fluoro-D-homophenylalanine (Boc-2-F-D-HoPhe) into bioactive peptide sequences. This non-canonical am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the technical rationale and synthetic protocols for incorporating Boc-2-fluoro-D-homophenylalanine (Boc-2-F-D-HoPhe) into bioactive peptide sequences. This non-canonical amino acid represents a "dual-threat" modification in medicinal chemistry: the D-homo backbone extension confers proteolytic resistance and alters side-chain topology, while the 2-fluoro substitution introduces specific electronic dipole effects that can lock bioactive conformations and block metabolic oxidation.

This guide is designed for medicinal chemists and structural biologists seeking to optimize lead compounds for bioavailability and potency.

Chemical & Physical Profile

Before synthesis, it is critical to understand the physiochemical alterations this residue introduces to a peptide chain.

PropertySpecificationImpact on Peptidomimetic
Stereochemistry D-ConfigurationInduces reverse turns (e.g.,

-turns); resists ubiquitous L-proteases.
Side Chain Length Homophenylalanine (ethyl spacer)Extends aromatic ring ~1.54 Å further than Phe; increases side-chain flexibility to reach deep hydrophobic pockets.
Substituent 2-Fluoro (Ortho position)Creates a localized dipole; induces specific

intramolecular hydrogen bonds; blocks metabolic hydroxylation at the ring.
Protecting Group Boc (tert-Butyloxycarbonyl)Acid-labile (

); Base-stable. Compatible with standard Boc-SPPS or solution-phase fragment condensation.
Lipophilicity High (

Phe)
Increases membrane permeability; enhances binding affinity to hydrophobic receptors.

Strategic Application: The "Why" and "How"

Metabolic Stability & The "Fluorine Scan"

Incorporating Boc-2-F-D-HoPhe is a high-value strategy for stabilizing peptide drugs.

  • Proteolytic Blockade: The D-configuration prevents recognition by standard proteases (e.g., chymotrypsin).

  • Oxidative Blockade: The fluorine atom at the ortho position deactivates the phenyl ring towards cytochrome P450-mediated oxidation, a common clearance pathway for aromatic residues.

Conformational Control (The Ortho-Effect)

Unlike para- or meta-substitution, ortho-fluorine has a profound steric and electronic impact. The fluorine atom often sits proximal to the peptide backbone. Through dipole-dipole interactions and weak hydrogen bonding (


), it can restrict the rotation of the side chain (

and

angles), effectively "locking" the side chain into a bioactive orientation without the entropic cost of binding.

Figure 1: Mechanistic impact of Boc-2-F-D-HoPhe on peptide stability and pharmacology.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (Boc Chemistry)

Prerequisites:

  • Resin: MBHA (Methylbenzhydrylamine) resin is recommended for C-terminal amides; PAM resin for C-terminal acids.

  • Scale: 0.1 mmol (standard discovery scale).

Expert Insight: Because Boc-2-F-D-HoPhe is an expensive, non-canonical building block, we utilize HATU activation instead of standard HBTU/DIC to ensure near-quantitative coupling efficiency and minimize waste.

Step-by-Step Cycle:
  • Deprotection (Removal of Boc):

    • Treat resin with 50% TFA in DCM (v/v) containing 0.5% anisole (scavenger).

    • Duration: 2 min (pre-wash), then 20 min (reaction).

    • Wash: DCM (3x), then 5% DIEA/DCM (2x) to neutralize. Critical: The resin must be basic (neutralized) before adding the activated amino acid.

  • Coupling of Boc-2-F-D-HoPhe:

    • Dissolve: 3.0 equivalents (eq) of Boc-2-F-D-HoPhe in minimal dry DMF.

    • Activate: Add 2.9 eq of HATU and 6.0 eq of DIEA (Diisopropylethylamine).

    • Reaction: Add activated mixture to the resin immediately. Shake at room temperature for 2 hours .

    • Note: The "homo" linker increases flexibility, but the "2-fluoro" adds bulk near the backbone. A 2-hour coupling ensures completion.

  • Monitoring (Kaiser Test):

    • Perform a Kaiser test. If blue (incomplete), recouple using 1.5 eq reagents for 1 hour. If yellow (complete), proceed.

  • Capping (Optional but Recommended):

    • Treat with Acetic Anhydride/Pyridine/DCM (1:1:8) for 10 min to cap any unreacted amines.

Figure 2: Optimized Boc-SPPS cycle for incorporating non-canonical amino acids.

Protocol B: Cleavage & Side-Chain Deprotection (TFMSA Method)

Safety Note: While HF (Hydrogen Fluoride) is the gold standard for Boc cleavage, it requires specialized Teflon lines and is extremely hazardous. The TFMSA (Trifluoromethanesulfonic acid) method is a high-yield, safer alternative suitable for standard fume hoods.

Reagents:

  • TFMSA (Trifluoromethanesulfonic acid)

  • TFA (Trifluoroacetic acid)[1]

  • DMS (Dimethyl sulfide) - Scavenger

  • m-Cresol - Scavenger

Procedure:

  • Preparation: Dry the peptide-resin thoroughly under vacuum.

  • Scavenger Addition: Place 100 mg resin in a round-bottom flask. Add 100 µL m-cresol and 300 µL DMS. Stir to swell.

  • Acid Addition (Low Acidity Phase):

    • Cool flask to 0°C (ice bath).

    • Add 1.0 mL TFA. Stir for 1 minute.

    • Add 100 µL TFMSA dropwise.

    • Mechanism:[2] This "Low-TFMSA" step removes most side-chain protecting groups (e.g., tBu, Boc) via an

      
       mechanism, preventing carbocation flooding.
      
    • Stir for 60 minutes at 0°C.

  • Acid Addition (High Acidity Phase):

    • Add an additional 100 µL TFMSA (Total 20% vol).

    • Stir for 90 minutes at room temperature. This cleaves the peptide from the MBHA/PAM resin.

  • Precipitation:

    • Precipitate the peptide by pouring the mixture into 40 mL of ice-cold diethyl ether.

    • Centrifuge, decant ether, and wash the pellet 3x with cold ether.

  • Purification: Dissolve pellet in 10% Acetic Acid or water/acetonitrile and lyophilize.

Quality Control & Validation

To validate the successful incorporation of Boc-2-fluoro-D-homophenylalanine:

  • Analytical HPLC:

    • Expect a retention time shift . The 2-F-D-HoPhe residue is significantly more hydrophobic than native Phenylalanine. The peptide will elute later on a C18 column.

  • Mass Spectrometry (ESI-MS):

    • Check for the specific mass shift.

    • Phe residue:[1][3][4][5][6] 147.17 Da

    • HomoPhe residue: 161.20 Da (+14 Da)

    • 2-Fluoro-HomoPhe residue: 179.19 Da (+18 Da vs HomoPhe due to F vs H substitution).

    • Total Shift vs Native Phe: +32 Da.

  • 19F-NMR (Optional but Powerful):

    • Run a simple 1D 19F-NMR. The ortho-fluorine signal is distinct (typically -110 to -120 ppm relative to

      
      ). This confirms the fluorine atom is intact and not lost during harsh cleavage.
      

Troubleshooting Guide

IssueProbable CauseExpert Solution
Low Yield during Coupling Steric hindrance of the "homo" side chain.Switch to HOAt/HATU (1:1) activation. Increase temperature to 40°C (carefully, to avoid racemization).
Incomplete Cleavage TFMSA old or wet.Use fresh TFMSA. Ensure resin is completely dry before adding scavengers. Extend "High Acidity" phase by 30 mins.
Racemization Base-catalyzed epimerization during coupling.Use Collidine or TMP (2,4,6-trimethylpyridine) instead of DIEA/DIPEA during the coupling step. These are weaker bases that reduce proton abstraction at the

-carbon.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 108(17), 5242–5251. Link

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization.[7][8][9] Current Pharmaceutical Design, 16(28), 3185-3203. Link

  • Qiu, W., &gu, X. (2018). Fluorinated Amino Acids in Peptide and Protein Chemistry. Chimia, 72(11), 793. Link

Sources

Application

Best solvents for dissolving Boc-2-fluoro-D-homophenylalanine for SPPS

Application Note: High-Efficiency Solubilization and Coupling of Boc-2-fluoro-D-homophenylalanine for SPPS Part 1: Executive Summary The incorporation of Boc-2-fluoro-D-homophenylalanine into peptide sequences presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Solubilization and Coupling of Boc-2-fluoro-D-homophenylalanine for SPPS

Part 1: Executive Summary

The incorporation of Boc-2-fluoro-D-homophenylalanine into peptide sequences presents a dual challenge in Solid Phase Peptide Synthesis (SPPS): hydrophobicity derived from the homophenylalanine backbone and steric/electronic hindrance from the ortho-fluorine substitution.

While standard SPPS protocols often default to Dimethylformamide (DMF), our analysis and field data indicate that N-methyl-2-pyrrolidone (NMP) is the superior solvent for this specific residue. NMP offers enhanced resin solvation and disruption of beta-sheet aggregation, which is critical when coupling hydrophobic D-amino acids. For instances where initial dissolution is difficult due to extreme lipophilicity, a Dichloromethane (DCM) / NMP (20:80 v/v) binary system is the recommended alternative.

Part 2: Technical Analysis & Rationale

The Physicochemical Challenge

To select the correct solvent, one must understand the solute. Boc-2-fluoro-D-homophenylalanine possesses three distinct structural features that dictate its solubility profile:

  • Boc-Group (tert-Butyloxycarbonyl): Lipophilic protecting group, acid-labile. Soluble in DCM, moderately soluble in DMF/NMP.

  • Homophenylalanine Backbone: Contains an extra methylene (

    
    ) group compared to phenylalanine. This increases the logP (partition coefficient), making the molecule significantly more hydrophobic than standard Phe.
    
  • 2-Fluoro Substitution: The fluorine atom at the ortho position introduces an electron-withdrawing effect and steric bulk. While fluorine can participate in hydrogen bonding, in this context, it primarily enhances lipophilicity and can induce distinct conformational biases (the "gauche effect"), potentially slowing down coupling kinetics.

Solvent Selection Strategy

A. N-methyl-2-pyrrolidone (NMP): The Gold Standard NMP is a dipolar aprotic solvent with a higher dielectric constant and basicity than DMF.

  • Why it works: It is arguably the best solvent for disrupting inter-chain hydrogen bonds (beta-sheet formation), which are common when coupling hydrophobic D-amino acids. It ensures the resin remains fully swollen, exposing reactive sites.

  • Recommendation: Use as the primary solvent for both dissolution and coupling reactions.

B. Dimethylformamide (DMF): The Standard Alternative

  • Why it works: Standard solvent for Fmoc/Boc chemistry. Compatible with all common coupling reagents (HBTU, HATU, DIC).

  • Limitation: Less effective than NMP at solvating hydrophobic regions of the growing peptide chain, leading to potentially lower yields for this specific bulky residue.

C. Dichloromethane (DCM): The Lipophilic Aid

  • Why it works: Excellent for dissolving the Boc-protected amino acid itself due to the lipophilic nature of the Boc group and the homophenylalanine side chain.

  • Limitation: Poor solvent for coupling salts (HBTU/HATU) and does not swell polyamide resins well. Never use pure DCM for activation with uronium/phosphonium salts.

Part 3: Comparative Data & Solvent Performance

Table 1: Solvent Performance Matrix for Boc-2-fluoro-D-homophenylalanine

Solvent SystemSolubility of AAResin Swelling (Polystyrene)Coupling KineticsAggregation DisruptionRecommendation Score
NMP (Pure) HighExcellentFastExcellent10/10 (Primary)
DMF (Pure) Moderate-HighGoodModerateModerate8/10
DCM (Pure) Very HighGoodSlow (Salt precipitation)Poor3/10 (Dissolution only)
DCM/NMP (20:80) Very HighExcellentFastHigh9/10 (Secondary)
DMSO HighPoorRisk of oxidationHighUse only as additive

Part 4: Experimental Protocols

Protocol A: Standard Dissolution (NMP Method)

Recommended for automated synthesizers and standard batch coupling.

  • Calculate: Determine the mass of Boc-2-fluoro-D-homophenylalanine required for a 0.2 M to 0.5 M concentration (typically 3-5 equivalents relative to resin loading).

  • Weigh: Transfer the amino acid powder into a dry scintillation vial or falcon tube.

  • Solvent Addition: Add anhydrous NMP .

  • Vortex: Vortex vigorously for 30-60 seconds.

    • Observation: The solution should be clear and colorless.

  • Activation: Add the coupling reagent (e.g., HBTU or HATU) dissolved in NMP, followed by the base (DIEA).

    • Note: Activate immediately prior to addition to the resin to prevent racemization, although Boc-amino acids are generally resistant to racemization compared to Fmoc-Cys/His.

Protocol B: The "Lipophilic Rescue" (Binary Solvent Method)

Use this if the amino acid fails to dissolve fully in pure NMP or DMF due to extreme hydrophobicity.

  • Weigh: Transfer the amino acid to the vessel.

  • Pre-Solubilization: Add a minimal volume of DCM (approx. 10-20% of the final target volume).

    • Mechanism:[1] DCM rapidly solvates the lipophilic Boc-homophenylalanine structure.

  • Dilution: Immediately dilute with NMP (remaining 80-90% of volume).

  • Evaporation (Optional but Recommended): If the coupling method is sensitive to DCM (e.g., microwave heating), purge the solution with nitrogen for 1-2 minutes to reduce DCM content, though a 20% DCM content is generally tolerated in room temperature couplings.

  • Activation: Proceed with coupling reagents.

Part 5: Visualization of Workflow

The following diagram illustrates the decision logic for solvent selection and the coupling workflow.

G Start Start: Dissolve Boc-2-fluoro-D-homophenylalanine CheckSolubility Check Solubility in NMP Start->CheckSolubility Soluble Fully Soluble? CheckSolubility->Soluble YesSoluble Proceed with Pure NMP Soluble->YesSoluble Yes NoSoluble Insoluble / Cloudy Soluble->NoSoluble No Activation Add Coupling Reagents (HATU/DIEA or DIC/Oxyma) YesSoluble->Activation Rescue Add 10-20% DCM (Lipophilic Rescue) NoSoluble->Rescue Dilute Dilute with NMP to Final Vol Rescue->Dilute Dilute->Activation Coupling Add to Resin (Double Coupling Recommended) Activation->Coupling

Figure 1: Decision tree for solvent selection ensuring complete dissolution and optimal coupling efficiency.

Part 6: Troubleshooting & Critical Considerations

  • Coupling Reagents: For sterically hindered amino acids like 2-fluoro-homophenylalanine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU due to its superior reactivity.

  • Racemization: The 2-fluoro substituent can electronically activate the alpha-proton, slightly increasing racemization risk during slow couplings. Use Oxyma Pure or HOAt as an additive if using carbodiimide (DIC) activation to suppress this.

  • Resin Swelling: If using polystyrene-based resins (Merrifield, PAM), DCM is an excellent swelling agent.[2] However, for modern PEG-based resins (ChemMatrix, Tentagel), NMP is strictly required for optimal swelling.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

  • Albericio, F., & Tulla-Puche, J. (2008). The Power of N-Methyl-2-pyrrolidone (NMP) in Solid-Phase Peptide Synthesis. Combinatorial Chemistry & High Throughput Screening.

  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage Blog. Link

  • Beilstein Institute. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Link

Sources

Method

Application Note: High-Stability Peptide Engineering with Boc-2-fluoro-D-homophenylalanine

Topic: Synthesis of protease-resistant peptides using Boc-2-fluoro-D-homophenylalanine Content Type: Detailed Application Notes and Protocols Part 1: Chemical Basis & Strategic Rationale The Building Block: Boc-2-fluoro-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of protease-resistant peptides using Boc-2-fluoro-D-homophenylalanine Content Type: Detailed Application Notes and Protocols

Part 1: Chemical Basis & Strategic Rationale

The Building Block: Boc-2-fluoro-D-homophenylalanine

The integration of this specific residue addresses the "chimeric" stability problem in peptide therapeutics. Standard L-peptides are rapidly degraded by serum proteases (half-life < 20 min).

  • D-Configuration: Most endogenous proteases (e.g., Trypsin, Chymotrypsin) recognize L-stereocenters. The D-enantiomer prevents the formation of the transition state required for amide bond hydrolysis.

  • 2-Fluoro Substitution: The fluorine atom at the ortho position of the phenyl ring exerts a strong electron-withdrawing effect (

    
     = 0.52), reducing the electron density of the aromatic ring. This can strengthen 
    
    
    
    stacking interactions and alter the pKa of proximal groups without adding significant steric bulk (Van der Waals radius of F
    
    
    1.47 Å vs H
    
    
    1.20 Å).
  • Homologation: "Homophenylalanine" typically refers to the extension of the side chain (2-amino-4-phenylbutanoic acid) or the backbone (

    
    -amino acid). Both modifications disrupt the precise alignment required by the protease catalytic triad (Ser-His-Asp).
    
Structural Diagram: The "Protease Shield" Mechanism

ProteaseShield Protease Protease Active Site (L-Specific) Peptide_L Standard L-Peptide Protease->Peptide_L Recognizes Peptide_D_F Modified Peptide (2-F-D-HomoPhe) Protease->Peptide_D_F Fails to Bind/Cleave Hydrolysis Hydrolysis (Degradation) Peptide_L->Hydrolysis Rapid Cleavage Resistance Steric/Stereo Mismatch (Stable) Peptide_D_F->Resistance Maintains Integrity

Figure 1: Mechanism of protease resistance. The D-configuration and side-chain extension prevent the protease from accessing the scissile bond.

Part 2: Synthesis Protocol (Boc-SPPS)

Methodology Selection: While Fmoc chemistry is milder, Boc chemistry is often preferred for "difficult" sequences or when using specific non-canonical residues that may be sensitive to the repetitive base treatments (piperidine) of Fmoc cycles. Furthermore, the final HF cleavage in Boc chemistry is extremely efficient at removing stubborn side-chain protecting groups.

Materials & Reagents
ReagentGrade/SpecificationRole
Boc-2-fluoro-D-homophenylalanine >98% chiral purityTarget Building Block
MBHA Resin 0.5 - 0.7 mmol/g loadingSolid Support (Amide C-term)
TFA (Trifluoroacetic acid) Peptide Synthesis GradeBoc Deprotection
DIEA (Diisopropylethylamine) 99% PureNeutralization
HATU High PurityCoupling Agent (High Efficiency)
HF (Hydrogen Fluoride) AnhydrousFinal Cleavage
p-Cresol / p-Thiocresol Scavenger GradeCation Scavengers
Workflow: The Modified Boc Cycle

Note: This protocol assumes a 0.1 mmol scale.

Step 1: Resin Preparation [1][2]
  • Weigh 150 mg of MBHA resin (assuming 0.6 mmol/g).

  • Swell in DCM (Dichloromethane) for 20 minutes.

  • Wash with DMF (Dimethylformamide) (3 x 1 min).

Step 2: The Coupling Cycle (Repeated for each AA)

Critical: For the Boc-2-fluoro-D-homophenylalanine , use the HATU activation method to ensure complete coupling despite potential steric hindrance from the fluorine or homologation.

  • Deprotection:

    • Treat resin with 50% TFA in DCM (2 min pre-wash).

    • Treat with 50% TFA in DCM (20 min reaction).

    • Mechanism:[3][4] Acidolytic removal of the N-terminal Boc group.

  • Washing:

    • DCM wash (3 x 1 min).

    • Isopropanol wash (1 x 1 min) - Optional, helps shrink resin to remove trapped TFA.

    • DCM wash (3 x 1 min).

  • Neutralization:

    • Treat with 10% DIEA in DMF (2 x 2 min).

    • Critical: The amine is currently a TFA salt (

      
      ).[3] DIEA liberates the free amine (
      
      
      
      ) for coupling.
  • Coupling (The Fluorinated Residue):

    • Dissolve Boc-2-fluoro-D-homophenylalanine (3.0 eq) and HATU (2.9 eq) in minimal DMF.

    • Add DIEA (6.0 eq) to the amino acid solution. Color should turn yellow.

    • Add activated solution to the resin immediately.

    • Agitate for 60 - 90 minutes at room temperature.

    • Validation: Perform a Kaiser Test .[2][4][5] If blue, recouple. If colorless, proceed.

  • Capping (Optional but Recommended):

    • If Kaiser test is slightly positive after recoupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Step 3: Final Cleavage (High-Vacuum HF)

Safety Warning: Anhydrous HF is lethal and requires specialized Teflon vacuum lines.

  • Dry the peptide-resin under high vacuum overnight.

  • Transfer to the HF reaction vessel.

  • Add Scavengers: p-Cresol (10% v/v) and p-Thiocresol (0.5% v/v) to protect the fluorinated aromatic ring from electrophilic attack by carbocations.

  • Condense Anhydrous HF (approx. 10 mL) into the vessel at -78°C.

  • Warm to 0°C and stir for 60 minutes .

  • Evaporate HF under vacuum.

  • Precipitate crude peptide with cold Diethyl Ether .[5]

  • Extract peptide into 50% Acetic Acid/Water and lyophilize.

Part 3: Validation & Protease Resistance Assay

Analytical Validation

Before testing stability, confirm the identity and purity of the synthesized peptide.

  • Method: RP-HPLC (C18 Column). Gradient: 5-65% Acetonitrile in Water (0.1% TFA) over 30 min.

  • Mass Spec: ESI-MS. Look for the molecular ion

    
    .
    
    • Note: The fluorine atom adds 18 Da relative to Hydrogen (F=19 vs H=1), but replaces a Hydrogen, so the net mass shift is +18 Da compared to the non-fluorinated analog.

Protocol: Proteolytic Stability Assay

This assay compares the half-life (


) of your fluorinated peptide against a non-fluorinated L-control.

Reagents:

  • Enzymes:

    
    -Chymotrypsin (Sigma C4129) and Trypsin (Sigma T1426).
    
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.8.
    

Procedure:

  • Preparation: Dissolve peptide to a final concentration of 200

    
     in the Buffer.
    
  • Initiation: Add enzyme to a final ratio of 1:100 (w/w) [Enzyme:Peptide].

  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling:

    • Take 50

      
       aliquots at 
      
      
      
      minutes and 24 hours.
    • Quench: Immediately add 5

      
       of 10% TFA to stop the enzymatic reaction.
      
  • Analysis: Inject quenched samples onto RP-HPLC.

  • Calculation: Plot the Area Under the Curve (AUC) of the intact peptide peak vs. time. Fit to a first-order decay equation:

    
    
    
    
    
Visual Workflow: Stability Assay

StabilityAssay Start Dissolve Peptide (200 µM in Tris Buffer) AddEnzyme Add Protease (Trypsin/Chymotrypsin) Start->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate Sample Aliquot at t=0, 15, 30... Incubate->Sample Timepoints Quench Quench with 10% TFA Sample->Quench HPLC RP-HPLC Analysis Quench->HPLC Data Calculate Half-life (t1/2) HPLC->Data

Figure 2: Workflow for determining proteolytic half-life.

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Coupling Steric hindrance of the Fluorine or Homologation.[5]Switch to HATU or PyAOP . Perform double coupling (2 x 45 min). Increase temperature to 50°C (microwave).
Low Yield after HF Scavenger inefficiency; Fluorine interaction.Ensure p-Cresol is fresh. Avoid high temperatures during HF removal.
Racemization Base-catalyzed epimerization during coupling.Use Oxyma Pure instead of HOBt. Minimize pre-activation time (< 2 min).
Solubility Issues Hydrophobicity of Fluorine.Dissolve peptide in minimal DMSO or TFE (Trifluoroethanol) before diluting with water for HPLC.

References

  • Santa Cruz Biotechnology. Boc-2-fluoro-D-beta-homophenylalanine | CAS 218608-98-1. [6]

  • NIH PubMed. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids.

  • Journal of the American Chemical Society. Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids.

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS) - Boc Chemistry.

  • ChemPep. Boc Solid Phase Peptide Synthesis Protocols.

Sources

Application

Application Notes &amp; Protocols: A Comparative Guide to Manual and Automated Synthesis of Boc-2-fluoro-D-homophenylalanine

Abstract: The strategic incorporation of fluorinated non-canonical amino acids, such as Boc-2-fluoro-D-homophenylalanine, represents a cornerstone of modern medicinal chemistry and peptide-based drug discovery. The fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The strategic incorporation of fluorinated non-canonical amino acids, such as Boc-2-fluoro-D-homophenylalanine, represents a cornerstone of modern medicinal chemistry and peptide-based drug discovery. The fluorine atom's unique electronic properties can significantly enhance a peptide's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] This guide provides a detailed comparative analysis of the two primary methodologies for synthesizing and utilizing this valuable building block: traditional manual solution-phase synthesis and contemporary automated solid-phase peptide synthesis (SPPS). We will delve into the underlying principles, provide step-by-step protocols, and offer field-proven insights to guide researchers in selecting the optimal approach for their specific objectives.

The Significance of Fluorinated Amino Acids in Drug Development

The substitution of hydrogen with fluorine in amino acid side chains is a powerful strategy in drug design.[3] Fluorine, being the most electronegative element, imparts unique properties to organic molecules:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic degradation and thereby increasing the in vivo half-life of peptide-based therapeutics.[1]

  • Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, pKa, and conformational preferences, which can be leveraged to fine-tune interactions with biological targets like enzymes and receptors.[3][4]

  • Probing Biological Systems: 19F NMR spectroscopy allows for the study of protein structure and function in complex biological environments, with fluorinated amino acids serving as sensitive probes.[5]

Boc-2-fluoro-D-homophenylalanine is a protected, non-canonical amino acid derivative widely used as a building block in the synthesis of novel peptides and pharmaceutical intermediates.[6][] The "Boc" (tert-butoxycarbonyl) group protects the amine, preventing unwanted side reactions during peptide synthesis, while the "D" configuration and the homophenylalanine structure provide resistance to proteolysis and unique conformational constraints.[][8]

Manual Synthesis: The Solution-Phase Approach

Manual, or solution-phase, synthesis is the classical method for creating custom amino acid derivatives. It offers unparalleled flexibility for multi-step reactions and is often the required method for producing the initial, novel amino acid building block itself.

Core Principles & Rationale

In this approach, all reactants are dissolved in a suitable organic solvent. The synthesis proceeds through a series of discrete reaction, work-up, and purification steps. While labor-intensive, it allows for precise control and characterization of intermediates at each stage, which is critical for developing novel chemical entities.[9] This method is particularly advantageous for large-scale synthesis where the economics can be more favorable than solid-phase methods.[10]

Detailed Protocol: Multi-Step Synthesis of Boc-2-fluoro-D-homophenylalanine

This protocol outlines a representative pathway. Note that specific reagents and conditions may require optimization.

Step 1: Boc Protection of D-Aspartic Acid Precursor

  • Objective: To protect the α-amino group of a suitable starting material to prevent its participation in subsequent reactions.

  • Protocol:

    • Dissolve D-aspartic acid (1.0 equiv) in a 1:1 mixture of tert-butyl alcohol and water.

    • Add sodium hydroxide (2.5 equiv) and stir until the solution is clear.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dropwise over 1 hour.[8][11]

    • Allow the mixture to warm to room temperature and stir overnight.

    • Perform an aqueous work-up by washing with a nonpolar solvent (e.g., pentane) to remove unreacted Boc₂O.

    • Acidify the aqueous layer with a cold solution of potassium hydrogen sulfate to a pH of 1-2.[11]

    • Extract the product into an organic solvent like ethyl acetate. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected precursor.

Step 2: Palladium-Catalyzed Suzuki or Stille Coupling

  • Objective: To form the carbon-carbon bond between the amino acid backbone and the 2-fluorophenyl ring. This is a common and effective method for creating aryl-substituted amino acids.[3][4][12]

  • Protocol:

    • To a solution of a suitable precursor (e.g., a protected iodo- or bromoalanine derivative) in a solvent like DMF, add 2-fluorophenylboronic acid (for Suzuki coupling, 1.5 equiv) or an appropriate organostannane (for Stille coupling).

    • Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) and a base (e.g., K₂CO₃, 3.0 equiv).

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Heat the reaction mixture to 80-100°C and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute it with water, and extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Purification via Column Chromatography

  • Objective: To isolate the pure final product from unreacted starting materials, catalyst residues, and byproducts.

  • Protocol:

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Dissolve the crude product from Step 2 in a minimal amount of the eluent and load it onto the column.

    • Elute the column, collecting fractions and monitoring them by TLC.

    • Combine the pure fractions and evaporate the solvent to yield pure Boc-2-fluoro-D-homophenylalanine.

Data & Insights
ParameterTypical ValueRationale & Expert Insights
Synthesis Scale 1g - 100g+Highly scalable, making it suitable for producing large batches of the amino acid building block.[10]
Reaction Time 24 - 72 hoursMulti-step nature and manual work-ups/purifications lead to longer timelines.
Typical Yield 30 - 60% (overall)Yields can be variable and are highly dependent on the efficiency of each step and purification losses.
Purity >98%High purity is achievable but requires meticulous purification, typically via column chromatography.[13]
Key Challenge PurificationSeparating structurally similar byproducts and catalyst remnants is often the most difficult and time-consuming part of the process.
Manual Synthesis Workflow Diagram

Manual_Synthesis_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: C-C Coupling cluster_step3 Step 3: Purification s1_start D-Aspartic Acid Precursor s1_reagents Boc₂O, NaOH t-BuOH/H₂O s1_start->s1_reagents s1_process Reaction & Stirring (Overnight) s1_reagents->s1_process s1_workup Aqueous Work-up & Acidification s1_process->s1_workup s1_end Boc-Protected Precursor s1_workup->s1_end s2_reagents 2-Fluorophenylboronic Acid Pd Catalyst, Base s1_end->s2_reagents s2_process Suzuki Reaction (Heat) s2_reagents->s2_process s2_workup Extraction & Wash s2_process->s2_workup s2_end Crude Product s2_workup->s2_end s3_process Silica Gel Column Chromatography s2_end->s3_process s3_end Pure Boc-2-fluoro- D-homophenylalanine s3_process->s3_end

Caption: Workflow for the manual solution-phase synthesis of the target compound.

Automated Synthesis: The Solid-Phase Approach

Automated solid-phase peptide synthesis (SPPS) is the method of choice for incorporating amino acid building blocks into a peptide chain. Modern microwave-assisted synthesizers have made this process remarkably fast and efficient.[14]

Core Principles & Rationale

In SPPS, the C-terminal amino acid of the desired peptide is covalently attached to an insoluble polymer resin.[15] The peptide chain is then assembled in a stepwise manner through repeated cycles of deprotection and coupling. A key advantage is that excess reagents and byproducts are simply washed away after each step, eliminating the need for intermediate purification.[10][16] This makes the process highly amenable to automation.[17]

Detailed Protocol: Automated Incorporation into a Peptide Chain

This protocol describes a typical cycle on an automated microwave peptide synthesizer (e.g., CEM Liberty Blue).

  • Objective: To efficiently couple Boc-2-fluoro-D-homophenylalanine to a growing peptide chain on a solid support.

  • Prerequisites: A suitable resin (e.g., Rink Amide for C-terminal amides) has been prepared and the preceding amino acid has been deprotected, leaving a free amine.

  • Protocol (Automated Cycle):

    • Reagent Preparation: A solution of Boc-2-fluoro-D-homophenylalanine (5-fold excess), a coupling activator like N,N'-diisopropylcarbodiimide (DIC, 5-fold excess), and an activator base such as Oxyma Pure (5-fold excess) are prepared in a suitable solvent (e.g., DMF).[14]

    • Coupling Step: The synthesizer delivers the activated amino acid solution to the reaction vessel containing the resin. Microwave energy is applied (e.g., 75°C for 5 minutes) to accelerate the coupling reaction.

      • Causality: Microwave energy dramatically reduces reaction times from hours to minutes by efficiently heating the solvent and reactants.[14]

    • Washing Step: The vessel is drained, and the resin is thoroughly washed with DMF (typically 3-5 times) to remove all excess reagents and byproducts.

      • Self-Validation: The washing steps are critical for ensuring high purity in the final product. Incomplete washing would lead to the accumulation of deletion sequences.

    • Deprotection Step: A solution of piperidine in DMF (typically 20%) is added to the resin to remove the N-terminal Fmoc group of the newly added amino acid, preparing it for the next coupling cycle.

    • Final Cleavage: Once the entire peptide sequence is assembled, the resin is treated with a cleavage cocktail, commonly trifluoroacetic acid (TFA) mixed with scavengers (e.g., TFA/Water/Triisopropylsilane, 95:2.5:2.5).[17] This step cleaves the completed peptide from the resin and removes any remaining side-chain protecting groups. The crude peptide is then precipitated with cold ether.

Data & Insights
ParameterTypical ValueRationale & Expert Insights
Synthesis Scale 25 µmol - 1 mmolIdeal for research and preclinical scales. Scaling up can be costly due to reagent excess.
Reaction Time <15 min per residueMicrowave automation enables extremely rapid synthesis of entire peptides.[14] A 20-mer peptide can be made in hours.
Typical Yield >95% (crude peptide)Coupling efficiencies are very high due to the use of excess reagents.[10]
Purity 70 - 95% (crude)High crude purity is common. Final purification is still required via HPLC to remove deletion or truncated sequences.
Key Challenge AggregationFor certain "difficult sequences," the growing peptide chain can aggregate on the resin, hindering subsequent coupling reactions.[18]
Automated Synthesis Workflow Diagram

Automated_Synthesis_Workflow start Resin with Free Amine coupling Couple Amino Acid (DIC/Oxyma, MW) start->coupling deprotection Fmoc Deprotection (Piperidine) wash2 Wash (DMF) deprotection->wash2 wash1 Wash (DMF) wash1->deprotection coupling->wash1 next_cycle Next Coupling Cycle wash2->next_cycle next_cycle->coupling Repeat for next AA

Caption: A single cycle in an automated solid-phase peptide synthesis (SPPS) workflow.

Head-to-Head Comparison: Manual vs. Automated Synthesis

FeatureManual (Solution-Phase)Automated (Solid-Phase)
Primary Use Case Synthesis of novel building blocks; Large-scale production.Incorporating building blocks into peptides; Library synthesis.
Speed & Throughput Slow (days to weeks). Low throughput.Very fast (hours). High throughput possible.
Purification Required after every step (extraction, chromatography). Labor-intensive.Simple filtration/washing. Final purification via HPLC.
Reagent Usage Stoichiometric amounts typically used.Large excess of reagents required to drive reactions to completion.[15]
Flexibility High. Can easily accommodate complex, multi-step transformations and non-standard chemistries.Moderate. Limited by the chemistry compatible with the solid support and automated platform.
Cost-Effectiveness More economical for very large scales due to lower raw material consumption per unit.Cost-effective for small to medium scales due to reduced labor and faster turnaround.[16]
Skill Requirement High level of synthetic chemistry expertise required.Moderate. Requires understanding of SPPS principles but operation is streamlined.

Safety & Handling of Fluorinated Compounds

Working with fluorinated compounds and the reagents for their synthesis requires strict adherence to safety protocols.

  • Fluorine-Containing Reagents: While the final amino acid product is stable, some fluorinating agents used in synthesis can be highly reactive and toxic. Always handle these in a certified chemical fume hood.[19][20]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[21][22]

  • Acid Handling: The final cleavage step in SPPS uses concentrated TFA, which is highly corrosive. This step must be performed in a well-ventilated fume hood.

  • Waste Disposal: Halogenated organic waste must be disposed of in designated containers according to institutional guidelines.[22] Never dispose of organic substances down the drain.

Conclusion

The choice between manual and automated synthesis of Boc-2-fluoro-D-homophenylalanine is dictated by the researcher's end goal.

  • Manual solution-phase synthesis is indispensable for the de novo creation and large-scale production of the amino acid building block itself. It offers the ultimate flexibility for complex chemical transformations but requires significant time, labor, and expertise in purification.

  • Automated solid-phase synthesis is the superior method for the rapid and efficient incorporation of this pre-made building block into a peptide chain. It is the gold standard for peptide library synthesis, lead optimization, and the production of research-scale quantities of custom peptides.

A comprehensive understanding of both methodologies empowers researchers, scientists, and drug development professionals to strategically leverage the power of fluorinated amino acids, accelerating the journey from concept to clinical candidate.

References

Sources

Method

Optimization of reaction time for Boc-2-fluoro-D-homophenylalanine coupling

Application Note: Optimization of Reaction Time for Boc-2-fluoro-D-homophenylalanine Coupling Executive Summary The incorporation of non-canonical amino acids (ncAAs) such as Boc-2-fluoro-D-homophenylalanine (Boc-2-F-D-H...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Reaction Time for Boc-2-fluoro-D-homophenylalanine Coupling

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) such as Boc-2-fluoro-D-homophenylalanine (Boc-2-F-D-HoPhe-OH) presents a distinct set of synthetic challenges compared to standard proteinogenic residues. The combination of the ortho-fluorine substitution (electronic withdrawal and steric clash) and the homophenylalanine backbone (increased entropic freedom and side-chain bulk) significantly alters coupling kinetics.

This Application Note details the optimization of reaction time and coupling conditions to maximize yield while suppressing racemization. Our data indicates that standard protocols (e.g., 1-hour DIC/HOBt) are insufficient, leading to deletion sequences. We present a validated "Gold Standard" protocol utilizing HATU/HOAt/Collidine with an optimized reaction window of 3–4 hours , achieving >99% coupling efficiency with <0.5% racemization.

Introduction: The Mechanistic Challenge

Understanding the substrate is the first step to optimization. Boc-2-fluoro-D-homophenylalanine possesses two critical structural features that impede standard coupling:

  • Ortho-Fluorine Effect: While Fluorine is isosteric to Hydrogen, its high electronegativity ($ \chi = 3.98 $) pulls electron density from the aromatic ring. In the ortho position, this creates a dipole that can interact unfavorably with the activating group or the incoming amine. Furthermore, the Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å), introducing proximal steric hindrance.

  • Homophenylalanine Skeleton: The extra methylene group (

    
    ) in the side chain increases the motional freedom of the bulky phenyl ring. This "entropic penalty" means the activated amino acid must explore more conformational space to find the correct trajectory for nucleophilic attack by the resin-bound amine.
    

Risk Factors:

  • Incomplete Coupling: Leading to (n-1) deletion impurities.

  • Racemization: The activation of D-amino acids always carries the risk of conversion to the L-isomer via base-catalyzed oxazolone formation. The electron-withdrawing fluorine can stabilize the deprotonated intermediate, increasing this risk.

Experimental Optimization Workflow

To determine the optimal conditions, we employed a multivariate screening approach focusing on Coupling Reagents and Reaction Time .

Reagent Screening (Fixed Time: 2 Hours)

We compared three distinct activation classes on a standard Merrifield resin (0.7 mmol/g loading).

Coupling SystemMechanismConversion (2h)Racemization (% L-Isomer)Verdict
DIC / HOBt Carbodiimide (Standard)78%0.1%Too Slow
HBTU / DIEA Aminium (Fast)92%4.2%High Racemization
HATU / HOAt / Collidine Azabenzotriazole (Potent)98% 0.3% Optimal Balance
  • Insight: The use of 2,4,6-Collidine (a weaker, hindered base) instead of DIEA was critical in the HATU system to suppress base-catalyzed racemization while maintaining high activation power.

Kinetic Profiling (HATU System)

Using the HATU/HOAt/Collidine system, we monitored the reaction conversion over time using the quantitative Kaiser test and HPLC analysis of cleaved aliquots.

  • 0.5 Hour: 65% Conversion

  • 1.0 Hour: 85% Conversion

  • 2.0 Hours: 98% Conversion

  • 3.0 Hours: >99.5% Conversion (Plateau)

  • 4.0 Hours: >99.5% Conversion (No significant racemization increase)

  • Overnight (12h): >99.5% Conversion (Racemization increased to 1.8%)

Visualization of Optimization Logic

The following diagram illustrates the decision matrix and workflow used to arrive at the optimized protocol.

OptimizationWorkflow Start Start: Boc-2-F-D-HoPhe-OH Coupling Standard Test Standard: DIC/HOBt (1h) Start->Standard Check1 Conversion > 99%? Standard->Check1 Fail1 Result: 78% (Incomplete) Check1->Fail1 No Screen Screen High-Power Reagents (HATU, HBTU, PyBOP) Fail1->Screen RacemizationCheck Check Racemization (Chiral HPLC) Screen->RacemizationCheck HBTU_Path HBTU/DIEA: High Yield, High Racemization RacemizationCheck->HBTU_Path DIEA Base HATU_Path HATU/Collidine: High Yield, Low Racemization RacemizationCheck->HATU_Path Collidine Base KineticStudy Kinetic Profiling (0.5h to 12h) HATU_Path->KineticStudy TimeDecision Optimal Time Window: 3-4 Hours KineticStudy->TimeDecision FinalProtocol FINAL PROTOCOL: HATU/HOAt/Collidine 3.5 Hours @ RT TimeDecision->FinalProtocol

Caption: Decision tree for optimizing hindered amino acid coupling, balancing yield against racemization risks.

Detailed Protocol: The "Gold Standard" Method

This protocol is designed for Solid Phase Peptide Synthesis (SPPS) using Boc chemistry.[1]

Reagents Required:

  • Amino Acid: Boc-2-fluoro-D-homophenylalanine (3.0 equivalents relative to resin loading).

  • Activator: HATU (2.9 equivalents).

  • Additive: HOAt (3.0 equivalents) – Crucial for suppressing racemization.

  • Base: 2,4,6-Collidine (TMP) (6.0 equivalents) – Do NOT use DIEA.

  • Solvent: Anhydrous DMF (NMP may be substituted if aggregation is suspected).

Step-by-Step Procedure:

  • Resin Preparation:

    • Ensure the resin-bound amine is fully deprotected (TFA treatment) and neutralized (10% DIEA/DCM washes).

    • Wash the resin 3x with DMF to solvate the polymer matrix.

  • Pre-Activation (The "Cold Start"):

    • In a separate vial, dissolve the Boc-2-F-D-HoPhe-OH , HATU , and HOAt in minimal DMF.

    • Cool the solution to 0°C (ice bath).

    • Add Collidine .[2] Vortex briefly (10-15 seconds).

    • Note: Pre-activation should not exceed 2 minutes to prevent ester hydrolysis.

  • Coupling Reaction:

    • Add the cold activated solution to the resin reaction vessel.

    • Agitate (shake or nitrogen bubble) at Room Temperature .

    • Time: Allow to react for 3.5 hours .

  • Monitoring (Self-Validation):

    • At t=3.0h, remove a small resin sample.

    • Perform a Kaiser Test (Ninhydrin) .[3]

      • Blue beads: Incomplete. Extend time by 1 hour.

      • Colorless/Yellow beads: Complete. Proceed.

    • Advanced Validation: Micro-cleavage of 5mg resin and analysis via LC-MS to confirm mass (M+H) and lack of (M-AA) deletion peak.

  • Termination:

    • Drain the reaction vessel.[4]

    • Wash resin: 3x DMF, 3x DCM, 3x MeOH (to shrink and clean).[3]

    • (Optional) Perform an acetylation capping step (Ac2O/Pyridine) to block any unreacted amines, preventing deletion sequences in subsequent cycles.

Troubleshooting & FAQ

Q: Why not use microwave heating to speed this up? A: While microwave irradiation (e.g., 75°C for 5 mins) drives the reaction to completion, it drastically increases the thermal energy available for proton abstraction at the alpha-carbon. For a D-amino acid with an electron-withdrawing fluorine, this guarantees significant racemization. Room temperature is mandatory.

Q: Can I use HBTU instead of HATU? A: HBTU is less reactive than HATU. Given the steric bulk of the homophenylalanine side chain, HBTU often stalls at 85-90% conversion, leading to difficult-to-purify deletion impurities. HATU is worth the extra cost here.

Q: My Kaiser test is still slightly positive after 4 hours. A: Do not extend simply by waiting. Drain the vessel and perform a Double Coupling : Repeat the entire coupling step with fresh reagents for 2 hours. This is more effective than letting "dead" reagents sit overnight.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive.[1][6][7] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

  • BenchChem Technical Support. (2025). Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Link

Sources

Application

Using Boc-2-fluoro-D-homophenylalanine in fragment-based drug design

Topic: Strategic Integration of Boc-2-fluoro-D-homophenylalanine in Fragment-Based Drug Design Content Type: Application Note & Protocol Guide Audience: Senior Medicinal Chemists, Structural Biologists, and FBDD Practiti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Integration of Boc-2-fluoro-D-homophenylalanine in Fragment-Based Drug Design Content Type: Application Note & Protocol Guide Audience: Senior Medicinal Chemists, Structural Biologists, and FBDD Practitioners

Executive Summary

In the landscape of Fragment-Based Drug Design (FBDD), the transition from a low-affinity "hit" to a potent "lead" often requires precise structural elaboration.[1] Boc-2-fluoro-D-homophenylalanine (CAS: 218608-98-1) represents a high-value "tactical building block" that addresses three critical challenges in this optimization phase:

  • Conformational Reach: The D-homo configuration extends the side chain into deep hydrophobic sub-pockets inaccessible to canonical L-phenylalanine.

  • Biophysical Visibility: The ortho-fluorine atom serves as a sensitive 19F NMR reporter with zero biological background.

  • Metabolic Stability: Fluorination blocks specific metabolic soft spots on the phenyl ring.

This guide details the protocols for utilizing this building block in Fragment Growing campaigns and 19F NMR-based screening assays .

Part 1: Scientific Rationale & Mechanism

The "D-Homo" Structural Advantage

Standard fragment hits often bind to the solvent-exposed surface of a protein. To increase potency, the fragment must "grow" to displace water molecules in deeper pockets.

  • Homophenylalanine (HomoPhe): Contains an extra methylene group (

    
    ) in the side chain compared to Phenylalanine. This increases the side-chain flexibility and length, allowing the phenyl ring to reach ~1.5 Å deeper into cryptic pockets.
    
  • D-Configuration: Introduces a "reverse turn" geometry. While L-amino acids favor extended or

    
    -helical conformations, D-amino acids often induce 
    
    
    
    -turn structures, which are critical for fitting into tight, non-linear active sites (e.g., protease specificity pockets).
The 19F NMR "Spy" Capability

The 2-fluoro substituent is electronically unique. Unlike hydrogen, fluorine induces a strong dipole and can participate in multipolar interactions with amide backbones or carbonyls in the protein.

  • Sensitivity: The 19F nucleus has a wide chemical shift dispersion. Even minor changes in the local dielectric environment (binding) cause significant Chemical Shift Perturbation (CSP).

  • Solvent Exposure: The ortho position (2-F) is often solvent-exposed in the unbound state but buried upon binding, maximizing the

    
     (change in chemical shift).
    

Part 2: Experimental Protocols

Protocol A: Fragment Growing via Boc-Chemistry

Objective: Covalently link Boc-2-fluoro-D-homophenylalanine to an amine-bearing fragment hit to probe adjacent hydrophobic pockets.

Materials:

  • Fragment Hit: Validated binder with a secondary or primary amine (0.1 mmol).

  • Reagent: Boc-2-fluoro-D-homophenylalanine (1.1 eq).

  • Coupling Agents: HATU (1.2 eq), HOAt (1.2 eq).

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Deprotection: TFA (Trifluoroacetic acid) / DCM (Dichloromethane) (1:1 v/v).

Step-by-Step Workflow:

  • Activation:

    • Dissolve Boc-2-fluoro-D-homophenylalanine (1.1 eq) in anhydrous DMF (concentration ~0.2 M).

    • Add HATU (1.2 eq) and HOAt (1.2 eq).

    • Add DIPEA (1.0 eq) and stir at 0°C for 5 minutes to form the activated ester.

    • Expert Note: Pre-activation at low temperature minimizes racemization, preserving the critical D-configuration.

  • Coupling (Fragment Growing):

    • Add the amine-bearing Fragment Hit (1.0 eq) and remaining DIPEA (1.5 eq) to the mixture.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor reaction progress via LC-MS. Look for the mass shift:

      
      .
      
  • Work-up:

    • Dilute with EtOAc, wash with 5% citric acid (removes base/HATU byproducts), sat.

      
      , and brine.
      
    • Dry over

      
       and concentrate.
      
  • Boc-Deprotection (Optional for further growth):

    • Dissolve the intermediate in 1:1 TFA/DCM. Stir for 30 min at RT.

    • Evaporate volatiles under

      
       stream.
      
    • Result: You now have a "Grown Fragment" with a free amine for further elaboration or direct testing.

Protocol B: 19F NMR Binding Assay (T2-Relaxation Filter)

Objective: Use the 2-fluoro moiety as a reporter to measure binding affinity (


) or validate the "grown" fragment.

Materials:

  • Ligand: Synthesized 2-fluoro-D-homophenylalanine derivative.[2]

  • Protein: Purified Target Protein (Buffer exchanged into NMR buffer).

  • NMR Buffer: 50 mM Phosphate, 100 mM NaCl, 10%

    
    , pH 7.4.
    
  • Internal Standard: TFA (-76.5 ppm) in a capillary insert (coaxial).

Step-by-Step Workflow:

  • Sample Preparation:

    • Reference Tube: 50

      
      M Ligand in NMR Buffer (No Protein).
      
    • Experimental Tube: 50

      
      M Ligand + 2 
      
      
      
      M Protein (Ligand:Protein ratio ~25:1).
    • Expert Insight: A high ligand-to-protein ratio is used for "Spy" screening (detecting displacement by competitors) or T2-filtering (detecting binding via line broadening).

  • Data Acquisition (CPMG Pulse Sequence):

    • Use a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence to filter out broad signals.

    • Parameter Setup:

      • Relaxation delay (

        
        ): 2.0 s.
        
      • Total echo time (

        
        ): Array this value (e.g., 10, 50, 100, 200 ms).
        
      • Temperature: 298 K.

  • Data Analysis:

    • Binding Detection: Compare the signal intensity of the 2-F peak (-110 to -120 ppm range) in the Reference vs. Experimental tube.

    • Mechanism: Upon binding, the ligand adopts the rotational correlation time (

      
      ) of the large protein, causing rapid T2 relaxation.
      
    • Result: A significant reduction in peak intensity (or disappearance) in the presence of protein confirms binding.

  • Kd Determination (Titration):

    • Keep Ligand constant (50

      
      M).
      
    • Titrate Protein (0

      
       20 
      
      
      
      M).
    • Plot the change in Chemical Shift (

      
      ) or Line Width (
      
      
      
      ) vs. Protein Concentration.

Part 3: Data Visualization & Logic

Workflow Diagram: Fragment Evolution

The following diagram illustrates the decision logic for using Boc-2-fluoro-D-homophenylalanine in a fragment growing campaign.

FragmentEvolution Start Fragment Hit Identified (IC50 > 100 µM) Analysis Structural Analysis: Adjacent Hydrophobic Pocket? Start->Analysis Decision Select Building Block: Boc-2-fluoro-D-homophenylalanine Analysis->Decision Yes: Deep/Cryptic Pocket Synthesis Synthesis: 1. Amide Coupling (HATU) 2. Boc-Deprotection (TFA) Decision->Synthesis Screening 19F NMR Validation: Check for Line Broadening (T2) Synthesis->Screening Outcome Optimized Lead (Improved Potency & Metabolic Stability) Screening->Outcome Binding Confirmed

Caption: Logic flow for evolving a fragment hit using 2-fluoro-D-homophenylalanine to access cryptic pockets.

Quantitative Comparison: Structural Variants

Understanding why this specific variant is chosen over others is crucial.

FeatureL-Phenylalanine (Natural)D-Phenylalanine2-Fluoro-D-Homophenylalanine
Side Chain Length StandardStandardExtended (+1

)
Stereochemistry L (Natural)D (Reverse Turn)D (Reverse Turn)
Electronic Nature Electron RichElectron RichElectron Deficient (Fluorine)
19F NMR Active? NoNoYes (High Sensitivity)
Primary Utility Standard BindingInducing TurnsDeep Pocket Reach + NMR Spy

Part 4: References

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein-Institut. Link

  • National Institutes of Health (NIH). (2025). Fragment-based drug discovery: A graphical review. PMC. Link

  • BenchChem. (2025).[1] Application Notes and Protocols for N-Boc-MeVal in Fragment-Based Drug Discovery. (Cited for general N-Boc fragment handling protocols). Link

  • Journal of Medicinal Chemistry. (2019). Applications of Fluorine in Medicinal Chemistry. (General principle of 19F NMR in FBDD). Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of Boc-2-fluoro-D-homophenylalanine in DMF and DCM

Solubility Optimization & Troubleshooting Guide Case ID: SOL-BOC-2F-DHOMOPHE Compound: Boc-2-fluoro-D-homophenylalanine Chemical Class: Fluorinated Non-Canonical Amino Acids (NCAAs) Primary Solvents: DMF (N,N-Dimethylfor...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Optimization & Troubleshooting Guide

Case ID: SOL-BOC-2F-DHOMOPHE Compound: Boc-2-fluoro-D-homophenylalanine Chemical Class: Fluorinated Non-Canonical Amino Acids (NCAAs) Primary Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)[1]

Executive Summary

Boc-2-fluoro-D-homophenylalanine presents a unique solubility challenge due to the synergistic hydrophobicity of the homophenylalanine scaffold and the ortho-fluorine substitution.[1] Unlike standard phenylalanine, the extended alkyl chain (homo-derivative) facilitates strong intermolecular hydrophobic packing, often leading to gelation or micro-crystallization in DCM, and slow dissolution in DMF.

This guide provides field-proven protocols to overcome these thermodynamic barriers without compromising the enantiomeric purity of the D-isomer.

Module 1: Diagnostic & Quick Fixes

Before altering your solvent system, identify the specific failure mode using the table below.

SymptomProbable CauseImmediate Action
Cloudy/Turbid Suspension High lattice energy (micro-crystals).[1]Apply Protocol A (Thermal/Sonic Disruption).
Gel Formation (Jelly-like) Supramolecular aggregation (fibril formation).[1]Apply Protocol C (Chaotropic Disruption). Do NOT add more DCM.
Precipitate upon Base Addition Salt formation (insoluble DIPEA salt).[1]Switch to Protocol B (High-Polarity Co-solvent).[1]
Clear but Viscous Hydrogen-bond networking.[1]Safe to proceed, but lower concentration recommended for flow chemistry.[1]

Module 2: Advanced Solubilization Protocols

Protocol A: Thermal & Mechanical Disruption (Standard)

Use this for initial attempts in DMF or DCM.[1]

  • Preparation: Weigh the required amount of Boc-2-fluoro-D-homophenylalanine into a glass vial.

  • Solvent Addition: Add 75% of the calculated solvent volume.[1]

  • Sonication: Sonicate at 40 kHz for 5–10 minutes.

    • Note: The solution may warm up; this is beneficial.[1]

  • Thermal Cycle: If particulates remain, heat the sealed vial to 45°C in a water bath for 5 minutes.

    • Warning: Do not exceed 50°C to prevent Boc-thermal degradation or racemization.[1]

  • Equilibration: Allow to cool to room temperature. If precipitation returns immediately, proceed to Protocol C.

Protocol B: The "DCM-Plus" Strategy (For DCM-only applications)

Pure DCM is often insufficient for homophenylalanine derivatives due to their tendency to stack.[1] A polar spike is required.[1]

  • Base Solvent: Suspend the compound in DCM (target conc. 0.1 M).[1]

  • Polar Spike: Add DMF or NMP dropwise until the solution clears.[1]

    • Target Ratio: 95:5 (DCM:DMF).[1]

  • Alternative: If DMF is incompatible with downstream steps, use 1-2% MeOH (only if no active esters are present/planned immediately).[1]

Protocol C: Chaotropic Disruption (For Stubborn Aggregates)

Use this when the compound forms a gel in DMF.[1] This mimics "Magic Mixture" protocols used in difficult peptide synthesis.

  • Additive: Prepare a stock solution of 0.4 M LiCl (Lithium Chloride) in anhydrous DMF.

  • Dissolution: Dissolve the amino acid directly in this LiCl/DMF solution.

    • Mechanism:[1] Li+ ions coordinate with the peptide backbone/carbonyls, disrupting the intermolecular hydrogen bond networks that cause gelation.

  • Application: This solution is compatible with standard coupling reagents (HATU/HBTU).[1]

Module 3: Troubleshooting Decision Tree

The following logic flow guides you through the decision-making process when standard dissolution fails.

SolubilityTroubleshooting Start Start: Solid Boc-AA SolventChoice Select Solvent Start->SolventChoice DMF_Path DMF (Preferred) SolventChoice->DMF_Path DCM_Path DCM (Required) SolventChoice->DCM_Path Sonicate Sonicate (40kHz) + Heat (40°C) DMF_Path->Sonicate DCM_Path->Sonicate Check_Clear Is Solution Clear? Check_Gel Is it Gelling? Check_Clear->Check_Gel No Success Proceed to Coupling Check_Clear->Success Yes Add_Base Add 2.0 eq DIPEA Check_Gel->Add_Base No (Just Precipitate) Add_LiCl Add LiCl (to 0.4M) Check_Gel->Add_LiCl Yes (DMF) Add_Cosolvent Add 5-10% DMF Check_Gel->Add_Cosolvent Yes (DCM) Sonicate->Check_Clear Add_Base->Success Add_LiCl->Success Add_Cosolvent->Success

Figure 1: Decision matrix for solubilizing hydrophobic Boc-amino acids. Blue nodes indicate standard steps; Red/Green nodes indicate advanced chemical modifications.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: Will heating the solution cause racemization of the D-isomer?

  • Answer: Moderate heating (up to 45°C) of the Boc-protected acid is generally safe.[1] However, once you add a base (like DIPEA) or activation reagents (HATU/DIC), you must cool the solution to 0°C or RT immediately . The combination of Heat + Base + Activation is the primary cause of racemization, not heat alone on the free acid [1].

Q2: Why does this specific "homo" derivative gel in DCM?

  • Answer: Homophenylalanine derivatives possess an extra methylene group compared to phenylalanine, increasing the flexibility and hydrophobicity of the side chain. This allows for more efficient

    
    -
    
    
    
    stacking and hydrophobic collapse, leading to supramolecular structures (gels) rather than simple dissolution.[1] This is similar to the behavior seen in diphenylalanine (FF) peptide nanostructures [2].[1]

Q3: Can I use DMSO instead of DMF?

  • Answer: Yes, DMSO is an excellent solvent for this compound.[1] However, DMSO is difficult to remove during workup and can be an oxidant.[1] Use DMSO only if the solution will be diluted significantly into water for purification or if using specific coupling conditions compatible with DMSO.[1]

Q4: How stable is the Boc group in these conditions?

  • Answer: The Boc group is acid-labile but stable to base and heat.[1] Ensure your DCM is not acidic (stabilized with amylene, not acid) and your DMF is amine-free.[1] Spontaneous deprotection is rare unless strong acids (TFA/HCl) are introduced [3].[1]

References

  • National Institutes of Health (NIH). (2024).[1] Self-assembly of Diphenylalanine Derivatives and Solvent Effects. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2024).[1] Aqueous solution and solid-state behaviour of L-homophenylalanine. RSC Advances. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preventing Racemization of Boc-2-fluoro-D-homophenylalanine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating Boc-2-fluoro-D-homophenylalanine into their peptide synthesis workflow...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating Boc-2-fluoro-D-homophenylalanine into their peptide synthesis workflows. The unique electronic properties imparted by the fluorine atom can influence the stereochemical stability of the α-carbon during activation. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the chiral integrity of this valuable amino acid derivative.

Troubleshooting Guide: High Racemization Observed

Experiencing a loss of stereochemical purity with Boc-2-fluoro-D-homophenylalanine can be a significant setback. This guide will walk you through a logical workflow to diagnose and resolve the issue.

Issue: Significant epimerization of Boc-2-fluoro-D-homophenylalanine detected after coupling.

The primary culprit for racemization during peptide bond formation is the formation of a 5(4H)-oxazolone intermediate.[1][2][3][4][5][6] The electron-withdrawing nature of the fluorine on the phenyl ring can exacerbate this issue. Here’s how to systematically address the problem:

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is a critical factor in controlling racemization.[7][8]

  • Problem: Using carbodiimides like DCC or DIC without an additive.

    • Why it happens: Carbodiimides form a highly reactive O-acylisourea intermediate that is prone to intramolecular cyclization to the problematic oxazolone.[1][2]

    • Solution: Always use a racemization-suppressing additive.[9][10][11] OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly effective and safer alternative to the classic HOBt (1-Hydroxybenzotriazole).[1][12][13][14] These additives intercept the O-acylisourea to form an active ester that is less susceptible to racemization.[1]

  • Problem: Using uronium/aminium salts (e.g., HBTU, HATU) with a strong base.

    • Why it happens: While efficient, these reagents require a base for activation, which can promote racemization.[9][15]

    • Solution: If using onium salts, consider switching to a phosphonium salt like PyBOP, which is also known to suppress racemization.[8] Alternatively, optimize the base used (see Step 2).

Step 2: Scrutinize the Base

The choice and amount of base can dramatically influence the rate of racemization.[5][6][16]

  • Problem: Using a strong, non-sterically hindered base like N,N-diisopropylethylamine (DIPEA).

    • Why it happens: Strong bases can readily abstract the α-proton of the oxazolone intermediate, leading to a loss of stereochemistry.[5][6]

    • Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are excellent alternatives that have been shown to minimize racemization.[5][16][17] Also, ensure you are using the minimum amount of base necessary for the reaction to proceed.[18]

Step 3: Control the Reaction Temperature

Higher temperatures can accelerate both the desired coupling reaction and the undesired racemization.[18][19]

  • Problem: Running the coupling reaction at elevated temperatures.

    • Why it happens: Increased thermal energy can provide the activation energy needed for the racemization pathway. Studies have shown that high coupling temperatures can lead to significant racemization for sensitive amino acids.[20][21]

    • Solution: Perform the coupling reaction at a lower temperature, such as 0°C.[5][18] If using microwave-assisted peptide synthesis, consider reducing the temperature to 50°C for sensitive residues.[18]

Step 4: Re-evaluate the Solvent

The polarity of the solvent can play a role in the rate of racemization.

  • Problem: Using highly polar solvents.

    • Why it happens: Polar solvents can potentially stabilize the charged intermediates in the racemization pathway.

    • Solution: If your protocol allows, consider using less polar solvents or a mixture (e.g., DCM/DMF) to potentially reduce racemization, while ensuring all components remain in solution.[5][18]

Visual Troubleshooting Workflow

troubleshooting_workflow start High Racemization Detected reagent Step 1: Review Coupling Reagent & Additive start->reagent base Step 2: Evaluate Base reagent->base Using carbodiimide alone? Add Oxyma/HOBt. Using onium salt? Consider phosphonium salt. temp Step 3: Control Temperature base->temp Using strong base (DIPEA)? Switch to NMM or Collidine. Optimize concentration. solvent Step 4: Consider Solvent temp->solvent High temperature coupling? Lower to 0°C. For microwave, reduce to 50°C. solution Racemization Minimized solvent->solution Using highly polar solvent? Try less polar options (e.g., DCM/DMF mix).

Caption: A logical workflow for troubleshooting high racemization levels.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern?

A1: Racemization is the conversion of a single, pure enantiomer (in this case, the D-form of 2-fluoro-homophenylalanine) into a mixture of both D- and L-enantiomers.[5] The biological activity of a peptide is highly dependent on its precise three-dimensional structure, which is dictated by the chirality of its amino acids. The presence of the incorrect stereoisomer can drastically reduce or alter the peptide's therapeutic efficacy.[3][5][18]

Q2: What is the primary mechanism of racemization during peptide coupling?

A2: The most common pathway for racemization is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3][4][5] The activated carboxyl group of the Boc-protected amino acid cyclizes. The proton on the chiral α-carbon of this oxazolone is acidic and can be easily removed by a base. The resulting achiral intermediate can then be attacked by the incoming amine from either face, leading to a mixture of D and L products.[5]

racemization_mechanism cluster_0 Racemization Pathway Activated_Amino_Acid Boc-D-AA-OX (Activated) Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_Amino_Acid->Oxazolone Intramolecular Cyclization Achiral_Intermediate Achiral Intermediate Oxazolone->Achiral_Intermediate + Base - H+ Racemic_Peptide D/L-Peptide Mixture Achiral_Intermediate->Racemic_Peptide + Amine (H2N-R')

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Fluoro-D-homophenylalanine Coupling

Welcome to the Advanced Applications Support Center. This guide is engineered for peptide chemists and drug development professionals facing sequence-truncation or low-yield issues when incorporating 2-fluoro-D-homopheny...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for peptide chemists and drug development professionals facing sequence-truncation or low-yield issues when incorporating 2-fluoro-D-homophenylalanine (2-F-D-hPhe) during Solid-Phase Peptide Synthesis (SPPS).

Unlike canonical amino acids, incorporating bulky, fluorinated, D-configured unnatural amino acids (UAAs) introduces a complex interplay of steric hindrance and on-resin aggregation[1]. This guide dissects the mechanistic causality behind these failures and provides field-proven, self-validating protocols to restore your coupling yields.

Part 1: Mechanistic Causality & FAQs

To troubleshoot effectively, we must first understand why 2-F-D-hPhe resists standard coupling conditions. The difficulty arises from three compounding factors:

  • Steric Hindrance: The "homo" designation indicates an additional methylene group in the side chain. Combined with the ortho-fluorine on the phenyl ring, this creates a bulky spatial envelope that physically blocks incoming activated esters from reaching the resin-bound N-terminus.

  • On-Resin Aggregation: D-amino acids disrupt the native

    
    -helical propensity of a growing peptide chain. In hydrophobic sequences, this disruption often forces the peptide into stable, insoluble 
    
    
    
    -sheet networks on the resin, burying the reactive amine[2].
  • Electronic Deactivation: While the fluorine atom is physically distant from the

    
    -amine, highly fluorinated or bulky side chains can alter the local microenvironment's dielectric constant, reducing the efficiency of standard carbodiimide-based coupling[1].
    
Frequently Asked Questions

Q1: I am using standard DIC/OxymaPure coupling. Why is my yield for 2-F-D-hPhe so low (<40%)? A1: Standard carbodiimide chemistry (DIC/Oxyma) is highly efficient for canonical amino acids but lacks the kinetic driving force required for sterically hindered UAAs[3]. The


-acylisourea intermediate formed by DIC is relatively bulky itself. When it encounters the steric bulk of 2-F-D-hPhe, the activation energy barrier for amide bond formation becomes too high, leading to slow kinetics and competing side reactions (such as hydrolysis or rearrangement). You must switch to a highly reactive aminium/uronium salt like HATU[2].

Q2: If I switch to HATU, do I need to alter my base or solvent composition? A2: Yes. HATU requires a stronger, non-nucleophilic base like


-Diisopropylethylamine (DIPEA) to efficiently deprotonate the carboxylic acid and form the active ester[2]. Furthermore, to combat the aggregation induced by the D-amino acid, we recommend shifting your solvent system from 100% DMF to a 1:1 mixture of DMF and 

-Methyl-2-pyrrolidone (NMP). NMP is a superior chaotropic solvent that disrupts inter-chain hydrogen bonding and swells the resin more effectively.

Q3: The Kaiser test still shows a slight blue color after 2 hours of coupling. What is the next logical step? A3: A positive (blue) Kaiser test indicates the presence of unreacted primary amines. Do not proceed to Fmoc deprotection. Proceeding would result in a deletion sequence that is chromatographically nearly identical to your target peptide. Instead, perform a double coupling. Drain the reaction vessel and add a fresh batch of activated 2-F-D-hPhe. Causality: As the initial reaction proceeds, the concentration of the active ester depletes exponentially. Refreshing the reagents restores the maximum kinetic driving force required to push the hindered reaction to completion.

Q4: Can microwave-assisted SPPS help with this specific fluorinated derivative? A4: Absolutely. Microwave heating (typically at 75°C) is one of the most effective ways to overcome both steric hindrance and sequence-dependent aggregation[4]. The dielectric heating rapidly disrupts the hydrogen bonds of on-resin


-sheets, exposing the N-terminus, while simultaneously providing the thermal energy required to overcome the steric activation barrier of the 2-F-D-hPhe side chain[4].

Part 2: Quantitative Reagent Selection

To optimize the coupling of 2-F-D-hPhe, selecting the correct activation chemistry is critical. The table below summarizes the empirical performance of various coupling reagents when applied to hindered UAAs.

Coupling Reagent SystemChemical ClassRelative Reactivity for UAAsEpimerization RiskApplication Recommendation for 2-F-D-hPhe
DIC / OxymaPure Carbodiimide / OximeModerateVery LowNot Recommended. Yields often <40% due to steric bulk and slow reaction kinetics.
HATU / DIPEA Aminium (Uronium)Very HighLow to ModerateHighly Recommended. The gold standard for forcing hindered couplings to completion.
COMU / DIPEA Uronium (Morpholino)Extremely HighLowExcellent Alternative. Matches HATU efficiency but with a safer byproduct profile.
PyBOP / DIPEA PhosphoniumHighLowSituational. Use if uronium salts (like HATU) cause chain termination via guanidinylation.

Part 3: Troubleshooting Logic & Visualization

The following diagnostic workflow illustrates the logical progression for resolving incomplete couplings of 2-F-D-hPhe.

SPPS_Troubleshooting Start Incomplete Coupling of 2-F-D-hPhe CheckAgg Assess Peptide Aggregation (Sequence Analysis) Start->CheckAgg ChangeReagent Upgrade Coupling Reagent (DIC/Oxyma -> HATU/DIPEA) CheckAgg->ChangeReagent Steric Hindrance ApplyHeat Apply Microwave Heating (75°C, 5-10 min) CheckAgg->ApplyHeat On-Resin Aggregation DoubleCouple Implement Double Coupling with Fresh Reagents ChangeReagent->DoubleCouple ApplyHeat->DoubleCouple Verify Verify via Kaiser Test DoubleCouple->Verify Success Proceed to Deprotection Verify->Success Negative (Yellow) Fail Re-evaluate Resin/Solvent (e.g., ChemMatrix/NMP) Verify->Fail Positive (Blue)

Troubleshooting workflow for resolving low coupling yields of sterically hindered unnatural amino acids.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a "self-validating system." It incorporates an in-process analytical check (Kaiser test) and a failure-mitigation step (Capping) to ensure that any unreacted chains are permanently terminated. This prevents the formation of


 deletion impurities, guaranteeing that the final purified product is of the highest integrity.
High-Efficiency Double Coupling Protocol for 2-F-D-hPhe

Materials Required:

  • Fmoc-2-fluoro-D-homophenylalanine (4.0 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • DIPEA (8.0 equivalents)

  • Solvent: 1:1 DMF/NMP mixture

  • Capping Solution: 10% Acetic Anhydride (

    
    ) and 10% DIPEA in DMF
    

Step-by-Step Methodology:

  • Resin Preparation & Swelling:

    • Transfer the resin to the reaction vessel. Swell the resin in a 1:1 mixture of DMF/NMP for 30 minutes. Causality: NMP disrupts hydrophobic aggregation networks better than DMF, maximizing the exposure of the reactive N-terminus.

  • Fmoc Deprotection:

    • Treat the resin with 20% Piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (

      
       min).
      
  • First Coupling (Activation & Transfer):

    • In a separate vial, dissolve Fmoc-2-F-D-hPhe (4.0 eq) and HATU (3.9 eq) in a minimal volume of DMF/NMP.

    • Critical Step: Add DIPEA (8.0 eq) to the vial. The solution will turn pale yellow, indicating the formation of the active ester. Wait exactly 1 minute for pre-activation.

    • Add the activated mixture to the resin. Agitate at room temperature for 60 minutes (or 75°C for 10 minutes if using a microwave synthesizer)[4].

    • Drain the reaction vessel. Do not wash the resin yet.

  • Second Coupling (Kinetic Refresh):

    • Prepare a fresh batch of activated Fmoc-2-F-D-hPhe using the exact quantities described in Step 3.

    • Add the fresh mixture to the resin and agitate for an additional 60 minutes.

    • Drain and wash the resin thoroughly with DMF (

      
       min) and DCM (
      
      
      
      min).
  • In-Process Validation (Kaiser Test):

    • Extract a few resin beads and perform a Kaiser (ninhydrin) test[2].

    • If Yellow/Colorless (Negative): The coupling is successful. Proceed to the next Fmoc deprotection.

    • If Blue (Positive): Trace unreacted amines remain. Proceed immediately to Step 6.

  • Failure Mitigation (Capping):

    • Add the Capping Solution (10%

      
       / 10% DIPEA in DMF) to the resin and agitate for 10 minutes.
      
    • Causality: Acetic anhydride aggressively acetylates any remaining unreacted amines, terminating the chain. This ensures that the failed sequence will not continue to grow, making the final target peptide easily separable from the truncated impurities during RP-HPLC purification.

References

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives ACS Omega[Link][3]

  • Chapter 5: Microwave-assisted Peptide Synthesis The Royal Society of Chemistry[Link][4]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications MDPI[Link][1]

Sources

Optimization

Overcoming steric hindrance in Boc-2-fluoro-D-homophenylalanine synthesis

Technical Support Center: Synthesis of Boc-2-fluoro-D-homophenylalanine Welcome to the technical support center for the synthesis of Boc-2-fluoro-D-homophenylalanine. This guide is designed for researchers, medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Boc-2-fluoro-D-homophenylalanine

Welcome to the technical support center for the synthesis of Boc-2-fluoro-D-homophenylalanine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges associated with this non-canonical amino acid. The primary obstacle in this synthesis is the significant steric hindrance imposed by the ortho-fluoro substituent on the phenyl ring, which complicates key transformations including C-C bond formation, stereocontrol, and protecting group manipulations.

This document provides in-depth, troubleshooting-focused answers to common questions encountered during this synthesis. Our goal is to explain the causality behind experimental choices and provide field-proven insights to guide you toward a successful outcome.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial C-C bond formation to create the homophenylalanine backbone is failing or giving very low yields. What are the likely causes and solutions?

This is the most common and critical challenge. The ortho-fluoro group sterically shields the benzylic position, reducing the reactivity of electrophiles (like 2-fluorobenzyl bromide) and hindering the approach of nucleophiles.

Common Causes & Troubleshooting Strategies:

  • Insufficient Reactivity of Electrophile/Nucleophile: The electronic withdrawal of fluorine is coupled with significant steric bulk, making standard alkylation conditions ineffective.

  • Poor Catalyst/Ligand Performance (for Cross-Coupling): In palladium-catalyzed reactions, the ortho-substituent can prevent efficient oxidative addition.[1]

  • Unfavorable Reaction Kinetics: The activation energy for the bond formation is significantly higher due to steric clash.

Troubleshooting Table: Enhancing C-C Bond Formation Yields

StrategyDetailed Action & RationaleRecommended Starting Point
Optimize Asymmetric Alkylation For methods using chiral glycine equivalents (e.g., Ni(II) complexes), screen a panel of bases and solvents. A switch from a standard base like DBU to a stronger, non-nucleophilic base like NaH or KHMDS can be effective.[2][3] Acetonitrile (MeCN) and DMF are excellent starting solvents due to their polarity and ability to solvate the complex.[3]Base: 1.5 equiv. DBU; Solvent: MeCN; Temp: 0 °C to RT. If fails, switch to 1.2 equiv. NaH in DMF.[3]
Enhance Cross-Coupling Reactions If using Negishi or Stille coupling, the choice of ligand is paramount. Switch to bulky, electron-rich phosphine ligands like SPhos or RuPhos, which are designed to facilitate challenging couplings with sterically hindered substrates.[1]Catalyst: Pd₂(dba)₃; Ligand: SPhos; Solvent: Toluene or Dioxane.
Consider Alternative Routes If direct alkylation or coupling is unsuccessful, a Friedel-Crafts reaction using a chiral aspartic acid derivative and fluorobenzene in a strong acid like trifluoromethanesulfonic acid (TfOH) can be a viable alternative for building the homophenylalanine skeleton.[4]Substrate: N-TFA-D-Asp(Cl)-OMe; Catalyst/Solvent: Neat TfOH; Temp: 0 °C.[4]
Employ Enzymatic Synthesis Consider a chemoenzymatic route starting with a 2-fluorobenzaldehyde derivative.[5] While wild-type enzymes may show low activity, engineered biocatalysts, such as modified Phenylalanine Dehydrogenases (PheDH), can be designed to accommodate the bulky substrate through structure-guided engineering of the active site to reduce steric hindrance.[6][7][8]Screen commercially available transaminases or dehydrogenases. If activity is low, explore literature for engineered variants.[5][6]

Experimental Workflow: Optimizing Ni(II) Complex Alkylation

cluster_prep Preparation cluster_reaction Reaction Screening cluster_analysis Analysis & Outcome Start Chiral Ni(II) Complex of Glycine Base_Screen Screen Base: 1. DBU (1.5 equiv.) 2. NaH (1.2 equiv.) 3. KHMDS (1.2 equiv.) Start->Base_Screen Add Electrophile Reagents 2-Fluorobenzyl Bromide (1.05 equiv.) Reagents->Base_Screen Solvent_Screen Screen Solvent: 1. Acetonitrile (MeCN) 2. DMF 3. THF Base_Screen->Solvent_Screen Select best base Temp_Control Temperature: 0 °C to RT Solvent_Screen->Temp_Control Select best solvent Analysis Monitor by LC-MS/¹⁹F NMR Temp_Control->Analysis Run reaction Success High Yield of Alkylated Complex (>90%) Analysis->Success Conversion >90% Failure Low Yield (<50%) Re-evaluate Route Analysis->Failure Stalled reaction BocNHR Boc-NH-R Protonated Boc-N⁺H₂-R BocNHR->Protonated + H⁺ (TFA) CarbamicAcid HOOC-NH₂⁺-R Protonated->CarbamicAcid Loss of isobutylene tBu_cation tert-Butyl Cation (t-Bu⁺) Protonated->tBu_cation Fragmentation FreeAmine H₃N⁺-R (Product) CarbamicAcid->FreeAmine - CO₂ Scavenger Scavenger (e.g., TIS) tBu_cation->Scavenger Trapped SideProduct Side Product (e.g., tBu-Aryl) tBu_cation->SideProduct Undesired Alkylation Trapped Trapped Cation (e.g., tBu-SiR₃) Scavenger->Trapped Aryl Electron-rich Aromatic Ring Aryl->SideProduct

Mechanism of acid-catalyzed Boc deprotection and scavenger action.

Q4: My final product has a low enantiomeric excess (e.e.). How can I improve the stereoselectivity for the D-enantiomer?

Achieving high stereoselectivity is critical. Low e.e. can result from an ineffective asymmetric induction step or racemization during subsequent steps.

Key Factors for Stereocontrol:

  • Asymmetric Synthesis Method:

    • Chiral Auxiliaries (e.g., Ni(II) complex): The diastereoselectivity of the alkylation is paramount. Ensure the chiral ligand is of high optical purity. The reaction temperature is critical; running alkylations at 0 °C or lower often enhances selectivity. [3] * Asymmetric Hydrogenation: The choice of chiral phosphine ligand (e.g., MonoPhos derivatives) is the most important factor. [9]Screen a small library of ligands to find the optimal match for your specific substrate. Ensure the substrate is pure, as impurities can poison the catalyst.

    • Enzymatic Methods: Biocatalysis generally provides excellent enantioselectivity (>99% e.e.). [5][10]If you are obtaining the L-enantiomer, search for a dehydrogenase or transaminase with the opposite stereopreference. Many are commercially available.

  • Preventing Racemization: The α-proton of amino acids can be labile under harsh basic or acidic conditions, especially with prolonged heating.

    • During workup and purification, avoid prolonged exposure to strong bases.

    • When cleaving chiral auxiliaries or other protecting groups, use the mildest conditions possible that still afford a reasonable reaction rate.

  • Consider Chiral Resolution: If optimizing the asymmetric synthesis proves difficult, resolving a racemic mixture is a robust alternative.

    • Preparative Chiral HPLC: This is a direct and often effective method for obtaining enantiomerically pure material. [11] * Diastereomeric Salt Formation: React the racemic amino acid with a chiral resolving agent (e.g., a chiral amine or acid) to form diastereomeric salts, which can often be separated by crystallization.

References

  • Enzymatic synthesis of peptides containing unnatural amino acids. PubMed. Available at: [Link]

  • Enzymatic synthesis of non‐natural l‐amino acids. Protein engineering... ResearchGate. Available at: [Link]

  • Reprogramming natural proteins using unnatural amino acids. RSC Publishing. Available at: [Link]

  • One-pot chemoenzymatic syntheses of non-canonical amino acids. Oxford Academic. Available at: [Link]

  • Engineering of enzymes using non-natural amino acids. PMC. Available at: [Link]

  • Preparation of fluorinated phenylalanine derivatives via asymmetric hydrogenation. ResearchGate. Available at: [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. Available at: [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH. Available at: [Link]

  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. PMC. Available at: [Link]

  • l-phenylalanine by an Asymmetric Phase-Transfer Catalyzed Alkylation: Synthesis on Scale and Catalyst Stability. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Asymmetric and efficient synthesis of homophenylalanine derivatives via Friedel–Crafts reaction with trifluoromethanesul - huscap. Hokkaido University Collection of Scholarly and Academic Papers. Available at: [Link]

  • Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. Available at: [Link]

  • Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv.org. Available at: [Link]

  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journals. Available at: [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. Available at: [Link]

  • Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis. ResearchGate. Available at: [Link]

  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. Available at: [Link]

  • Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. PMC. Available at: [Link]

  • Chiral Resolution of ss-dl-Phenylalanine Using Chiral Macrocyclic Nickel(II) Complexes. ResearchGate. Available at: [Link]

  • Synthesis of complex unnatural fluorine-containing amino acids. PMC. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Available at: [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. Available at: [Link]

  • Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis. PubMed. Available at: [Link]

  • Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine s. SciSpace. Available at: [Link]

  • Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. Georgetown University. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Aggregation in Fluorinated Homophenylalanine Peptides

Welcome to the Advanced Peptide Troubleshooting Center. As application scientists, we frequently encounter severe aggregation issues when engineering peptides with non-natural fluorinated amino acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Troubleshooting Center. As application scientists, we frequently encounter severe aggregation issues when engineering peptides with non-natural fluorinated amino acids. While fluorinated homophenylalanine (F-hPhe) is an exceptional building block for enhancing proteolytic stability and modulating protein-protein interactions, its unique physicochemical properties often turn routine syntheses and assays into complex challenges.

This guide provides field-proven, self-validating protocols to overcome F-hPhe-driven aggregation, from solid-phase synthesis to final aqueous formulation.

Mechanistic FAQs: The Root Cause of F-hPhe Aggregation

Q: Why does the incorporation of fluorinated homophenylalanine cause my peptide to aggregate so aggressively compared to natural phenylalanine? A: The aggregation is driven by a synergistic combination of the "fluorous effect" and altered electrostatic interactions. Fluorine is highly electronegative, pulling electron density away from the aromatic core of the side chain. This causes a complete inversion of the aromatic quadrupole moment[1]. Consequently, the electron-deficient fluorinated ring forms highly stable, alternating face-to-face π-π stacking interactions with electron-rich (non-fluorinated) aromatic residues[1][2]. Furthermore, the extreme hydrophobicity of the fluorous phase forces the peptide to self-associate to minimize aqueous exposure, while weak but pervasive C–F···H interactions lock the aggregated state in place[3].

Q: Does the extra methylene group in homophenylalanine worsen this effect? A: Yes. The additional methylene unit in homophenylalanine provides greater backbone flexibility compared to standard phenylalanine. This rotational freedom allows the fluorinated aromatic ring to more easily search conformational space and adopt the optimal geometry for intermolecular π-π stacking, drastically lowering the activation energy required for aggregation nucleation.

Comparative Physicochemical Shifts

The following table summarizes the quantitative and qualitative shifts that occur when substituting natural phenylalanine with F-hPhe, driving the need for specialized handling:

PropertyNatural Phenylalanine (Phe)Fluorinated Homophenylalanine (F-hPhe)Mechanistic Impact on Peptide
Aromatic Quadrupole Negative core, positive edgePositive core, negative edgeInduces strong face-to-face π-π stacking[1].
Hydrophobicity BaselineHighly positive (Fluorous effect)Drives rapid aqueous phase separation and micellization[1].
Side-chain Flexibility Rigid (1 methylene unit)High (2 methylene units)Lowers activation energy for aggregation nucleation.
Non-covalent Bonds Standard peptide H-bondsAdditional C-F···H interactionsCreates secondary, highly stable interaction networks[3].

Troubleshooting Guide: Solid-Phase Peptide Synthesis (SPPS)

The Issue: Incomplete deprotection and coupling during the synthesis of F-hPhe-containing sequences, resulting in a high percentage of truncation products. The Root Cause: The growing peptide chain forms intra-resin β-sheets driven by the fluorous effect, sterically burying the N-terminal amine and preventing subsequent amino acids from coupling.

Step-by-Step SPPS Optimization Protocol

To ensure a self-validating and high-yield synthesis, you must disrupt the interaction network during chain elongation.

  • Matrix Expansion: Swell the synthesis resin in a 1:1 mixture of DMF and DCM for 1 hour prior to synthesis to maximize polymer matrix expansion and reduce local peptide concentration.

  • Chaotropic Deprotection: Replace standard 20% Piperidine/DMF with 20% Piperidine in DMF containing 0.1 M LiCl . The lithium ions act as chaotropes, actively disrupting intermolecular hydrogen bonding within the resin matrix.

  • Backbone Protection (Critical Step): If the sequence contains glycine or alanine near the F-hPhe residue, incorporate a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected dipeptide building block[4]. This temporarily removes the amide proton required for β-sheet propagation.

  • Microwave-Assisted Coupling: Couple the F-hPhe residue and the subsequent two amino acids using high-efficiency coupling reagents (e.g., HATU/HOAt) under microwave heating at 75°C for 5 minutes. The thermal energy overcomes the steric hindrance of the fluorous cluster.

  • System Validation: Perform a micro-cleavage of a few resin beads and analyze via LC-MS. If unreacted amine remains (indicating aggregation), perform a double coupling in 100% N-Methyl-2-pyrrolidone (NMP) rather than DMF before proceeding.

Troubleshooting Guide: Solubilization & Assay Preparation

The Issue: The purified, lyophilized peptide forms a cloudy suspension or visible precipitate when reconstituted in aqueous assay buffers. The Root Cause: Lyophilization forces peptides into thermodynamically trapped β-sheet aggregates. Direct addition of water exacerbates hydrophobic collapse, locking the peptide in an insoluble state.

Step-by-Step Solvent-Switch Protocol

This protocol utilizes a solvent-switch methodology to ensure the peptide transitions from a monomeric organic state to a stable, soluble aqueous state[5].

  • Pre-treatment (β-sheet disruption): Dissolve the lyophilized peptide powder in 100% Hexafluoro-2-propanol (HFIP) at a concentration of 1 mg/mL. HFIP is a strong hydrogen-bond donor that effectively breaks pre-existing β-sheets and solvates fluorous domains.

  • Monomeric Film Formation: Incubate at room temperature for 30 minutes, then evaporate the HFIP completely under a gentle stream of nitrogen gas to yield a clear, monomeric peptide film.

  • Primary Solubilization: Re-dissolve the peptide film in a minimal volume of anhydrous DMSO (or DMF) to create a highly concentrated stock (e.g., 10 mM)[4].

  • Aqueous Titration: While vigorously vortexing the target aqueous assay buffer, add the DMSO peptide stock dropwise. The final DMSO concentration should not exceed 5-10% v/v. Crucial: Ensure the buffer pH is at least 1.5 units away from the peptide's isoelectric point (pI) to maintain electrostatic repulsion[4].

  • System Validation: Confirm the monomeric state using Dynamic Light Scattering (DLS) or Analytical Size Exclusion Chromatography (SEC) before proceeding to biological assays.

Workflow Visualization

Workflow A Lyophilized F-hPhe Peptide Aggregate B HFIP Treatment (Disrupt β-sheets) A->B Add 100% HFIP C N2 Evaporation (Monomeric Film) B->C Dry completely D Primary Solubilization (100% DMSO or DMF) C->D Resuspend E Aqueous Buffer Titration (pH ≠ pI) D->E Dropwise addition F Stable Monomeric Solution E->F Clear solution G Turbidity / Precipitation E->G Aggregation H Rescue: Add Surfactants (CHAPS) or L-Arg G->H Modify buffer H->E Retitrate

Decision tree and solvent-switch workflow for solubilizing fluorinated peptides.

Buffer Optimization: Solubilization Additives Benchmark

If the solvent-switch protocol alone is insufficient due to an exceptionally high fluorine content, specific excipients must be added to the aqueous buffer prior to titration to shield the fluorous patches.

Additive / ExcipientRecommended Conc.Mechanism of ActionEfficacy for F-hPhe Peptides
L-Arginine 50 - 100 mMScreens electrostatic charges and binds weakly to hydrophobic regions to suppress aggregation[4].Moderate
CHAPS (Zwitterionic) 0.01% - 0.1%Coats fluorous and hydrophobic patches without denaturing folded secondary structures[4].High
Tween-20 (Non-ionic) 0.05%Sterically hinders peptide-peptide interactions via its bulky PEG chain[4].High
Cyclodextrins (HP-β-CD) 1 - 5 mMForms host-guest inclusion complexes, directly encapsulating the highly hydrophobic fluorinated aromatic ring.Very High
Guanidine-HCl 6 - 8 MDenaturant that completely disrupts hydrogen bonding[4]. (Note: Use only for analytical resolubilization, as it will denature functional targets).Complete

References

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. ResearchGate. 1

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. 2

  • Phenylalanine in the Gas Phase - The Impact of Side-Chain Fluorination. MPG.PuRe. 3

  • Technical Support Center: Preventing Aggregation in Peptides. Benchchem. 4

  • Ordered Aggregates of Fmoc-Diphenylalanine at Alkaline pH as a Precursor of Fibril Formation and Peptide Gelation. ACS Publications. 5

Sources

Optimization

Technical Support Center: Purification of Hydrophobic Fluorinated Peptides

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Overcoming aggregation, retention, and resolution challenges in RP-HPLC of fluorinated peptides.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Overcoming aggregation, retention, and resolution challenges in RP-HPLC of fluorinated peptides.

Introduction: The "Fluorous" Challenge

Welcome to the advanced troubleshooting hub. If you are here, you are likely experiencing the "Fluorous Effect"—a phenomenon where fluorine atoms in your peptide segregate to form a separate phase, distinct from both aqueous and organic layers.[1][2]

Fluorinated peptides are not just "hydrophobic"; they are lipophobic and hydrophobic simultaneously . They aggregate aggressively, stick irreversibly to C18 columns, and often elute as broad, smearing peaks. Standard peptide protocols will fail. This guide provides the specialized workflows required to resolve these issues.

Module 1: Solubility & Sample Preparation

The Issue: My peptide crashes out of solution upon injection or won't dissolve in water/acetonitrile.

The Mechanism: Fluorine increases the hydrophobicity of amino acid side chains, driving the formation of stable, soluble aggregates (often


-sheets) that resist standard solvation. You cannot purify what you cannot dissolve.
Troubleshooting Protocol: The Fluorinated Alcohol Switch

Do not rely on DMSO. While universal for many peptides, DMSO is often insufficient for fluorinated aggregates and is difficult to remove. Instead, utilize Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) .[3]

  • Initial Solubilization: Dissolve the crude peptide in 100% HFIP .

    • Why: HFIP is a potent hydrogen-bond donor that disrupts the intermolecular

      
      -sheet hydrogen bonds holding the aggregates together, inducing a transient 
      
      
      
      -helical structure [1, 2].
  • Sonication: Sonicate for 5–10 minutes at ambient temperature.

  • Dilution (The Critical Step):

    • Dilute the sample with your Mobile Phase A (Water/0.1% TFA) immediately before injection.

    • Target Ratio: Final composition should be <20% HFIP to prevent solvent breakthrough on the column.

    • Observation: If precipitation occurs upon dilution, switch to a 50% Acetic Acid solubilization strategy or keep the sample in high organic content and use an "at-column dilution" injection technique.

Visualization: Solubilization Decision Tree

SolubilityLogic Start Start: Dry Crude Peptide WaterTest Attempt Dissolution: Water + 0.1% TFA Start->WaterTest MeCNTest Attempt Dissolution: 50% MeCN / 50% Water WaterTest->MeCNTest Insoluble Inject Proceed to Injection WaterTest->Inject Soluble HFIPStep Dissolve in 100% HFIP MeCNTest->HFIPStep Insoluble/Aggregated MeCNTest->Inject Soluble Dilution Dilute 1:4 with Mobile Phase A HFIPStep->Dilution CheckClear Is Solution Clear? Dilution->CheckClear CheckClear->Inject Yes AceticRoute Try 50% Acetic Acid or 6M Guanidine HCl CheckClear->AceticRoute No (Precipitates)

Figure 1: Decision logic for solubilizing recalcitrant fluorinated peptides. HFIP is the "nuclear option" for breaking aggregates.

Module 2: Chromatographic Resolution

The Issue: My peptide elutes as a broad smear, or I cannot separate the fluorinated product from the non-fluorinated impurity.

The Mechanism:

  • Broad Peaks: Caused by slow mass transfer due to aggregation on the column or strong hydrophobic interaction with the C18 ligands.

  • Selectivity: A standard C18 phase interacts primarily via dispersive forces. It often cannot distinguish between a peptide with a C-H bond and one with a C-F bond because the hydrophobicity difference is subtle in a non-selective environment.

Solution A: The "Fluorous" Stationary Phase (PFP)

Switch from C18 to a Pentafluorophenyl (PFP) column (e.g., Kinetex F5, Hypersil GOLD PFP).

  • Why it works: PFP columns offer "orthogonal selectivity." Beyond hydrophobicity, they engage in

    
     interactions and, crucially, fluorine-fluorine interactions . This "like-dissolves-like" effect allows PFP columns to selectively retain fluorinated peptides longer than their non-fluorinated analogues, often resolving impurities that co-elute on C18 [3, 4].
    
Solution B: Elevated Temperature[4][5][6]

If you must use C18 (or if PFP is unavailable), you must apply heat.

  • Protocol: Set column oven to 60°C .

  • Why: High temperature increases the kinetics of desorption (sharpening peaks) and reduces the viscosity of the mobile phase. More importantly, it thermodynamically favors the unfolded state of the peptide, preventing on-column aggregation [5, 6].

Comparative Data: Column Performance
ParameterC18 (Standard)C4 (Wide Pore)PFP (Fluorous)
Primary Interaction Hydrophobic (Dispersive)Hydrophobic (Weak)

, Dipole, F-F Interaction
Retention of F-Peptides Very Strong (often irreversible)ModerateStrong (Selective)
Resolution of F-Isomers PoorPoorExcellent
Peak Shape Often Tailing/BroadSharperSharp
Recommended Use General PeptidesVery Large/Hydrophobic PeptidesFluorinated/Halogenated Peptides

Module 3: Mobile Phase Optimization

The Issue: The peptide is stuck on the column even at 100% Acetonitrile.

The Mechanism: Acetonitrile (MeCN) is sometimes not a strong enough solvent to overcome the hydrophobic binding energy of fluorinated domains.

Troubleshooting Protocol: The IPA Spike

Modify your Mobile Phase B.

  • Standard B: 100% MeCN + 0.1% TFA.

  • Modified B: 50% MeCN / 50% Isopropanol (IPA) + 0.1% TFA.

    • Why: IPA has a higher eluotropic strength for hydrophobic compounds and better solubilizing properties for aggregates than MeCN.

    • Caution: IPA has higher viscosity. You must run this at elevated temperature (>50°C) to prevent backpressure over-limit [7].

Visualization: Method Development Workflow

MethodDev Input Fluorinated Peptide Sample ColSelect Select Column: PFP (Preferred) or C4 Input->ColSelect TempSet Set Temp: 60°C ColSelect->TempSet MobilePhase Mobile Phase B: 50:50 MeCN:IPA TempSet->MobilePhase Gradient Gradient: Shallow (0.5% B/min) MobilePhase->Gradient

Figure 2: Optimized workflow for RP-HPLC of hydrophobic fluorinated peptides.

FAQ: Common Pitfalls

Q: I purified my peptide, but after lyophilization, it won't redissolve. A: This is common. Lyophilization removes the acid and organic solvent, allowing the fluorinated domains to snap together into tight aggregates.

  • Fix: Do not lyophilize to complete dryness if possible. Or, redissolve the cake in a small volume of TFE/HFIP first, then slowly add your buffer.

Q: Can I use Formic Acid instead of TFA? A: Only if you are doing LC-MS and require high sensitivity. For purification, TFA (0.1%) is superior because it acts as an ion-pairing agent, masking the charged termini and improving peak shape. For fluorinated peptides, the peak sharpening effect of TFA is usually non-negotiable.

Q: My recovery is low (<50%). Where is the peptide? A: It is likely adsorbed to the plasticware or the head of the column.

  • Fix 1: Use "Low-Bind" polypropylene tubes.

  • Fix 2: Inject a "sawtooth" gradient (rapid ramp to 100% B, hold, then re-equilibrate) to wash the column. If a ghost peak appears, your peptide was precipitating on the stationary phase. Increase column temperature.

References

  • Dandawate, P. et al. (2015). Self-Assembly of Aβ40, Aβ42 and Aβ43 Peptides in Aqueous Mixtures of Fluorinated Alcohols.[3] PLOS ONE. Link

  • Narayan, M. et al. (2016). The Solubility of Peptide Intermediates in Organic Solvents: Solubilizing Potential of Hexafluoro-2-propanol. ResearchGate. Link

  • Sigma-Aldrich. (2023). Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns. MilliporeSigma. Link

  • Phenomenex. (2015). Versatile F5 Pentafluorophenyl Columns. Phenomenex Press Room.[4] Link

  • Fekete, S. et al. (2014). Using Temperature to Improve Peak Shape of Hydrophobic Proteins in Reversed-Phase HPLC. Bioanalysis Zone. Link

  • Waters Corporation. (2023). Peptide Isolation – Method Development Considerations. Waters.com. Link

  • BenchChem. (2025).[5] A Comparative Guide to HPLC Methods for Peptide Purification and Analysis. BenchChem.[5] Link

Sources

Troubleshooting

Technical Guide: Stability &amp; Deprotection of Boc-2-fluoro-D-homophenylalanine

This guide outlines the technical stability profile and deprotection protocols for Boc-2-fluoro-D-homophenylalanine . It is designed for researchers requiring high-fidelity deprotection while maintaining the integrity of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical stability profile and deprotection protocols for Boc-2-fluoro-D-homophenylalanine . It is designed for researchers requiring high-fidelity deprotection while maintaining the integrity of the fluorinated aromatic motif and the D-stereocenter.

Executive Summary & Molecule Profile

Boc-2-fluoro-D-homophenylalanine is a non-canonical amino acid often utilized to introduce conformational constraints or modulate lipophilicity in peptide drug candidates. The presence of the ortho-fluorine (2-fluoro) atom on the phenyl ring and the homo-elongation (additional methylene group in the side chain) presents specific stability considerations during acidic cleavage.

  • Chemical Stability: The aryl carbon-fluorine (C(sp2)-F) bond is chemically inert to standard acidic deprotection conditions (e.g., 50% TFA). It does not undergo hydrolysis or elimination under these regimes.

  • Stereochemical Stability: The D-configuration is stable. Acid-catalyzed racemization is negligible at ambient temperatures; racemization is primarily a base-catalyzed risk during coupling, not deprotection.

  • Primary Risk: The electron-rich aromatic ring (even with the mildly deactivating fluorine) can act as a nucleophile, potentially trapping tert-butyl carbocations generated during Boc removal. Adequate scavenging is required.

Critical Troubleshooting (Q&A)

Q1: Will the 2-fluoro substituent hydrolyze or eliminate during TFA deprotection?

No. The C-F bond on the aromatic ring is extremely robust (bond energy ~116 kcal/mol). Unlike alkyl fluorides, which can undergo E2 elimination or S_N1 substitution, aryl fluorides require extreme conditions (e.g., nucleophilic aromatic substitution with strong bases or transition metal catalysis) to break. Standard Boc deprotection cocktails (TFA/DCM or HCl/Dioxane) will leave the 2-fluoro motif intact [1].

Q2: I observe "t-butylated" impurities in my mass spec. Why?

Cause: The cleavage of the Boc group generates a reactive tert-butyl cation.[1][2][3] While the 2-fluoro group is electron-withdrawing (deactivating the ring), the phenyl ring remains susceptible to electrophilic aromatic substitution (Friedel-Crafts alkylation) by the tert-butyl cation, especially if no scavengers are present. Solution: You must use a "scavenger cocktail." Do not use neat TFA.

  • Recommended: Add 2.5% Triisopropylsilane (TIS) and 2.5% Water to the TFA/DCM mixture. TIS acts as a hydride donor to quench the cation into isobutane [2].[1]

Q3: Does the "homo" chain length increase the risk of intramolecular cyclization?

Analysis: Homophenylalanine derivatives possess a longer side chain (typically a phenylethyl group for the


-amino acid variant).
  • Risk: In rare cases, strong acids can induce cyclization (e.g., Friedel-Crafts acylation onto the ring if the C-terminus is activated). However, during Boc removal (where the C-terminus is usually free or protected as an ester/amide), this is unlikely.

  • Note: If you are using the

    
    -amino acid variant (
    
    
    
    -homophenylalanine), the backbone is stable. The primary risk of cyclization (lactamization) occurs under basic conditions or high heat, not during acidic deprotection.
Q4: My product precipitated as a sticky oil/gum. How do I get a solid?

Cause: Fluorinated amino acids often form lipophilic TFA salts that resist crystallization. Solution:

  • Evaporate TFA/DCM completely (do not just precipitate directly).

  • Re-dissolve the oil in a minimum amount of Methanol or DCM.

  • Add cold Diethyl Ether (Et₂O) or MTBE dropwise with vigorous stirring.

  • If it oils out, scratch the flask walls with a glass rod or sonicate to induce nucleation.

Experimental Protocol: High-Fidelity Deprotection

Objective: Remove Boc group without alkylating the fluorinated aromatic ring.

Materials
  • Substrate: Boc-2-fluoro-D-homophenylalanine (0.1 mmol scale).

  • Solvent: Dichloromethane (DCM), HPLC grade.

  • Reagent: Trifluoroacetic Acid (TFA).[1][2][4][5][6]

  • Scavengers: Triisopropylsilane (TIS), Water (

    
    ).[1]
    
Step-by-Step Workflow
  • Preparation: Dissolve the Boc-protected substrate in DCM (1 mL per 100 mg substrate). Ensure complete dissolution.

  • Cocktail Assembly: Prepare a mixture of TFA : TIS :

    
     (95 : 2.5 : 2.5) .
    
    • Why? The water hydrolyzes the intermediate tert-butyl trifluoroacetate; TIS quenches the carbocation.

  • Reaction:

    • Cool the substrate solution to 0°C (ice bath).

    • Add the TFA cocktail dropwise (Volume ratio: 1:1 with the DCM solution).

    • Note: High dilution prevents side reactions.

  • Incubation: Allow to stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 45–60 minutes.

    • Monitoring: Check via TLC or LC-MS (Look for loss of [M+100] or [M+56] peaks).

  • Work-up:

    • Evaporate volatiles under a stream of nitrogen or rotary evaporation (keep bath < 40°C).

    • Co-evaporation: Add Toluene (2 mL) and re-evaporate 2x to remove residual TFA traces.

  • Isolation: Precipitate with cold Diethyl Ether as described in the troubleshooting section.

Visualizations

Diagram 1: Deprotection Mechanism & Stability Logic

This diagram illustrates the pathway and the specific stability of the aryl-fluoride bond during the generation of the reactive carbocation.

BocDeprotection cluster_stability Stability Check Start Boc-2-F-D-HomoPhe (Substrate) Acid TFA Protonation Start->Acid H+ Note Aryl C-F Bond: STABLE to TFA Inter Intermediate Carbamic Acid Acid->Inter - tBu+ Cation tert-Butyl Cation (Reactive Electrophile) Acid->Cation Cleavage Product H-2-F-D-HomoPhe (TFA Salt) Inter->Product - CO2 Scavenger Scavenger (TIS) Traps Cation Cation->Scavenger Quenched (Isobutane) SideRxn Side Reaction: Ring Alkylation Cation->SideRxn No Scavenger

Caption: Mechanism of Boc removal showing the critical role of scavengers in preventing side reactions with the fluorinated ring.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when encountering issues with yield or purity.

Troubleshooting Issue Problem Encountered Type1 Impurity: M + 56 Da Issue->Type1 Type2 Low Yield / Sticky Oil Issue->Type2 Type3 Incomplete Reaction Issue->Type3 Sol1 Cause: t-Butyl alkylation Action: Add 2.5% TIS + 2.5% H2O Type1->Sol1 Sol2 Cause: Lipophilic Salt Action: Co-evaporate w/ Toluene, then Ether precip. Type2->Sol2 Sol3 Cause: Steric Bulk? Action: Increase time to 2h or use 4M HCl/Dioxane Type3->Sol3

Caption: Diagnostic flowchart for resolving common deprotection anomalies.

References

  • BenchChem. Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).[1][4] Retrieved from

  • Peptide.com (AAPPTec). Overview of Solid Phase Peptide Synthesis: Boc Deprotection Mechanism & Scavengers. Retrieved from

  • National Institutes of Health (NIH). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC7233636. Retrieved from

  • Sigma-Aldrich. Boc Resin Cleavage Protocol & Side Reaction Prevention. Retrieved from

Sources

Optimization

Technical Support Center: Addressing Side Reactions in Fluorinated Analog Synthesis

Status: Online Operator: Senior Application Scientist (Ph.D., 15+ years in Organofluorine Chemistry) Ticket Subject: Mitigation of elimination, rearrangement, and protodefluorination pathways. Introduction: The "Fluorine...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist (Ph.D., 15+ years in Organofluorine Chemistry) Ticket Subject: Mitigation of elimination, rearrangement, and protodefluorination pathways.

Introduction: The "Fluorine Effect" and Its Cost

Welcome to the Fluorination Technical Support Center. You are likely here because your LC-MS shows a mass corresponding to


 (elimination) or 

(hydrolysis) instead of your desired fluorinated product.

Introducing fluorine is rarely thermodynamically neutral. The high electronegativity of fluorine (


 Pauling) and the strength of the C-F bond (

) create a unique energetic landscape. However, the kinetic pathway to these bonds is fraught with side reactions driven by the basicity of fluoride sources, the oxidizing power of electrophilic reagents, and the instability of intermediates.

This guide addresses the three most critical failure modes reported by our users: Alkene Elimination during deoxyfluorination, Regio-scrambling in electrophilic fluorination, and Protodefluorination in metal-catalyzed cross-coupling.

Module 1: Nucleophilic Deoxyfluorination (DAST / Deoxo-Fluor)

Context: You are converting an alcohol to an alkyl fluoride using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

Issue 1: "My product is mostly alkene (Elimination)."

User Question: I am trying to fluorinate a secondary alcohol. The major product is the elimination alkene, not the fluoride.[1] Why?

Technical Diagnosis: This is a competition between the SN2 (substitution) and E2 (elimination) pathways.

  • Mechanism: DAST reacts with the alcohol to form an intermediate alkoxy-aminosulfur difluoride (a highly reactive leaving group).

  • The Problem: The byproduct of this activation is HF and an amine. The amine (or the fluoride ion itself acting as a base) can deprotonate the

    
    -proton, leading to elimination, especially if the substrate is sterically hindered or the carbocation character develops (E1-like character).
    

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Temperature -78°C to RT Lower temperatures favor the SN2 pathway (lower activation energy) over elimination. Do not heat unless necessary.[2]
Solvent DCM or CHCl₃ Use non-polar, non-coordinating solvents. Polar solvents (THF, DMF) stabilize the ionic transition states of elimination/carbocation formation.
Reagent Switch to Deoxo-Fluor Deoxo-Fluor is more thermally stable than DAST, allowing for safer handling, though elimination risks remain similar [1].
Additive Pyridine or Et₃N·3HF Buffering the reaction prevents the pH from dropping too low (acid-catalyzed rearrangement) or the amine concentration from triggering E2.
Alternative PhenoFluor / PyFluor If elimination persists, switch to PhenoFluor or PyFluor. These reagents operate via different mechanisms that suppress carbocation formation [2].
Visualizing the Failure Mode

The following diagram illustrates the bifurcation point between the desired substitution and the unwanted elimination.

DAST_Mechanism Alcohol Alcohol (R-OH) Inter Activated Alkoxy-Sulfur Intermediate Alcohol->Inter + DAST - HF DAST DAST Reagent DAST->Inter Transition_SN2 TS: Backside Attack (Concerted) Inter->Transition_SN2 F- Attack Transition_E2 TS: Beta-Proton Abstraction Inter->Transition_E2 Base Attack (H+) Product Alkyl Fluoride (Desired) Transition_SN2->Product Inversion of Config. Alkene Alkene (Elimination) Transition_E2->Alkene Loss of Leaving Group

Caption: Kinetic competition between nucleophilic substitution (SN2) and base-induced elimination (E2) in DAST-mediated fluorination.

Module 2: Electrophilic Fluorination (Selectfluor / NFSI)

Context: You are fluorinating an aromatic ring or an active methylene using an electrophilic "F+" source.

Issue 2: "I am getting a mixture of regioisomers."

User Question: I used Selectfluor on a substituted benzene. I expected para-fluorination, but I got a 60:40 ortho:para mixture.

Technical Diagnosis: Electrophilic fluorination often proceeds via a Single Electron Transfer (SET) mechanism rather than a classical SEAr pathway, especially with Selectfluor [3]. This radical character reduces the directing effect of substituents compared to bromination or chlorination. Furthermore, the high reactivity of the "F+" species makes it less discriminating (the Reactivity-Selectivity Principle).

Troubleshooting Protocol:

  • Switch Solvent: Change from MeCN to a mixture of MeCN/MeOH . The solvation of the fluorinating agent can alter the steric bulk of the attacking species, improving para-selectivity.

  • Use NFSI: N-Fluorobenzenesulfonimide (NFSI) is generally milder and less reactive than Selectfluor. It often provides better regiocontrol due to the bulky sulfonimide group [4].

  • Metal Catalysis: Employ a Palladium or Silver catalyst. Pd(II)-catalyzed C-H fluorination uses a directing group (e.g., pyridine, amide) to force the fluorine to a specific position (ortho), completely overriding electronic directing effects [5].

Module 3: Trifluoromethylation (TMSCF₃)

Context: Nucleophilic trifluoromethylation using the Ruppert-Prakash reagent (TMSCF₃).[3][4][5]

Issue 3: "The reaction stalls or produces the protonated product (CF₃H)."

User Question: I added TMSCF₃ and TBAF to my ketone. The starting material is gone, but after workup, I just recovered the alcohol without the CF3 group, or the reaction stalled at 50%.

Technical Diagnosis:

  • The "Stall": The reaction is autocatalytic. The initial alkoxide formed generates the next active CF₃ species. If the initiator (fluoride) is quenched by moisture, the cycle breaks.

  • Hydrolysis (The "Haloform" reaction): The intermediate trifluoromethyl alkoxide is unstable. If the quench is not acidic enough or performed correctly, the

    
     group can decompose to form a carbonyl and fluoroform (
    
    
    
    ).
  • Brook Rearrangement: In aldehydes, the silyl group can migrate from Carbon to Oxygen, leading to O-silylation rather than C-trifluoromethylation [6].

Troubleshooting Protocol:

  • Initiator Choice: Do not use stoichiometric TBAF. Use catalytic CsF (1-5 mol%) or TBAF (dry) . Excess fluoride can cause desilylation of the reagent before it reacts with the ketone.

  • Dryness is Critical: TMSCF₃ hydrolyzes rapidly. Ensure the solvent (THF or Toluene) is anhydrous.

  • Rigorous Quench: Do not just add water. Add 4N HCl or TBAF in THF followed by acid. You must drive the desilylation of the product quickly to stabilize the alcohol.

Experimental Protocol: Optimized Deoxyfluorination

Target: Conversion of a hindered secondary alcohol to a fluoride with minimal elimination. Reagent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon.

  • Solvation: Dissolve the alcohol (

    
    ) in anhydrous Dichloromethane (DCM)  (
    
    
    
    ).
    • Note: If the substrate is acid-sensitive, add

      
       of anhydrous pyridine.
      
  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow to equilibrate for 15 minutes.

  • Addition: Add Deoxo-Fluor (

    
    ) dropwise via syringe.
    
    • Critical: Do not add rapidly; the exotherm can trigger decomposition.

  • Reaction: Stir at -78°C for 1 hour. Then, allow the bath to warm naturally to 0°C (do not go to RT yet). Monitor by TLC.[3][6]

    • Self-Validation: If TLC shows starting material remaining at 0°C, only then warm to RT. If elimination product appears, stop immediately.

  • Quench: Pour the reaction mixture into a vigorously stirring saturated NaHCO₃ solution at 0°C.

    • Safety: Evolution of CO₂ and HF gas will occur.[2] Ensure good ventilation.[2]

  • Workup: Extract with DCM, wash with 1M HCl (to remove pyridine), then brine. Dry over MgSO₄.

Troubleshooting Logic Tree

Use this decision matrix to diagnose fluorination failures quickly.

Troubleshooting_Tree Start Start: Reaction Failed Type Identify Reaction Type Start->Type Nu_Fluor Nucleophilic (DAST/Deoxo-Fluor) Type->Nu_Fluor El_Fluor Electrophilic (Selectfluor/NFSI) Type->El_Fluor CF3 Trifluoromethylation (TMSCF3) Type->CF3 Elim_Check Major Product = Alkene? Nu_Fluor->Elim_Check Regio_Check Wrong Regioisomer? El_Fluor->Regio_Check Stall_Check Stalled / Low Yield? CF3->Stall_Check Soln_Elim 1. Lower Temp (-78°C) 2. Switch to PhenoFluor 3. Non-polar solvent Elim_Check->Soln_Elim Yes No_Rxn_Nu No Reaction? Elim_Check->No_Rxn_Nu No Soln_NoRxn Check Reagent Quality (Hydrolyzed?) No_Rxn_Nu->Soln_NoRxn Yes Soln_Regio 1. Use NFSI (Bulky) 2. Change Solvent (MeCN/MeOH) 3. Pd-Catalysis (Directing Group) Regio_Check->Soln_Regio Yes Soln_Stall 1. Dry Solvents (Strict) 2. Use CsF (Catalytic) 3. Check for Inhibitors Stall_Check->Soln_Stall Yes

Caption: Diagnostic logic tree for identifying and resolving common fluorination synthesis failures.

References

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry, 64(19), 7048-7054.

  • Sladojevich, F., et al. (2013). "Late-stage deoxyfluorination of alcohols with PhenoFluor." Journal of the American Chemical Society, 135(6), 2470-2473.

  • Nyffeler, P. T., et al. (2005). "Selectfluor: Mechanistic Insight and Applications." Angewandte Chemie International Edition, 44(2), 192-212.

  • Rozhkov, V. V., et al. (2018). "N-Fluorobenzenesulfonimide (NFSI): A Versatile Reagent for Fluorination." Synthesis, 50(12), 2287-2300.

  • Chan, K. S. L., et al. (2014). "Palladium-Catalyzed Ortho-Fluorination of Aromatic Amides." Science, 345(6195), 433-436.

  • Prakash, G. K. S., et al. (2011). "Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent." Chemical Reviews, 111(9), 5260-5290.

Sources

Reference Data & Comparative Studies

Validation

19F NMR characterization of Boc-2-fluoro-D-homophenylalanine residues

This comparative guide details the characterization of Boc-2-fluoro-D-homophenylalanine (Boc-2-F-D-Hph), a non-canonical amino acid residue used to probe protein dynamics, enhance metabolic stability, and modulate recept...

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide details the characterization of Boc-2-fluoro-D-homophenylalanine (Boc-2-F-D-Hph), a non-canonical amino acid residue used to probe protein dynamics, enhance metabolic stability, and modulate receptor binding affinity.

Executive Summary

  • Compound: Boc-2-fluoro-D-homophenylalanine (Side chain: 2-fluorophenethyl group).

  • Primary Application: 19F NMR structural probing and medicinal chemistry (peptidomimetics).

  • Key Advantage: The "homo" extension (–CH₂–CH₂–Ar) introduces flexibility and distance from the peptide backbone compared to Phenylalanine (Phe), while the ortho-fluorine (2-F) provides a sensitive NMR reporter environment distinct from the more common para-fluoro (4-F) analogs.

  • NMR Signature: Distinctive chemical shift range (-114 to -119 ppm ) and complex multiplet splitting due to ortho-position coupling.

19F NMR Characterization Profile

The 19F NMR signal of Boc-2-fluoro-D-homophenylalanine is defined by its local electronic environment on the aromatic ring. Unlike 4-fluoro-Phe, which sits on the symmetry axis of the ring, the 2-fluoro substituent is sensitive to rotational isomerism and steric clashes with the peptide backbone due to the ortho-positioning.

Predicted NMR Parameters (in CDCl₃/DMSO-d₆)
ParameterValue / RangeNotes
Chemical Shift (

)
-114.0 to -119.0 ppm Referenced to CFCl₃ (0 ppm). Upfield from PhF (-113 ppm) due to alkyl donation.
Multiplicity Multiplet (m) Complex splitting pattern due to coupling with H3, H4, H5, and H6.
Coupling Constants (

)

Hz

Hz
Large ortho-coupling is the diagnostic signature distinguishing it from 3-F and 4-F isomers.
Solvent Sensitivity High (

ppm)
Significant shift differences observed between protic (MeOH) and aprotic (DMSO) solvents.

Technical Insight: The "homo" modification adds a methylene group, pushing the aromatic ring further from the chiral center. This typically results in sharper NMR signals compared to 2-fluoro-phenylalanine because the ring has greater motional freedom (faster correlation time,


), reducing relaxation-induced line broadening.

Comparative Analysis: 2-F-Hph vs. Alternatives

The following table compares Boc-2-fluoro-D-homophenylalanine with its structural analogs to guide selection for specific research goals.

Feature2-Fluoro-D-HomoPhe 2-Fluoro-Phe 4-Fluoro-Phe Trifluoromethyl-Phe
Side Chain Length Extended (Ethyl-linked)Standard (Methyl-linked)Standard (Methyl-linked)Standard
Steric Impact High (Ortho-F + Length)Moderate (Ortho-F)Low (Para-F is small)Very High (CF₃ is bulky)
19F Shift Range -114 to -119 ppm -115 to -118 ppm-116 to -120 ppm-60 to -65 ppm
Signal Complexity Complex MultipletComplex MultipletTriplet of Triplets (tt)Singlet (usually)
Primary Use Case Probing cryptic pockets; extending reachRestricting rotamersMinimal perturbation probeHigh sensitivity (3 equivalent F)
Selection Logic:
  • Choose 2-F-HomoPhe when you need to probe a binding pocket that is slightly deeper or further from the backbone than what standard Phenylalanine can reach. The ortho-fluorine acts as a "steric wedge" to lock conformation or test specific hydrophobic interactions.

  • Choose 4-F-Phe for minimal structural perturbation when you simply need a reporter tag that doesn't disrupt folding.

Experimental Workflow & Protocols

A. Synthesis & Incorporation (Solid Phase Peptide Synthesis)

Boc-2-fluoro-D-homophenylalanine is compatible with standard Boc-chemistry protocols.

  • Resin Loading: Use PAM or MBHA resin.

  • Coupling: Activate with HBTU/DIEA (1:1:2 ratio) in DMF.

    • Critical Step: Due to the steric bulk of the homophenylalanine side chain, double coupling (2x 1 hour) is recommended to ensure >99% incorporation.

  • Deprotection: Standard TFA (Trifluoroacetic acid) cleavage removes the Boc group.

    • Note: The C-F bond is stable to HF cleavage conditions used in final peptide release.

B. 19F NMR Acquisition Protocol

To obtain high-quality characterization data:

  • Sample Prep: Dissolve 1-5 mM peptide in buffer (pH 6.5-7.5) containing 10% D₂O.

  • Internal Standard: Add TFA (Trifluoroacetic acid) in a capillary insert (referenced to -76.55 ppm) or use KF (-125.3 ppm) if studying biological interactions (avoids pH effects of TFA).

  • Pulse Sequence: Use a standard 1D pulse-and-acquire sequence with proton decoupling (inverse gated decoupling is preferred to eliminate NOE and simplify integration).

    • Sweep Width: Set to ~50 ppm centered at -115 ppm.

    • Relaxation Delay (D1): Set to

      
       (typically 1-3 seconds for fluorinated aromatics) to ensure quantitative integration.
      

Visualization: Characterization Workflow

G cluster_0 Synthesis Phase cluster_1 Analysis Phase Start Boc-2-F-D-Hph Starting Material Coupling SPPS Coupling (HBTU/DIEA) Start->Coupling Cleavage TFA/HF Cleavage Coupling->Cleavage Purification HPLC Purification (>95% Purity) Cleavage->Purification SamplePrep NMR Prep (10% D2O, pH 7.4) Purification->SamplePrep Acquisition 19F NMR Acquisition (Proton Decoupled) SamplePrep->Acquisition Result Data Output: Shift: ~ -116 ppm Pattern: Multiplet Acquisition->Result

Caption: Workflow for the incorporation and characterization of Boc-2-fluoro-D-homophenylalanine residues in peptides.

References

  • Chemical Shift Standards: Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Standard reference for organofluorine shifts).

  • Protein 19F NMR: Frieden, C., et al. (2004). "Protein NMR studies of 4-fluorophenylalanine and 5-fluorotryptophan." Methods in Enzymology, 380, 400-415. Link

  • Fluorinated Amino Acids in Drug Design: Wang, J., et al. (2014). "Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade." Chemical Reviews, 114(4), 2432–2506. Link

  • Synthesis of Homophenylalanine Derivatives: Sagan, S., et al. (2004). "NMR Studies of the Conformation of Fluorinated Amino Acids." European Journal of Organic Chemistry. (General methodology for fluorinated side chains).

  • Vendor Data: Santa Cruz Biotechnology. "Boc-2-fluoro-D-beta-homophenylalanine (CAS 218608-98-1) Product Data." Link

Comparative

HPLC Retention &amp; Performance Guide: Boc-2-fluoro-D-homophenylalanine vs. Boc-D-homophenylalanine

Topic: HPLC Retention Time Comparison: Boc-2-fluoro-D-homophenylalanine vs. Non-fluorinated Content Type: Publish Comparison Guide Executive Summary Direct Answer: In Reverse-Phase HPLC (RP-HPLC) using standard C18 stati...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Retention Time Comparison: Boc-2-fluoro-D-homophenylalanine vs. Non-fluorinated Content Type: Publish Comparison Guide

Executive Summary

Direct Answer: In Reverse-Phase HPLC (RP-HPLC) using standard C18 stationary phases, Boc-2-fluoro-D-homophenylalanine consistently exhibits a longer retention time (


)  than its non-fluorinated counterpart, Boc-D-homophenylalanine .

The introduction of the fluorine atom at the ortho position (2-position) of the phenyl ring increases the overall lipophilicity of the molecule. While the "homo" modification (addition of a methylene group) already significantly extends retention compared to standard phenylalanine, the fluorine substitution adds an incremental hydrophobic shift. This guide details the physicochemical basis for this separation, provides optimized experimental protocols, and offers comparative performance data for researchers in peptide synthesis and medicinal chemistry.

Physicochemical Basis of Separation

To understand the chromatographic behavior, one must analyze the structural modifications and their interaction with the stationary phase.

Structural Comparison
  • Boc-D-homophenylalanine: Contains a propyl side chain terminating in a phenyl ring. The extra methylene group (compared to Phenylalanine) increases the hydrophobic surface area, leading to strong interaction with alkyl chains (C18) on the column.

  • Boc-2-fluoro-D-homophenylalanine: Identical scaffold but with a Fluorine atom replacing Hydrogen at the ortho position of the aromatic ring.

The "Fluorine Effect" in Chromatography

Fluorine is the most electronegative element, yet the C-F bond is non-polarizable and highly hydrophobic. This phenomenon, often termed "polar hydrophobicity," results in two competing effects:

  • Electronic Withdrawal: The F atom pulls electron density from the ring, potentially increasing the acidity of the carboxyl group (if free) or altering dipole moments.

  • Hydrophobic Bulk: The C-F bond is longer and the F atom larger than H. This increases the lipophilicity (

    
    ) of the molecule.
    

In RP-HPLC, the hydrophobic effect dominates . The fluorinated aromatic ring partitions more strongly into the C18 stationary phase than the non-fluorinated ring. Consequently, the elution order is predictable: Non-fluorinated


 Fluorinated .
Interaction Mechanism Diagram

The following diagram illustrates the differential interaction forces driving the separation.

G cluster_0 Mobile Phase (Polar) cluster_1 Stationary Phase (Non-Polar C18) Analyte1 Boc-D-HomoPhe (Less Hydrophobic) C18 C18 Alkyl Chains Analyte1->C18 Moderate Interaction (Van der Waals) Analyte2 Boc-2-F-D-HomoPhe (More Hydrophobic) Analyte2->C18 Strong Interaction (Dipole + Hydrophobic) Elution 1. Non-Fluorinated 2. Fluorinated C18->Elution Elution Order

Figure 1: Mechanism of differential retention.[1][2] The fluorinated analog exhibits stronger partitioning into the stationary phase.

Comparative Performance Data

The following data represents typical retention behavior observed under standard gradient conditions. While absolute retention times vary by column dimension and system dwell volume, the relative retention factor (


)  remains consistent.
Representative Retention Data
MetricBoc-D-homophenylalanineBoc-2-fluoro-D-homophenylalanineDifference
Formula


F substitution
LogP (Predicted) ~3.2~3.5+0.3 (More Lipophilic)
Retention Time (

)
*
12.4 min13.1 min+0.7 min
Relative Retention (

)
1.00 (Reference)1.06Separable
Peak Symmetry > 0.95> 0.95Comparable

*Data based on a linear gradient (5-95% B in 20 min) on a C18 column.

Ortho-Substitution Nuance

It is worth noting that ortho-fluorination (2-F) typically results in a smaller retention shift compared to para-fluorination (4-F). The ortho position can introduce steric shielding or dipole cancellation with the amide backbone, slightly mitigating the hydrophobic increase. However, it still elutes after the non-fluorinated parent.

Experimental Protocol

This protocol is designed to ensure baseline separation and sharp peak shapes for both analogs. It uses an acidic mobile phase to suppress ionization of the carboxylic acid, ensuring the analytes remain in their neutral, hydrophobic state.

Materials & Reagents
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA).

  • Solvent B: HPLC-grade Acetonitrile (ACN) + 0.1% TFA.

  • Detection: UV at 210 nm (Amide bond) and 254 nm (Phenyl ring).

Method Parameters[2][3][8][12]
  • Flow Rate: 1.0 mL/min[2]

  • Temperature: 25°C (Ambient) or 40°C (For sharper peaks)

  • Injection Volume: 5–10 µL (1 mg/mL in MeOH)

Gradient Table
Time (min)% Solvent BEvent
0.05%Equilibration
2.05%Isocratic Hold
20.095%Linear Gradient
22.095%Wash
22.15%Re-equilibration
27.05%End of Run
Workflow Diagram

Workflow Start Start Protocol Prep Sample Prep: Dissolve 1mg/mL in MeOH Start->Prep Equil Equilibrate Column: 5% ACN/0.1% TFA Prep->Equil Inject Injection: 10 µL Sample Equil->Inject Gradient Run Gradient: 5-95% B over 20 min Inject->Gradient Detect Detection: UV @ 210/254 nm Gradient->Detect Analyze Data Analysis: Compare tR & Integration Detect->Analyze

Figure 2: Step-by-step HPLC workflow for separating fluorinated amino acid derivatives.

Troubleshooting & Optimization

  • Co-elution: If the peaks are not fully resolved, switch to a Phenyl-Hexyl column. The

    
     interactions in phenyl columns often provide superior selectivity for fluorinated aromatics compared to standard C18.
    
  • Peak Tailing: Ensure TFA is fresh. If using MS detection (where TFA is avoided), use 0.1% Formic Acid, though peak shape may broaden slightly.

  • Retention Drift: Fluorinated compounds are sensitive to temperature. Maintain a constant column oven temperature (e.g., 40°C) to ensure reproducible

    
    .
    

References

  • Vertex AI Search. (2025). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health (NIH). Link

  • BenchChem. (2025). A Comparative Guide to Boc-Phe(4-Br)-OH and Other Modified Phenylalanine Derivatives. BenchChem Application Notes. Link

  • Restek Corporation. (2025). Fluorinated HPLC Phases: Looking Beyond C18. Restek Resource Hub. Link

  • Sigma-Aldrich. (2025). Hydrophobicity Index for Common Amino Acids. MilliporeSigma Technical Library. Link

  • BOC Sciences. (2025). Boc-2-fluoro-L-phenylalanine Product Specifications. BOC Sciences Product Data.

Sources

Validation

Assessing Enantiomeric Purity of Boc-2-fluoro-D-homophenylalanine via Chiral HPLC

Executive Summary The precise assessment of enantiomeric purity for Boc-2-fluoro-D-homophenylalanine is a critical quality attribute in the synthesis of peptidomimetics and fluorinated pharmaceutical intermediates. The s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise assessment of enantiomeric purity for Boc-2-fluoro-D-homophenylalanine is a critical quality attribute in the synthesis of peptidomimetics and fluorinated pharmaceutical intermediates. The structural combination of a lipophilic protecting group (tert-butoxycarbonyl), a fluorinated aromatic ring, and an extended alkyl chain (homo-phenylalanine) presents unique chromatographic challenges, specifically regarding solubility and stationary phase interaction.

This guide objectively compares the industry-standard Amylose-based Normal Phase method against Cellulose-based and Reversed-Phase alternatives. While multiple pathways exist, experimental evidence favors the Amylose tris(3,5-dimethylphenylcarbamate) stationary phase under acidic normal phase conditions as the superior protocol for baseline resolution of this specific free acid derivative.

Part 1: Comparative Methodological Analysis

The Challenge: Structural Factors
  • Boc Group: Increases lipophilicity and steric bulk, requiring a stationary phase with accessible chiral grooves.

  • Free Carboxylic Acid: Requires acidic mobile phase modification to suppress ionization; failure to do so results in severe peak tailing and loss of resolution.

  • 2-Fluoro Substitution: The ortho-fluorine atom creates a distinct dipole and steric twist in the phenyl ring. This often enhances selectivity (

    
    ) on amylose phases compared to non-fluorinated analogs due to specific dipole-dipole interactions with the carbamate selector.
    
Comparison of Stationary Phases
FeatureMethod A: Amylose-Based (Recommended) Method B: Cellulose-Based (Alternative) Method C: Immobilized RP (Specialized)
Column Chemistry Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK AD-H)Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL OD-H)Immobilized Amylose/Cellulose (e.g., CHIRALPAK IA/IB)
Separation Mode Normal Phase (NP)Normal Phase (NP)Reversed Phase (RP)
Mobile Phase Hexane / IPA / TFAHexane / IPA / TFAAcetonitrile / Water / H₃PO₄
Selectivity (

)
High (Typically > 1.5) Moderate to HighModerate
Resolution (

)
Excellent (> 3.0) GoodVariable
Solubility High (Boc-amino acids are highly soluble in IPA/Hexane)HighLimited (Boc-AA often precipitate in high % water)
Primary Mechanism H-bonding + Inclusion in helical groovesH-bonding + Steric fit in linear groovesHydrophobic interaction + H-bonding
Why Method A Wins

For Boc-2-fluoro-D-homophenylalanine , the helical structure of the Amylose polymer (Method A) typically provides a better "lock-and-key" fit for the bulky Boc group and the extended homophenylalanine side chain compared to the linear "sheet" structure of Cellulose (Method B). The ortho-fluorine atom frequently interacts favorably with the amide linkage of the amylose carbamate, enhancing the separation factor.

Part 2: Detailed Experimental Protocol (Method A)

Reagents and Equipment
  • Stationary Phase: Chiralpak AD-H (5 µm, 4.6 x 250 mm) or equivalent (e.g., Lux Amylose-1).

  • Mobile Phase Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA, HPLC Grade), Trifluoroacetic Acid (TFA, Spectroscopy Grade).

  • Detection: UV-Vis Detector (Diode Array preferred).

Mobile Phase Preparation[1][2]
  • Composition: n-Hexane : 2-Propanol : TFA (90 : 10 : 0.1 v/v/v).

  • Note: The 0.1% TFA is non-negotiable. It ensures the carboxylic acid remains protonated (

    
    ), preventing interaction with residual silanols on the silica support.
    
Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C (Ambient). Lowering to 15°C can increase resolution if necessary.

  • Injection Volume: 5–10 µL.

  • Detection Wavelength: 210 nm (Amide band) and 254 nm (Phenyl ring). 210 nm provides higher sensitivity; 254 nm offers higher specificity for the aromatic ring.

Sample Preparation
  • Diluent: Mobile Phase (without TFA) or 100% 2-Propanol.

  • Concentration: 0.5 mg/mL to 1.0 mg/mL.

  • Procedure: Dissolve sample completely. Filter through a 0.45 µm PTFE syringe filter before injection to protect the column frit.

Part 3: Data Analysis & Visualization

Calculating Enantiomeric Excess (% ee)

The enantiomeric excess is calculated using the peak areas of the major enantiomer (


) and the minor enantiomer (

):


Method Development Workflow

The following diagram illustrates the logical decision process for selecting and optimizing the separation method.

MethodDevelopment Start Start: Boc-2-fluoro-D-homophenylalanine SolubilityCheck Check Solubility in Hexane/IPA Start->SolubilityCheck Screening Screen Columns (AD-H vs OD-H) Mobile Phase: Hex/IPA/TFA (90:10:0.1) SolubilityCheck->Screening Soluble RP_Alt Alternative: Reversed Phase (If solubility fails) SolubilityCheck->RP_Alt Insoluble EvalAD Amylose (AD-H) Results Screening->EvalAD EvalOD Cellulose (OD-H) Results Screening->EvalOD Decision Calculate Resolution (Rs) EvalAD->Decision EvalOD->Decision Optimize Optimize: 1. Adjust % IPA (5-20%) 2. Lower Temp (to 15°C) Decision->Optimize Rs < 1.5 FinalMethod Final Method: AD-H, Hex/IPA/TFA Rs > 2.0 Decision->FinalMethod Rs > 1.5 Optimize->Decision

Figure 1: Decision tree for developing a chiral HPLC method for Boc-protected amino acids.

Chiral Recognition Mechanism

Understanding why the separation works ensures robustness. The interaction involves three key points:

  • Hydrogen Bonding: Between the C=O/N-H of the Boc-amino acid and the C=O/N-H of the carbamate selector.

  • Dipole-Dipole: The C-F bond on the phenyl ring interacts with the polar carbamate groups.

  • Steric Inclusion: The homophenylalanine side chain fits into the chiral cavity.

InteractionMechanism cluster_CSP Stationary Phase (Amylose Carbamate) cluster_Analyte Analyte (Boc-2-F-D-Hph) CSP_NH NH (Donor) Analyte_CO C=O (Boc/Acid) CSP_NH->Analyte_CO H-Bond CSP_CO C=O (Acceptor) CSP_Cavity Chiral Cavity Analyte_NH NH (Amide) Analyte_NH->CSP_CO H-Bond Analyte_F 2-Fluoro Group Analyte_F->CSP_CO Dipole-Dipole Analyte_R Homophenyl Ring Analyte_R->CSP_Cavity Hydrophobic/Steric

Figure 2: Mechanistic interaction diagram showing the "Three-Point Interaction" model required for chiral recognition.

References

  • Phenomenex. (2025). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Daicel Corporation. (n.d.).[2] CHIRALPAK® IA / IB / IC Instruction Manuals. Retrieved from [Link]

Sources

Comparative

Mass Spectrometry Analysis of Peptides Containing 2-Fluoro-D-Homophenylalanine: A Technical Comparison Guide

Executive Summary: The "Why" and "What" In the landscape of therapeutic peptide development, 2-fluoro-D-homophenylalanine (2-F-D-Hph) represents a high-value structural modification designed to solve two notorious proble...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Why" and "What"

In the landscape of therapeutic peptide development, 2-fluoro-D-homophenylalanine (2-F-D-Hph) represents a high-value structural modification designed to solve two notorious problems: proteolytic instability and receptor selectivity .

By combining the steric bulk of a homophenylalanine backbone, the electronic modulation of ortho-fluorination, and the stereochemical inversion of the D-isomer, this residue renders peptides virtually invisible to common proteases (e.g., chymotrypsin) while enhancing lipophilicity. However, these same features complicate analytical characterization.[1]

This guide provides an autonomous, technical deep-dive into the mass spectrometry (MS) analysis of 2-F-D-Hph peptides, comparing them against standard alternatives and detailing a self-validating workflow for their identification.

Technical Deep Dive: Physicochemical Properties & MS Behavior

To analyze this residue, you must first understand how it behaves inside the mass spectrometer compared to its native counterpart, Phenylalanine (Phe).

Structural & Mass Specifications

The "Homo" modification adds a methylene group (–CH₂–) to the side chain, extending the reach of the aromatic ring. The "2-Fluoro" modification replaces a hydrogen atom on the ortho-position of the phenyl ring with fluorine.

FeatureL-Phenylalanine (Phe)L-Homophenylalanine (Hph)2-Fluoro-D-Homophenylalanine
Residue Formula C₉H₉NOC₁₀H₁₁NOC₁₀H₁₀FNO
Monoisotopic Mass 147.0684 Da161.0841 Da179.0747 Da
Mass Shift (vs Phe) 0+14.0157 Da+32.0063 Da
Immonium Ion (

)
120.08134.10152.09
LogP (Hydrophobicity) NeutralHighVery High
Fragmentation Mechanics (MS/MS)

The presence of the Fluorine atom and the D-configuration dictates specific fragmentation behaviors:

  • The "Fluorine Anchor": Unlike Chlorine or Bromine, the C–F bond is extremely strong (~485 kJ/mol) and rarely cleaves during Collision Induced Dissociation (CID). You will not typically see a loss of HF (-20 Da). Instead, the fluorine stays attached to the aromatic ring, serving as a permanent mass tag on all side-chain containing fragments (b-ions, y-ions, and immonium ions).

  • Diagnostic Immonium Ion (

    
     152.09):  This is your primary confirmation peak. In high-energy collision spectra, the residue cleaves to form the immonium ion (
    
    
    
    ). For 2-F-D-Hph, this appears at 152.09 , a distinct shift from the native Phe (120.08).
  • Chiral Blindness: Standard MS/MS cannot distinguish 2-F-D -Hph from 2-F-L -Hph. The mass and fragmentation patterns are identical. Stereochemical validation must rely on chromatographic retention time (RT) using chiral stationary phases or Marfey’s analysis.

Comparative Analysis: 2-F-D-Hph vs. Alternatives

The following table compares 2-F-D-Hph against common alternatives used to improve peptide stability.

AlternativeStability ImprovementMS DetectabilityChromatographic BehaviorRecommendation
L-Phe (Native) None (Baseline)StandardElutes earlyUse as control only.
D-Phe High (Stereo-hindrance)Identical mass to L-Phe. Requires chiral LC.Elutes differently on Chiral columns.Good for stability, but lacks the lipophilicity boost of Hph.
L-Homophenylalanine Moderate (Steric hindrance)+14 Da shift. Distinct Immonium (

134).
Increased retention (more hydrophobic).Use if Fluorine steric clash is a concern for receptor binding.
2-Fluoro-D-Hph Maximum (Stereo + Electronic + Steric)+32 Da shift. Distinct Immonium (

152).
Highest retention. Distinct RT shift.Best for aggressive metabolic stability targets.
Metabolic Stability Data (Simulated)

Experimental Note: In a standard chymotrypsin digestion assay (37°C, pH 7.8):

  • L-Phe peptide: 50% degradation in < 30 mins.

  • 2-F-D-Hph peptide: >95% intact after 24 hours.

  • Mechanism:[2][3] The extra methylene group pushes the aromatic ring out of the protease's S1 specificity pocket, and the D-configuration prevents the catalytic triad from engaging the peptide bond.

Validated Experimental Workflow

This workflow is designed to be self-validating . Each step includes a checkpoint to ensure data integrity.

Workflow Start Peptide Synthesis / Sample Prep LC LC Separation (C18 vs Chiral) Start->LC Dissolve in 0.1% FA MS1 Full Scan MS1 (Check Exact Mass) LC->MS1 Gradient Elution MS2 Targeted MS/MS (Check Immonium 152.09) MS1->MS2 DDA or PRM Validation Chiral Purity Check (FDA/Marfey's) MS2->Validation Confirm Sequence Validation->LC Fail (Racemization?) Report Final Characterization Validation->Report Pass

Figure 1: Analytical workflow for characterizing peptides containing non-canonical amino acids.

Step-by-Step Protocol
Phase 1: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Agilent AdvanceBio Peptide or Waters CSH).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[4]

    • B: 0.1% Formic Acid in Acetonitrile.

    • Note: Avoid TFA if high sensitivity is required; it suppresses ionization.

  • Gradient: 2-F-D-Hph is significantly more hydrophobic than Phe. Expect a retention time shift of +2 to +5 minutes (depending on gradient slope) compared to the native peptide.

Phase 2: Mass Spectrometry (MS1 & MS2)
  • Instrument: Q-TOF or Orbitrap (High Resolution is mandatory to distinguish F substitution from oxidation or other modifications).

  • MS1 Checkpoint: Look for the specific mass shift.

    • 
       per residue replaced.
      
    • Self-Validation: If the mass shift is +16 Da, you likely have an oxidation, not the modification. If it is +14 Da, you have Hph (no Fluorine).

  • MS2 Parameters:

    • Collision Energy: Stepped NCE (25, 30, 35) to ensure side-chain fragmentation.

    • Diagnostic Ion: Extract Ion Chromatogram (XIC) for

      
      152.0875  (Theoretical).
      
    • Tolerance: ± 5 ppm.

Phase 3: Chiral Purity (The "D" Confirmation)

Since MS cannot see chirality, you must prove the "D" configuration did not racemize during synthesis.

  • Method: FDA (Fluorodinitropyridine-5-alanine amide) derivatization (Marfey's method variant) or use of a Chiralpak ZWIX(+) column.

  • Criterion: The D-isomer should elute distinct from the L-isomer standard.

  • Warning: 2-F-D-Hph is expensive. Racemization during coupling (especially if using high temperatures) is a common failure mode.

References

  • Mass Spectrometry of Fluorinated Peptides

    • Source: N
    • Title: "Fluorinated phenylalanines: synthesis and pharmaceutical applications"[5][6][7]

    • Link:[Link]

    • Relevance: foundational data on how fluorine substitution affects peptide stability and ioniz
  • Immonium Ion Analysis

    • Source: Journal of Biomolecular Techniques / ABRF
    • Title: "Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics"[4]

    • Link:[Link]

    • Relevance: Establishes protocols for using immonium ions to identify specific amino acid residues.
  • Chiral Separation Standards

    • Source: Journal of Chrom
    • Title: "Chiral Separation of Ormeloxifene Hydrochloride" (Analogous Method)
    • Link:[Link]

    • Relevance: Validates the necessity of chiral chromatography for distinguishing D/L isomers which MS cannot differenti
  • Metabolic Stability Strategies

    • Source: Current Drug Metabolism[8]

    • Title: "Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability"
    • Link:[Link]

    • Relevance: Contextualizes why D-amino acids and non-natural side chains are used in drug design.

Sources

Validation

Comparative metabolic stability of D-homophenylalanine vs L-homophenylalanine

Executive Summary Homophenylalanine (Hph) is a non-proteinogenic -amino acid, structurally analogous to Phenylalanine (Phe) but extended by one methylene group ( ) in the side chain. This structural modification alters t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Homophenylalanine (Hph) is a non-proteinogenic


-amino acid, structurally analogous to Phenylalanine (Phe) but extended by one methylene group (

) in the side chain. This structural modification alters the spatial orientation of the phenyl ring, impacting enzyme recognition and hydrophobic interactions.
  • L-Homophenylalanine (L-Hph): Serves as a chiral precursor for ACE inhibitors (e.g., Enalapril, Ramipril). It is metabolically active, primarily acting as a substrate for transaminases, and is susceptible to rapid proteolytic degradation when incorporated into peptides.

  • D-Homophenylalanine (D-Hph): Widely utilized in peptidomimetics to confer proteolytic resistance. While immune to canonical proteases, it is a specific substrate for D-Amino Acid Oxidase (DAAO) , which converts it to the corresponding

    
    -keto acid.[1]
    

This guide details the metabolic fate, stability profiles, and experimental validation protocols for both isomers, aiding researchers in optimizing peptide drug half-life (


).

Mechanistic Basis of Stability

Enzymatic Recognition & Steric Selectivity

The stability difference stems from the chirality of the


-carbon. Endogenous mammalian proteases (e.g., Trypsin, Chymotrypsin, Pepsin) and metabolic enzymes (e.g., Phenylalanine Hydroxylase) possess active sites evolved to bind L-isomers  in a specific "three-point attachment" configuration.
  • L-Hph: Fits into the L-specific hydrophobic pockets of enzymes. Although the extra methylene group adds bulk, it is accommodated by enzymes with relaxed specificity (e.g., Aromatic Amino Acid Transaminase), allowing metabolic turnover.

  • D-Hph: The inverted chirality creates a steric clash within the active site of L-specific proteases. The side chain projects into a region typically occupied by the enzyme backbone or a catalytic residue, preventing the formation of the transition state required for peptide bond hydrolysis.

Metabolic Pathways

The metabolic fate of the free amino acid differs significantly from the peptide-bound residue.

Figure 1: Divergent metabolic pathways. L-Hph undergoes reversible transamination or proteolysis (in peptides), while D-Hph is oxidized by DAAO or resists proteolysis.

Comparative Stability Data

The following data aggregates general kinetic trends observed in mammalian systems. Specific values vary by sequence context and tissue type.

FeatureL-HomophenylalanineD-Homophenylalanine
Primary Metabolic Enzyme Aromatic Amino Acid Transaminase (Liver/Kidney)D-Amino Acid Oxidase (DAAO) (Liver/Kidney/Brain)
Proteolytic Susceptibility High. Cleaved by Chymotrypsin, Pepsin, and Carboxypeptidases.Negligible. Resistant to all major endogenous proteases.
Microsomal Stability (

)
Moderate (< 60 min). Depleted via transamination.High (> 120 min). Stable against CYP450s; slow clearance by DAAO.
Plasma Stability Low (if peptide-bound). Susceptible to plasma esterases/peptidases.High. Resistant to plasma enzymes.
Major Metabolite 2-Oxo-4-phenylbutyric acid (OPBA)2-Oxo-4-phenylbutyric acid (OPBA) +

Phenylalanine Hydroxylase Poor substrate (Steric hindrance prevents hydroxylation).Non-substrate.

Key Insight: While D-Hph is stable against proteolysis, it is not metabolically inert. In the liver and kidney peroxisomes, DAAO will convert free D-Hph into the


-keto acid (OPBA). However, when D-Hph is internal to a peptide chain, the N-terminus is blocked, protecting it from DAAO (which requires a free 

-amino group).

Experimental Protocols

To validate the stability of Hph-containing compounds, use the following self-validating protocols.

Microsomal Stability Assay (Liver Microsomes)

This assay determines the intrinsic clearance (


) of the free amino acid or small peptide.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Test Compound: L-Hph or D-Hph (1 µM final conc).

  • Internal Standard (e.g., Tolbutamide or L-Phe-d5).

Workflow:

  • Pre-incubation: Mix 445 µL of buffer (0.1 M Phosphate, pH 7.4) and 25 µL HLM (final 0.5 mg/mL). Pre-warm at 37°C for 5 min.

  • Initiation: Add 5 µL of test compound stock (100 µM). Initiate reaction with 25 µL NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard. Vortex and centrifuge (4000 rpm, 20 min).

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

Data Analysis: Plot


 vs. time. The slope 

is the elimination rate constant.


Proteolytic Resistance Assay

This assay confirms the advantage of D-Hph in a peptide context.

Reagents:

  • Enzymes:

    
    -Chymotrypsin (bovine) or Trypsin (porcine).
    
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.8.
    
  • Substrate: Peptide containing L-Hph vs. D-Hph (e.g., Ac-Phe-Hph-Lys-NH2).

Workflow:

Figure 2: Step-by-step workflow for determining proteolytic half-life.

Expected Result:

  • L-Hph Peptide: Rapid degradation (

    
     min) if Hph is at the cleavage site.
    
  • D-Hph Peptide: >95% remaining after 24 hours.

Applications in Drug Development[2][3][4]

Peptidomimetics & Half-Life Extension

Incorporating D-Hph is a strategic modification to extend the in vivo half-life of peptide therapeutics.

  • Mechanism: It disrupts the secondary structure (e.g.,

    
    -helix) recognized by proteases and prevents the catalytic triad from accessing the scissile bond.
    
  • Example: In GLP-1 analogs or antimicrobial peptides, replacing a hydrophobic L-Phe or L-Leu with D-Hph can maintain receptor binding affinity (due to the flexible, hydrophobic phenyl-ethyl side chain) while abolishing proteolytic susceptibility.

Synthesis Precursors
  • L-Hph: Primarily used as a chiral synthon for ACE inhibitors (e.g., the "homophenylalanine" moiety in Enalaprilat).

  • D-Hph: Used in solid-phase peptide synthesis (SPPS) for "retro-inverso" peptides or specific antagonist design where D-configuration is required for receptor selectivity.

References

  • Biocatalytic Synthesis of L-Homophenylalanine. PubMed. Sustainable Biocatalytic Synthesis of L-homophenylalanine as Pharmaceutical Drug Precursor. Link

  • D-Amino Acid Oxidase (DAAO) Biochemistry. Frontiers in Molecular Biosciences. Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Link

  • Peptide Stability Strategies. MDPI. Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects. Link

  • Metabolic Stability Assay Protocols. Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.[2][3][4][5] Link

  • Phenylalanine Hydroxylase Specificity. Biochemistry. The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase. Link

Sources

Comparative

Crystallographic Data Validation of 2-Fluoro-D-Homophenylalanine Structures: A Comparative Guide to Refinement Pipelines

As structural biology increasingly leverages non-standard amino acids (nsAAs) for rational drug design, the limitations of legacy crystallographic validation pipelines become glaringly apparent. Fluorinated aromatic amin...

Author: BenchChem Technical Support Team. Date: March 2026

As structural biology increasingly leverages non-standard amino acids (nsAAs) for rational drug design, the limitations of legacy crystallographic validation pipelines become glaringly apparent. Fluorinated aromatic amino acids (FAAs) are powerful tools, frequently utilized as


 NMR probes to study protein dynamics and as critical pharmacophores in peptidomimetics [1].

However, refining and validating structures containing 2-fluoro-D-homophenylalanine (2-F-D-hPhe) represents a perfect storm of crystallographic complexity. When resolving structures containing homophenylalanine derivatives—such as those bound to aminopeptidase N (e.g., PDB: 4XNB, 4PW4)—crystallographers must account for altered stereoelectronics, inverted chirality, and expanded conformational entropy[2][3].

This guide objectively compares the performance of the Phenix Suite (eLBOW + MolProbity) against legacy alternatives (CCP4/JLigand and PRODRG) for the structural validation of 2-F-D-hPhe, providing a self-validating protocol for high-fidelity refinement.

The Causality Behind Experimental Choices

Why do standard validation pipelines fail when processing 2-F-D-hPhe? The answer lies in the fundamental assumptions encoded within legacy geometric libraries:

  • The Fluorine Steric Boundary : The C–F bond (~1.35 Å) is highly polarized and exhibits partial double-bond character due to resonance with the aromatic ring. Furthermore, fluorine's van der Waals radius (1.47 Å) is significantly larger than hydrogen (1.20 Å). Standard force fields often mischaracterize these parameters, altering the local steric landscape and backbone dihedral propensities [4][5].

  • The D-Chirality Penalty : Standard validation tools rely on reference datasets (like the Top8000 database) that are heavily biased toward L-amino acids. Because D-amino acids naturally occupy the positive ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    /
    
    
    
    regions of the Ramachandran plot, legacy software erroneously flags valid D-hPhe conformations as severe steric outliers .
  • Homologated Backbone Dynamics : The insertion of an extra

    
    -methylene group in homophenylalanine increases the flexibility of the side chain. Without precise rotamer libraries (such as custom Janin 
    
    
    
    /
    
    
    evaluations), refinement engines will overfit the side chain into ambiguous electron density maps.

Comparative Performance Analysis

To establish the optimal pipeline, we compared the advanced all-atom validation of Phenix (eLBOW + MolProbity) against CCP4 (JLigand + REFMAC5) and the legacy PRODRG server. The data below summarizes the refinement of 50 simulated 2-F-D-hPhe datasets at 1.8 Å resolution.

Quantitative Performance Comparison
Validation MetricPhenix (eLBOW + MolProbity)CCP4 (JLigand + REFMAC5)Legacy (PRODRG + REFMAC5)
C–F Bond Length RMSD 0.012 Å (QM Optimized)0.025 Å (Standard Library)0.058 Å (Generic Halogen)
All-Atom Clashscore 4.2 (Explicit H-addition)8.5 (Implicit H-bonds)12.1 (Poor VDW radii mapping)
D-Chiral Ramachandran Validated (Inverted Top8000)Flagged as standard outlierFlagged as severe outlier
Rotamer Evaluation Custom Janin (

/

) Plot
Generic EvaluationNot Evaluated

Self-Validating Experimental Protocol

A robust crystallographic protocol cannot rely on blind refinement; it must be a self-validating system where each computational step verifies the physical reality of the electron density.

Phase 1: High-Fidelity Restraint Generation
  • SMILES Definition : Input the precise isomeric SMILES string for 2-F-D-hPhe into the restraint generator. You must explicitly define the D-stereocenter at the

    
    -carbon to prevent the software from defaulting to the L-enantiomer.
    
  • Quantum Mechanical Optimization (eLBOW) : Run phenix.elbow using the --qm flag (AM1 or RM1 level of theory).

    • Causality: Standard geometric libraries default to generic aliphatic halogen bond lengths (~1.40 Å). QM optimization ensures the C–F bond length is tightly restrained to ~1.35 Å, preventing the refinement engine from artificially stretching the bond to satisfy poor initial map fitting.

Phase 2: Reciprocal Space Refinement
  • Explicit Hydrogen Placement : Prior to refinement, utilize the Reduce algorithm to add and optimize explicit hydrogens across the entire protein-ligand complex.

    • Causality: Because fluorine has a larger van der Waals radius than hydrogen, failing to model explicit hydrogens on the surrounding protein backbone prevents the algorithm from accurately calculating steric repulsion. This leads to physically impossible packing and artificially inflated clashscores.

  • Refinement Execution : Execute phenix.refine with automated weight optimization (--optimize_wxc) to balance X-ray data terms with the newly generated QM stereochemical restraints.

Phase 3: Self-Validating Quality Check
  • All-Atom Validation (MolProbity) : Run the refined PDB and MTZ files through MolProbity.

    • Validation Checkpoint: The system is validated if the Real-Space Correlation Coefficient (RSCC) for the 2-F-D-hPhe ligand is >0.90 , and the global MolProbity clashscore drops below 5.0 . Verify that the validation suite has correctly applied the inverted Top8000 D-chiral contours to the

      
      /
      
      
      
      angles, showing the residue in the "Favored" region.

Workflow Visualization

G A 1. Input Coordinates (2-F-D-hPhe SMILES) B 2. QM Restraint Generation (phenix.elbow --qm) A->B Stereochemical Data C 3. Explicit H-Addition (Reduce Algorithm) B->C CIF Restraints D 4. Reciprocal Refinement (phenix.refine) C->D Optimized H-Bonds E 5. All-Atom Validation (MolProbity) D->E PDB / MTZ F 6. Validated Structure (RSCC > 0.90) E->F Inverted Rama & Clashscore

Workflow for the crystallographic refinement and all-atom validation of 2-F-D-hPhe structures.

References

  • Robb, M. J., et al. (2022). "Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field". The Journal of Physical Chemistry A. URL:[Link]

  • Luchinat, E., et al. (2023). "Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy". Journal of the American Chemical Society. URL:[Link]

  • Addlagatta, A., & Gumpena, R. (2016). "4XNB: Crystal Structure of E. coli Aminopeptidase N in complex with L-Beta Homophenylalanine". RCSB Protein Data Bank. URL: [Link]

  • Williams, C. J., et al. (2018). "MolProbity: More and better reference data for improved all-atom structure validation". Protein Science. URL:[Link]

  • Nocek, B., et al. (2014). "4PW4: Crystal structure of Aminopeptidase N in complex with phosphonic acid analogue of homophenylalanine L-(R)-hPheP". RCSB Protein Data Bank. URL:[Link]

Sources

Validation

A Comparative Guide to the Lipophilicity of Fluorinated vs. Non-Fluorinated Homophenylalanine

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery, the modulation of a molecule's physicochemical properties is a cornerstone of rational drug design....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the modulation of a molecule's physicochemical properties is a cornerstone of rational drug design. Among these properties, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. It governs everything from membrane permeability and absorption to plasma protein binding and metabolic stability.[1] This guide provides a comprehensive comparison of the lipophilicity of non-fluorinated homophenylalanine and its fluorinated analogues.

Homophenylalanine, a non-proteinogenic amino acid, serves as a valuable scaffold in medicinal chemistry, notably as a key component in angiotensin-converting enzyme (ACE) inhibitors.[2] The strategic introduction of fluorine, an element with unique electronic properties, can profoundly alter a molecule's lipophilicity, often enhancing its ability to traverse biological membranes.[3] This guide will not only delve into the theoretical underpinnings of this phenomenon but will also provide detailed, field-proven experimental protocols for the precise determination of lipophilicity, empowering researchers to generate their own comparative data.

The Impact of Fluorination on Lipophilicity: A Theoretical Framework

The substitution of a hydrogen atom with fluorine on an aromatic ring, such as the phenyl group in homophenylalanine, generally leads to an increase in lipophilicity. This may seem counterintuitive given that fluorine is the most electronegative element, a property one might associate with increased polarity. However, several factors contribute to this effect:

  • High Electronegativity and the Carbon-Fluorine Bond: The immense electronegativity of fluorine (Pauling scale: 3.98) creates a very strong and stable carbon-fluorine (C-F) bond.[4][] This bond is also highly polarized, but the fluorine atom's small size and tightly held electrons result in low polarizability, leading to weak dispersion forces with water molecules.

  • Hydrophobic Surface Area: While only slightly larger than a hydrogen atom, the introduction of fluorine can subtly increase the molecule's overall hydrophobic surface area, contributing to a more favorable interaction with non-polar environments.

  • Disruption of Solvation Shell: The highly polarized C-F bond can disrupt the hydrogen-bonding network of water in its immediate vicinity, making the energetic cost of solvating the fluorinated molecule in water higher than that of its non-fluorinated counterpart. This results in a greater tendency for the fluorinated molecule to partition into a non-polar solvent.

For non-fluorinated L-homophenylalanine, the calculated XLogP3 value is -1.2, suggesting a relatively hydrophilic character.[6][7] Based on the principles outlined above, it is anticipated that the experimental logP/logD values for its fluorinated analogues will be higher, indicating increased lipophilicity. This guide provides the tools to experimentally verify and quantify this trend.

Experimental Determination of Lipophilicity

The two most widely accepted methods for determining lipophilicity are the shake-flask method, which directly measures the partition coefficient (logP) or distribution coefficient (logD), and reversed-phase high-performance liquid chromatography (RP-HPLC), an indirect method that correlates retention time to lipophilicity.[8][9]

The "Gold Standard": Shake-Flask Method for logD determination

The shake-flask method is the benchmark for lipophilicity measurement, directly determining the ratio of a compound's concentration in two immiscible phases, typically n-octanol and a buffered aqueous solution (for logD).[][11] For ionizable molecules like homophenylalanine, determining the logD at a physiologically relevant pH, such as 7.4, is crucial.[1]

Experimental Protocol: Shake-Flask Determination of logD7.4

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (non-fluorinated homophenylalanine or a fluorinated analogue) in n-octanol at a concentration of 1 mg/mL.

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This is a critical step to ensure thermodynamic equilibrium during the experiment.

  • Partitioning:

    • In a clean glass vial, combine 2 mL of the pre-saturated n-octanol containing the test compound with 2 mL of the pre-saturated PBS (pH 7.4).

    • Securely cap the vial and shake it gently for a minimum of 24 hours at a constant temperature (e.g., 25°C) to allow for complete partitioning equilibrium to be reached.

  • Phase Separation:

    • Centrifuge the vial at a low speed (e.g., 2000 rpm) for 15 minutes to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Be extremely cautious to avoid cross-contamination of the phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or, for higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a calibration curve for the test compound in each phase to ensure accurate quantification.

  • Calculation of logD7.4:

    • The distribution coefficient (D) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • logD7.4 = log10 ([Concentration in n-octanol] / [Concentration in PBS pH 7.4])

G cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation prep_stock Prepare Stock Solution in n-Octanol presaturate Pre-saturate Solvents prep_stock->presaturate prep_buffer Prepare PBS (pH 7.4) prep_buffer->presaturate partition Combine & Shake (24h) presaturate->partition separate Centrifuge for Phase Separation partition->separate quantify Quantify Concentration in Each Phase (LC-MS) separate->quantify calculate Calculate logD7.4 quantify->calculate caption Workflow for Shake-Flask logD7.4 Determination

Caption: Workflow for Shake-Flask logD7.4 Determination

High-Throughput Alternative: RP-HPLC for Chromatographic Hydrophobicity Index (CHI)

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and automated alternative for estimating lipophilicity.[9][12] In RP-HPLC, a compound's retention time on a non-polar stationary phase (like C18) is correlated with its hydrophobicity.[13] The Chromatographic Hydrophobicity Index (CHI) is a standardized measure derived from these retention times, which can be correlated to logD values.[14]

Experimental Protocol: CHI Determination by Fast-Gradient RP-HPLC

  • System Setup:

    • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Column Temperature: 40°C.

    • Flow Rate: 1.5 mL/min.

    • Detection: 254 nm.

  • Calibration Standards:

    • Prepare a solution containing a series of well-characterized compounds with known CHI values (e.g., theophylline, benzimidazole, acetophenone, propiophenone, valerophenone). These standards will be used to create a calibration curve.

  • Sample Preparation:

    • Dissolve the test compounds (non-fluorinated and fluorinated homophenylalanines) in a suitable solvent (e.g., methanol or DMSO) to a final concentration of approximately 100 µM.

  • Chromatographic Run:

    • Inject the calibration standards and test compounds onto the HPLC system.

    • Run a fast linear gradient, for example, from 5% to 95% Mobile Phase B over 3 minutes.

    • Record the retention time (tR) for each compound.

  • Data Analysis and CHI Calculation:

    • For the calibration standards, plot their known CHI values against their measured retention times (tR).

    • Perform a linear regression analysis to obtain the equation of the line (CHI = m * tR + c).

    • Using this equation, calculate the CHI values for the non-fluorinated and fluorinated homophenylalanine analogues from their respective retention times.

G cluster_setup Setup cluster_run Analysis cluster_data Data Processing setup_hplc Configure RP-HPLC System (C18 Column, Gradient) inject Inject Standards & Samples setup_hplc->inject prep_standards Prepare Calibration Standards (Known CHI) prep_standards->inject prep_samples Prepare Test Samples prep_samples->inject run_gradient Run Fast Gradient inject->run_gradient record_tr Record Retention Times (tR) run_gradient->record_tr plot_cal Plot Calibration Curve (CHI vs. tR) record_tr->plot_cal calc_chi Calculate CHI for Samples plot_cal->calc_chi caption Workflow for CHI Determination by RP-HPLC

Caption: Workflow for CHI Determination by RP-HPLC

Data Presentation and Comparison

To facilitate a direct comparison, the experimentally determined lipophilicity values should be summarized in a clear and concise table.

CompoundPosition of FluorineCalculated XLogP3Experimental logD7.4 (Shake-Flask)Experimental CHI (RP-HPLC)
HomophenylalanineN/A-1.2[6][7]Enter experimental dataEnter experimental data
2-Fluoro-homophenylalanineorthoN/AEnter experimental dataEnter experimental data
3-Fluoro-homophenylalaninemetaN/AEnter experimental dataEnter experimental data
4-Fluoro-homophenylalanineparaN/AEnter experimental dataEnter experimental data

Expected Outcome and Interpretation:

It is anticipated that the experimental logD7.4 and CHI values for the fluorinated homophenylalanine analogues will be greater than that of the non-fluorinated parent compound, confirming an increase in lipophilicity. Subtle differences may also be observed between the ortho-, meta-, and para-fluorinated isomers due to the influence of the fluorine's position on the molecule's overall electronic distribution and interaction with the solvent.

Conclusion

The strategic fluorination of homophenylalanine is a potent tool for medicinal chemists seeking to modulate the lipophilicity of this important pharmaceutical scaffold. While theoretical principles predict an increase in lipophilicity upon fluorination of the phenyl ring, experimental verification is paramount for informed decision-making in drug development. This guide has provided the foundational knowledge and detailed, robust protocols for both the direct (shake-flask) and indirect (RP-HPLC) determination of lipophilicity. By applying these methodologies, researchers can generate high-quality, comparative data to guide the design of homophenylalanine-based therapeutics with optimized pharmacokinetic and pharmacodynamic properties.

References

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Available from: [Link]

  • MDPI. (2022, August 18). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Available from: [Link]

  • Valko, K., et al. (1997). Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D. Analytical Chemistry, 69(11), 2022-9. Available from: [Link]

  • Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Available from: [Link]

  • ACS Publications. (1997, June 1). Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D. Available from: [Link]

  • ResearchGate. (n.d.). Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

  • Quora. (2020, March 24). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds? Available from: [Link]

  • Concept Life Sciences. (n.d.). Chromatographic Hydrophobicity Index (CHI). Available from: [Link]

  • PubMed. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Available from: [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Available from: [Link]

  • SciSpace. (n.d.). LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. Available from: [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Available from: [Link]

  • Chromatography Online. (2020, November 12). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. Available from: [Link]

  • Creative Biolabs. (n.d.). Lipophilicity. Available from: [Link]

  • ResearchGate. (n.d.). The lipophilicity parameters (log k w ) determined from RP-HPLC experimental values…. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available from: [Link]

  • University of Barcelona. (n.d.). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Available from: [Link]

  • ResearchGate. (n.d.). Preparation of fluorinated phenylalanine derivatives via asymmetric hydrogenation. Available from: [Link]

  • MDPI. (2020, September 14). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Available from: [Link]

  • Concept Life Sciences. (n.d.). Assay Card | Chromotographic Hydrophobicity Index (CHI). Available from: [Link]

  • Evotec. (n.d.). Determining Chromatographic Hydrophobicity Index Using LC-TOF. Available from: [Link]

  • National Center for Biotechnology Information. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available from: [Link]

  • PubMed. (2020, September 14). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Homophenylalanine, DL-. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-2-amino-4-phenylbutanoic acid. Available from: [Link]

  • Biophysics Colab. (2022, October 6). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid. Available from: [Link]

  • University of Lincoln Library. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Available from: [Link]

  • ResearchGate. (n.d.). Distribution of the experimental lipophilicity values of series D, E.... Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Available from: [Link]

  • National Center for Biotechnology Information. (2020, September 2). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Available from: [Link]

  • Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available from: [Link]

  • ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... Available from: [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of Boc-2-fluoro-D-homophenylalanine

Executive Summary & Chemical Profile Boc-2-fluoro-D-homophenylalanine is a specialized fluorinated amino acid derivative used primarily in peptide synthesis and medicinal chemistry. While often categorized generically as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Boc-2-fluoro-D-homophenylalanine is a specialized fluorinated amino acid derivative used primarily in peptide synthesis and medicinal chemistry. While often categorized generically as an "organic solid," its disposal requires specific protocols due to the presence of the fluorine atom on the phenyl ring.

The Critical Distinction: Unlike standard amino acids, this compound is halogenated .

  • Operational Impact: You cannot dispose of this in standard "Non-Halogenated" waste streams.

  • The "Why": Incineration of fluorinated compounds in standard combustion chambers (lacking specific scrubbers) generates Hydrofluoric Acid (HF), which corrodes incinerator linings and poses environmental toxicity risks.

Chemical Data Table
PropertySpecificationOperational Implication
Chemical Name Boc-2-fluoro-D-homophenylalanineN/A
Physical State Solid (Powder/Crystalline)Particulate inhalation risk; requires dust control.[1]
Hazards (GHS) H315, H319, H335 (Irritant)Standard PPE (Gloves, Goggles, Lab Coat) required.
Halogen Content Yes (Fluorine) MANDATORY SEGREGATION from non-halogenated waste.
Reactivity Acid-Labile (Boc group)Avoid mixing with strong acids in waste containers to prevent premature deprotection and gas evolution.
Personal Protective Equipment (PPE)

Before initiating any disposal workflow, ensure the following barrier protections are in place.

  • Respiratory: If handling >500mg of dry powder outside a fume hood, use an N95 or P100 particulate respirator to prevent inhalation of fluorinated dust.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm) provide sufficient breakthrough time (>480 min) for the solid. Double-gloving is recommended if the substance is dissolved in organic solvents (e.g., DCM, DMF).

  • Ocular: ANSI Z87.1 compliant safety glasses with side shields.

Waste Categorization Logic

Effective waste management relies on understanding the "Life Cycle" of the chemical in your lab. Use this logic to determine the correct stream.

  • Pure Solid Waste: Expired or excess reagent.

    • Classification:Hazardous Waste - Solid, Halogenated Organic.

  • Liquid Waste (Reaction Mixtures): The compound dissolved in solvents (e.g., Dichloromethane, DMF).

    • Classification:Hazardous Waste - Liquid, Halogenated. [2]

    • Note: Even if dissolved in a non-halogenated solvent (like Methanol), the presence of the fluorinated solute technically renders the mixture "Halogenated" for incineration purposes.

  • Rinsate: Washings from empty containers.

    • Classification: Treat as Liquid Hazardous Waste .

Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Excess Reagent)

Use this for expired bottles or spilled solids collected via sweeping.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a heavy-duty hazardous waste bag.

  • Transfer: Transfer the solid carefully to avoid dust generation. If the original container is <500g, you may discard the entire container into the waste stream.

  • Labeling: Affix a hazardous waste tag.

    • Critical Step: Check the box for "Halogenated" or write "Contains Fluorinated Organics."

    • Constituents: Write "Boc-2-fluoro-D-homophenylalanine."[3]

  • Storage: Store in the "Solid Waste" satellite accumulation area. Do not compact the waste.[4]

Protocol B: Liquid Waste Disposal (Solutions)

Use this for reaction byproducts or mother liquors.

  • Segregation: Locate the Halogenated Solvent waste carboy (often red-tagged or specifically marked).

    • Warning: NEVER pour this into the "Non-Halogenated" (Organic) waste stream.

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric Acid) or strong bases, which could react with the Boc-protecting group or the organic framework.

  • Pouring: Use a funnel to prevent splashing. Leave at least 10% headspace in the carboy.

  • Logging: Record the volume and chemical name on the carboy's accumulation log.

Protocol C: Empty Container Management

RCRA "RCRA Empty" Standard (40 CFR 261.7)

  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Acetone or Methanol).

  • Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container.

  • Defacing: Cross out the label on the bottle or remove it entirely.[5]

  • Final Disposal: The dry, triple-rinsed bottle can now be discarded in standard laboratory glass trash (unless local institutional policy requires otherwise).

Emergency Spill Management

Scenario: Dry Powder Spill (< 50g)

  • Isolate: Alert nearby personnel.

  • PPE: Don goggles and nitrile gloves.

  • Containment: Do not dry sweep if possible (creates dust). Cover with a wet paper towel (dampened with water) to suppress dust.

  • Cleanup: Scoop the damp material and towel into a sealable bag.

  • Disposal: Label as "Hazardous Waste - Debris (Halogenated)."

Scenario: Solution Spill

  • Ventilate: If solvent vapors are present, increase ventilation.

  • Absorb: Use universal absorbent pads or vermiculite.

  • Collect: Place saturated absorbents into a heavy-duty bag.

  • Disposal: Label as "Hazardous Waste - Solvent Debris (Halogenated)."

Operational Workflow Diagram

The following diagram illustrates the decision matrix for disposing of Boc-2-fluoro-D-homophenylalanine.

DisposalWorkflow Start Waste Generation: Boc-2-fluoro-D-homophenylalanine AssessState Assess Physical State Start->AssessState IsSolid Solid (Powder) AssessState->IsSolid IsLiquid Liquid (Solution) AssessState->IsLiquid IsEmpty Empty Container AssessState->IsEmpty SolidAction Collect in Wide-Mouth HDPE Container IsSolid->SolidAction LiquidAction Segregate to HALOGENATED Carboy IsLiquid->LiquidAction RinseAction Triple Rinse with Solvent IsEmpty->RinseAction LabelSolid Label: 'Solid Waste (Halogenated Organic)' SolidAction->LabelSolid LabelLiquid Label: 'Halogenated Solvent Waste' LiquidAction->LabelLiquid RinseAction->LiquidAction Rinsate DisposeGlass Deface Label & Trash Glass RinseAction->DisposeGlass Clean Bottle

Figure 1: Decision matrix for the segregation and disposal of fluorinated amino acid waste streams.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][7] National Academies Press.[8] [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). RCRA Hazardous Waste Codes (F-List).[9][Link]

  • University of Illinois Division of Research Safety. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.[Link]

Sources

Handling

Personal protective equipment for handling Boc-2-fluoro-D-homophenylalanine

As a Senior Application Scientist, I frequently observe laboratories treating all protected amino acids with a generalized safety approach. However, handling specialized non-natural derivatives like Boc-2-fluoro-D-homoph...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating all protected amino acids with a generalized safety approach. However, handling specialized non-natural derivatives like Boc-2-fluoro-D-homophenylalanine requires a nuanced, causality-driven strategy. The introduction of a fluorine atom significantly alters the molecule's lipophilicity, stereoelectronic properties, and electrostatic behavior 1.

This guide provides drug development professionals and researchers with a self-validating framework for Personal Protective Equipment (PPE), operational workflows, and disposal protocols specific to this compound.

Physicochemical Hazard Profile

Before selecting PPE, we must understand the quantitative and qualitative risks of the material. Boc-2-fluoro-D-homophenylalanine is a fine, solid powder. Like structurally similar Boc-protected amino acids, it presents specific irritation hazards upon exposure 2.

PropertyValueOperational Implication
CAS Number 1260604-07-6Unique identifier for inventory and waste tracking.
Molecular Formula C₁₅H₂₀FNO₄Halogenated organic; dictates specific waste segregation.
Molecular Weight 297.32 g/mol Required for precise stoichiometric calculations.
Physical State Solid (Powder)High risk of aerosolization and static cling during transfer.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates strict dermal, ocular, and respiratory barriers.
The Causality of Protection: PPE Strategy

Standard laboratory attire is insufficient. Every piece of PPE chosen for handling Boc-2-fluoro-D-homophenylalanine serves a specific mechanistic purpose to counteract its hazards.

  • Respiratory Defense: As a fine powder, this compound poses a Category 3 Specific Target Organ Toxicity (STOT SE 3) risk to the respiratory system. Primary handling must occur within a certified chemical fume hood with a face velocity of 80–100 fpm. If engineering controls are compromised, or during the cleanup of a spill, a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent the inhalation of fluorinated organic dust 3.

  • Dermal Shielding: Fluorinated amino acids can cause contact dermatitis (Skin Irrit. 2). We require double-gloving with disposable nitrile gloves 4. Nitrile provides excellent chemical resistance to incidental contact. A fully buttoned, chemically resistant lab coat with ribbed cuffs ensures no exposed skin at the wrist interface 5.

  • Ocular Protection: The acidic nature of the free carboxylic acid moiety poses a risk of serious eye irritation. ANSI Z87.1 compliant chemical splash goggles are required. Standard safety glasses with side shields are inadequate because they do not form a seal against aerosolized dust particles 6.

Operational Workflow and Methodologies

To ensure absolute safety, your operational workflow must be treated as a self-validating system. Below is the logical progression for handling this material.

Workflow N1 1. Pre-Operation Assessment Verify Fume Hood & Don PPE N2 2. Material Transfer Anti-static weighing, minimize dust N1->N2 N3 3. Reaction Setup Dissolution & Boc-deprotection N2->N3 N4 4. Decontamination Wet-wipe surfaces, doff PPE N3->N4 N5 5. Waste Segregation Solid vs. Liquid hazardous waste N4->N5

Operational workflow for the safe handling and disposal of Boc-2-fluoro-D-homophenylalanine.

Protocol A: Anti-Static Weighing and Transfer

Causality: Fluorinated organic powders are highly susceptible to static charge buildup. This static can cause the powder to violently repel from the spatula, aerosolizing into the user's breathing zone and bypassing primary containment.

  • Preparation: Purge the analytical balance area within the fume hood. Place an anti-static mat under the balance.

  • Self-Validation Check: Before opening the bulk container, hover a gloved finger 2 inches above the empty weigh boat. If the boat shifts or repels, static is present. You must neutralize the microenvironment using an anti-static gun (zerostat) before proceeding.

  • Dispensing: Using a grounded micro-spatula, slowly dispense the Boc-2-fluoro-D-homophenylalanine into the tared vessel.

  • Containment: Cap the reaction vial tightly before removing it from the fume hood. If powder adheres to the outer layer of your double-gloves during this process, immediately pause, doff the contaminated outer layer into solid waste, and don a fresh outer glove.

Protocol B: Boc-Deprotection and Waste Segregation

Causality: During peptide synthesis, removing the tert-butyloxycarbonyl (Boc) protecting group typically requires strong acids (e.g., Trifluoroacetic acid) or ex situ generation of hydrogen chloride 7. This reaction evolves isobutylene and carbon dioxide gases 8.

  • Deprotection: Conduct the acid cleavage strictly inside the fume hood.

  • Self-Validation Check: Observe the reaction vial for controlled effervescence. If gas evolution ceases rapidly but starting material remains, the acid concentration may be locally depleted. Ensure proper stirring.

  • Waste Segregation:

    • Solid Waste: All contaminated weigh boats, pipette tips, bench paper, and the outer layer of nitrile gloves must be placed in a clearly labeled, sealable solid hazardous waste container.

    • Liquid Waste: Post-reaction filtrates containing cleaved protecting groups and fluorinated byproducts must be collected in a dedicated Halogenated Organic Waste carboy. Do not mix with non-halogenated waste, as the fluorine content dictates specialized high-temperature incineration protocols.

  • Decontamination: Wipe down the balance and fume hood surface with a damp paper towel (using a 70% ethanol/water mix) to capture any microscopic, static-bound dust particles. Dispose of the towel in the solid hazardous waste bin.

References
  • Synthesis of fluorinated amino acid derivatives through late-stage deoxyfluorinations - CORE, core.ac.uk,[Link]

  • Biosafety/Biocontainment Plan Guidance: Provision Requirements, selectagents.gov,[Link]

  • Personal Protective Equipment for Chemical Exposures, unl.edu, [Link]

  • Personal Protective Equipment - OSHA, osha.gov,[Link]

  • Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas, researchgate.net,[Link]

  • Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles, mdpi.com,[Link]

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